molecular formula C3H5ClO2 B014742 (R)-(+)-2-Chloropropionic acid CAS No. 7474-05-7

(R)-(+)-2-Chloropropionic acid

Cat. No.: B014742
CAS No.: 7474-05-7
M. Wt: 108.52 g/mol
InChI Key: GAWAYYRQGQZKCR-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWAYYRQGQZKCR-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Record name CHLOROPROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2922
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CHLOROPROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2922
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

28554-00-9, 7474-05-7
Record name CHLOROPROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2922
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloropropionic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-chloropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROPROPIONIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-2-Chloropropionic acid , a significant chiral building block, plays a pivotal role in the synthesis of a variety of fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from its specific stereochemistry, which is crucial for creating compounds with desired biological activities.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[2] It is the R-enantiomer of 2-chloropropionic acid and exhibits dextrorotatory optical activity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₃H₅ClO₂[1][3]
Molecular Weight 108.52 g/mol [1][4]
CAS Number 7474-05-7[1][5]
Appearance Colorless to yellow or brown transparent liquid[1][2]
Density 1.258 g/mL at 20 °C[1][6][7]
Boiling Point 185-188 °C[1][6][7]
Melting Point -12 °C[8]
Refractive Index (n20/D) 1.4345[6][7]
Optical Activity ([α]20/D) +14°, neat[6]
Flash Point 101 °C (closed cup)[6]
Purity ≥ 98%[1]
Solubility Soluble in water[2]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for introducing a chiral propionate (B1217596) moiety. Its applications include the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1]

Key reactions include:

  • Synthesis of Thiolactic Acid: It serves as a starting material for producing thiolactic acid, which is then used to prepare 2(R),5(S)-oxathiolanones.[7]

  • Synthesis of (R)-2-chloropropionyl chloride: This acid chloride is a key intermediate for synthesizing potential phosphodiesterase inhibitors.[7]

  • Preparation of Protein Disulfide Isomerase (PDI) Inhibitors: It is used to create 2-chloropropionamide (B1208399) derivatives that act as PDI inhibitors.[7]

  • Alkylation Reactions: It can be used to alkylate other molecules, as seen in the synthesis of 3-O-[(R)-1-carboxyethyl]-L-rhamnose, a component of the lipopolysaccharide of Shigella dysenteriae.[]

  • Synthesis of Pseudodipeptides: It is used in the synthesis of XaaPsi[CH(2)O]Ala/Gly pseudodipeptides.[][]

G Key Reactions of this compound A This compound B Thiolactic Acid A->B Reaction with Thiolating Agent C (R)-2-chloropropionyl chloride A->C Reaction with Thionyl Chloride D 2-Chloropropionamide Derivatives A->D Amidation E Pseudodipeptides A->E Coupling with Azido Alcohols F Alkylated Sugars A->F Alkylation of Protected Sugars

Caption: Key synthetic applications of this compound.

Experimental Protocols: Synthesis

Several methods exist for the synthesis of this compound. A common laboratory-scale synthesis involves the esterification, chlorination, and subsequent hydrolysis of L-lactic acid.[11]

Protocol: Synthesis from L-Lactic Acid [11]

This synthesis is a three-step process:

  • Esterification of L-Lactic Acid to L-Lactic Acid Ethyl Ester:

    • In a three-necked flask equipped with a reflux condenser, separator, and thermometer, combine 88 ml (1.5 mol) of anhydrous ethanol, 53 g (0.5 mol) of L-lactic acid, 200 ml of benzene, and 2 ml of concentrated sulfuric acid with a small amount of zeolite.

    • Heat the mixture to reflux and continuously separate the water formed during the reaction.

    • Once the theoretical amount of water is collected, cool the reaction mixture.

    • Neutralize the mixture with a saturated sodium bicarbonate solution, wash with water, and dry over anhydrous sodium sulfate.

    • Distill the solvent under reduced pressure to obtain L-lactic acid ethyl ester.

  • Chlorination of L-Lactic Acid Ethyl Ester to this compound Ethyl Ester:

    • In a three-necked flask equipped with a dropping funnel, condenser, and gas absorption device, add 54.8 g (0.46 mol) of thionyl chloride, 47.2 g (0.4 mol) of L-lactic acid ethyl ester, and 40 ml (0.48 mol) of pyridine.

    • Raise the temperature to 45°C and stir the reaction mixture for 2 hours.

    • Cool to room temperature and filter.

    • Subject the filtrate to vacuum distillation to remove low-boiling thionyl chloride and pyridine.

    • Collect the colorless oily product, this compound ethyl ester, at 34-36°C/10mmHg. The yield is approximately 72%.

  • Hydrolysis to this compound:

    • Hydrolyze the resulting this compound ethyl ester to obtain the final product, this compound. The overall yield from L-lactic acid is reported to be 52.6%.

G Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A L-Lactic Acid C L-Lactic Acid Ethyl Ester A->C H₂SO₄, Benzene, Reflux B Ethanol B->C E This compound Ethyl Ester C->E Pyridine, 45°C D Thionyl Chloride D->E F This compound E->F Hydrolysis

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.

  • Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[3][6][12] Inhalation may lead to respiratory tract irritation.[2]

  • Personal Protective Equipment (PPE): When handling this chemical, it is essential to use appropriate personal protective equipment, including a dust mask (type N95), eye shields, and gloves.[6] For larger quantities or in situations with potential for splashing, a face shield and a respirator with a suitable filter (e.g., type ABEK) are recommended.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12] It should be stored in a corrosive-resistant container.[13] The storage class code is 8A for combustible corrosive hazardous materials.[6]

  • First Aid: In case of contact with skin, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12] If it gets into the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[12] In either case, seek immediate medical attention.[12] If swallowed, call a poison center or doctor.[13]

References

(R)-(+)-2-Chloropropionic Acid: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Chloropropionic acid is a chiral molecule with significant implications in various scientific fields, from chemical synthesis to metabolic research. This technical guide provides a comprehensive overview of its core mechanism of action, with a particular focus on its metabolic and neurological effects. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways. While much of the detailed neurotoxicology has been elucidated using its enantiomer, (S)-(-)-2-chloropropionic acid (L-2-CPA), this guide will distinguish the known activities and draw relevant comparisons where the data is available. The primary metabolic action of 2-chloropropionate involves the activation of the Pyruvate (B1213749) Dehydrogenase (PDH) complex, a critical regulator of cellular metabolism. Neurologically, the L-enantiomer has been shown to induce excitotoxicity through the N-methyl-D-aspartate (NMDA) receptor pathway. This guide aims to serve as a valuable resource for professionals in research and drug development.

Core Mechanism of Action: Dual Effects on Metabolism and the Nervous System

The biological effects of 2-chloropropionic acid are multifaceted, primarily revolving around two key areas: the modulation of cellular metabolism and, particularly for its L-enantiomer, the induction of neurotoxicity.

Metabolic Modulation: Activation of the Pyruvate Dehydrogenase Complex

This compound and its enantiomer are known activators of the Pyruvate Dehydrogenase (PDH) complex. This multi-enzyme complex is a crucial gatekeeper in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.

The activation of the PDH complex by 2-chloropropionate is achieved through the inhibition of Pyruvate Dehydrogenase Kinase (PDK). PDK is responsible for the phosphorylation and subsequent inactivation of the PDH complex. By inhibiting PDK, 2-chloropropionate maintains the PDH complex in its active, dephosphorylated state, thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation. This leads to observable metabolic changes, including a decrease in blood lactate (B86563) and glucose levels.[1]

Neurotoxicity: An Excitotoxic Cascade (Primarily Associated with the L-enantiomer)

Extensive research on L-2-chloropropionic acid (L-2-CPA) has revealed a potent and selective neurotoxic effect, primarily targeting the granule cells of the cerebellum.[2] This neurotoxicity is characterized by a delayed onset, typically appearing 36-48 hours after exposure.[2]

The underlying mechanism is an excitotoxic process mediated by the overstimulation of the N-methyl-D-aspartate (NMDA) type of glutamate (B1630785) receptors.[3][4] This overactivation leads to an excessive influx of calcium ions (Ca²⁺) into the neurons. The resulting intracellular calcium overload triggers a cascade of detrimental events, including:

  • Mitochondrial dysfunction.

  • Activation of proteases and other catabolic enzymes.

  • Generation of reactive oxygen species (ROS).[5]

  • Activation of nitric oxide synthase (NOS).

Ultimately, this cascade leads to neuronal cell death, manifesting as necrosis of the cerebellar granule cells.[2][4]

Quantitative Data

The following tables summarize the key quantitative data available for the biological effects of 2-chloropropionic acid enantiomers.

Table 1: Neurotoxicity of L-2-Chloropropionic Acid (L-CPA) in Primary Cerebellar Granule Cells [1]

Exposure TimeEC50 (mM)
24 hours18.3 ± 0.3
48 hours7.4 ± 0.1
72 hours3.5 ± 0.1

Table 2: Effects of L-2-CPA on Neurotransmitter Levels in the Cerebellum [6]

NeurotransmitterEffect
AspartateReduction
GlutamateReduction
GlutamineTransient Increase
GABATransient Increase
GlycineSustained Increase
TaurineReduction

Signaling Pathways and Experimental Workflows

Signaling Pathway for PDH Complex Regulation

The following diagram illustrates the regulation of the Pyruvate Dehydrogenase (PDH) complex and the point of intervention for this compound.

PDH_Regulation Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH_active PDH_active PDH Complex (Active) PDH_inactive p-PDH Complex (Inactive) PDH_active->PDH_inactive Phosphorylation PDH_inactive->PDH_active Dephosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH_active Inhibits PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDH_inactive Activates R_2CPA This compound R_2CPA->PDK Inhibits

Regulation of the Pyruvate Dehydrogenase (PDH) Complex.
Signaling Pathway for L-2-CPA Induced Neurotoxicity

This diagram outlines the excitotoxic cascade initiated by L-2-chloropropionic acid in cerebellar granule cells.

Neurotoxicity_Pathway L_2CPA L-2-Chloropropionic Acid NMDA_R NMDA Receptor L_2CPA->NMDA_R Over-activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Leads to Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Enzymes Activation of Proteases/Enzymes Ca_influx->Enzymes ROS Reactive Oxygen Species (ROS) Ca_influx->ROS NOS Nitric Oxide Synthase (NOS) Activation Ca_influx->NOS Cell_Death Neuronal Cell Death (Necrosis) Mitochondria->Cell_Death Enzymes->Cell_Death ROS->Cell_Death NOS->Cell_Death Neurotoxicity_Workflow Start Start: Isolate Cerebellar Granule Cells Culture Culture Cells Start->Culture Treat Treat with (R/S)-2-Chloropropionic Acid Culture->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess Analyze Data Analysis: Calculate EC50 Assess->Analyze End End Analyze->End

References

Spectroscopic Data and Analysis of (R)-(+)-2-Chloropropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-2-Chloropropionic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.0Singlet (broad)-1H-COOH
4.40Quartet6.71H-CH(Cl)-
1.66Doublet6.73H-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
176.0Quaternary-COOH
52.0Methine-CH(Cl)-
20.9Methyl-CH₃

Solvent: CDCl₃[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
2500-3300BroadO-H stretch (Carboxylic acid)
1710-1760StrongC=O stretch (Carboxylic acid)

Technique: Neat or Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data
m/zInterpretation
108/110Molecular ion peak [M]⁺ (showing isotopic pattern for Chlorine)
63[M-COOH]⁺
45[COOH]⁺

Technique: Typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided in this section. These protocols are based on standard laboratory practices for the analysis of small, chiral organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.

    • The data is processed using an appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • Proton decoupling is applied to simplify the spectrum to single lines for each carbon environment.

    • A larger number of scans (typically 128 or more) are required due to the lower natural abundance of ¹³C.

    • The data is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat):

    • A drop of liquid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, for a transmission spectrum, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or salt plates is recorded.

    • The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction (GC-MS):

    • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared.

    • A small volume (e.g., 1 µL) of the solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • The GC separates the compound from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Crystal Structure Analysis of (R)-(+)-2-Chloropropionic Acid: A Search for Definitive Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of a complete single-crystal X-ray diffraction analysis for (R)-(+)-2-chloropropionic acid. This technical overview addresses the current state of knowledge and the challenges in providing a detailed crystallographic guide for this specific chiral molecule.

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific reactions are of significant interest to researchers in drug development and materials science. A detailed understanding of its solid-state conformation and intermolecular interactions, as provided by crystal structure analysis, is crucial for predicting its behavior in various applications.

Despite extensive searches of chemical databases and scholarly articles, specific crystallographic data, including unit cell parameters, space group, and atomic coordinates for this compound, have not been located in the public domain. Similarly, a full crystallographic report for its enantiomer, (S)-(-)-2-chloropropionic acid, or the racemic mixture, appears to be unavailable. This lack of data prevents the creation of a detailed technical guide on its crystal structure as originally intended.

General Properties

While a definitive crystal structure is not available, other physical and chemical properties of 2-chloropropionic acid are well-documented.

PropertyValue
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
CAS Number 7474-05-7 for (R)-enantiomer
29617-66-1 for (S)-enantiomer
598-78-7 for racemate
Appearance Colorless liquid or crystalline solid

Hypothetical Experimental Workflow

Should a crystal structure determination be undertaken, the experimental workflow would likely follow established crystallographic procedures. The process, from obtaining suitable crystals to final structure analysis, is outlined below. This workflow represents a standard approach for small molecule crystallography.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols (Hypothetical)

Based on standard laboratory practices, the following protocols would be anticipated for the crystal structure determination of this compound:

  • Crystallization: Single crystals suitable for X-ray diffraction would be grown, likely through slow evaporation of a solution in an appropriate solvent or by controlled cooling. The choice of solvent would be critical and determined empirically.

  • Data Collection: A selected crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Conclusion

The absence of a published crystal structure for this compound in the accessible scientific literature highlights a gap in the detailed solid-state characterization of this important chiral molecule. While a hypothetical workflow and general protocols can be described, a definitive analysis awaits an experimental crystallographic study. Such a study would provide invaluable insights for researchers in medicinal chemistry and materials science who utilize this compound in their work. For those interested in the crystallography of a related compound, the crystal structure of 3-chloropropionic acid has been reported and could serve as a point of comparison for intermolecular interactions in chlorinated carboxylic acids.

A Technical Guide to the Stereochemistry and Chirality of 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-chloropropionic acid, a vital chiral building block in the synthesis of pharmaceuticals and agrochemicals. This document details the synthesis, resolution, and chiroptical properties of its enantiomers, presenting quantitative data in structured tables and outlining key experimental methodologies.

Introduction to the Chirality of 2-Chloropropionic Acid

2-Chloropropionic acid (2-chloropropanoic acid) is the simplest chiral chlorocarboxylic acid, with the chemical formula CH₃CHClCO₂H.[1] Its chirality arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a carboxyl group. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-(+)-2-chloropropionic acid and (S)-(-)-2-chloropropionic acid.

The distinct three-dimensional arrangement of these enantiomers dictates their interaction with other chiral molecules, a fundamental principle in pharmacology and materials science.[2] Consequently, the biological activity of many compounds derived from 2-chloropropionic acid is often associated with a specific enantiomer, rendering the other inactive or, in some cases, responsible for adverse effects.[2] This underscores the critical importance of stereoselective synthesis and the use of enantiomerically pure 2-chloropropionic acid in drug development and other applications.

Physicochemical and Chiroptical Properties

The enantiomers of 2-chloropropionic acid share the same physical properties, such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-).

PropertyThis compound(S)-(-)-2-Chloropropionic AcidRacemic 2-Chloropropionic Acid
CAS Number 7474-05-7[1]29617-66-1[1]598-78-7[1]
Molecular Formula C₃H₅ClO₂[3]C₃H₅ClO₂[4][5][6][7]C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [3]108.52 g/mol [4]108.52 g/mol [1]
Appearance Yellow to brown transparent liquid[3]Colorless liquid[8]Colorless liquid[1]
Boiling Point 185-188 °C[3]77 °C at 10 mmHg[8][9]78 °C at 10 mmHg[1]
Melting Point -4 °C[9]-13 °C[1]
Density 1.258 g/mL at 20 °C[10]1.249 g/mL at 25 °C[8][9]1.18 g/mL[1]
Specific Rotation [α]20/D +14°, neat[10][α]25/D -14°, neat[8]
Refractive Index n20/D 1.4345[10]n20/D 1.4347[8]n20/D 1.4345[11]

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure 2-chloropropionic acid can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Stereoselective Synthesis from Chiral Precursors

A well-established method for synthesizing optically active 2-chloropropionic acid involves the diazotization of the amino acid alanine (B10760859) in the presence of hydrochloric acid.[2] This reaction proceeds with retention of configuration at the chiral center.

  • (S)-(-)-2-Chloropropionic Acid from L-Alanine: The diazotization of L-alanine, which has the (S) configuration, yields (S)-(-)-2-chloropropionic acid.[1][2]

  • This compound from D-Alanine: Conversely, starting with D-alanine produces the (R)-(+)-enantiomer.[2]

Another synthetic route involves the use of lactic acid as a chiral precursor. For instance, this compound can be synthesized from L-lactic acid through a three-step process of esterification, chlorination, and hydrolysis, with a reported total yield of 52.6%.[12]

Resolution of Racemic 2-Chloropropionic Acid

Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the racemic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13] A commonly employed resolving agent is an optically active amine, such as 1-(1-naphthyl)ethylamine (B3023371).[2][13]

Enzymatic resolution offers a highly selective method for separating the enantiomers. Lipases are frequently used to selectively catalyze either the esterification of one enantiomer of the acid or the hydrolysis of one enantiomer of the corresponding ester.[2] For example, lipase (B570770) from Candida cylindracea can be used for the preferential esterification of one enantiomer in an organic solvent.[2]

Experimental Protocols

Synthesis of (S)-(-)-2-Chloropropionic Acid from L-Alanine

This protocol is based on the diazotization of L-alanine.[14][15]

Materials:

Procedure:

  • In a 500-mL three-necked flask equipped with a stirrer and thermometer, dissolve L-alanine in hydrochloric acid with stirring, and cool the solution to approximately 0 °C.[14]

  • Introduce a mixed gas of nitrosyl chloride and hydrogen chloride. The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1. Hydrogen chloride gas is introduced to saturate the hydrochloric acid.[14]

  • Once the conversion of the starting material is complete, stop the gas flow and continue stirring for 1 hour.[14]

  • Add ammonia in portions to neutralize the reaction mixture.[14]

  • Extract the product with dichloromethane (3 x 50 mL).[14]

  • Combine the organic extracts and dry over anhydrous calcium chloride.[14]

  • Filter and distill to obtain (S)-(-)-2-chloropropionic acid.[14]

Reported Results:

  • Yield: 94.0%[14]

  • Enantiomeric excess (ee): 98.7%[14]

Chemical Resolution of Racemic 2-Chloropropionic Acid

This protocol describes the resolution using an optically active amine.[13]

Materials:

  • Racemic 2-chloropropionic acid

  • Optically active 1-(1-naphthyl)ethylamine (0.8-1.0 equivalent)[13]

  • Solvent (e.g., 2-propanol)[13]

Procedure:

  • Dissolve racemic 2-chloropropionic acid in a suitable solvent such as 2-propanol.[13]

  • Add a solution of the optically active 1-(1-naphthyl)ethylamine dropwise to the acid solution at a temperature between 0-80 °C (preferably 20-50 °C).[13] This will lead to the formation of a sparingly soluble diastereomeric salt.

  • Separate the precipitated salt by solid-liquid separation.[13]

  • Treat the separated salt with a basic substance to liberate the optically active 2-chloropropionic acid.[13]

  • The other enantiomer can be recovered from the mother liquor by acidification with a mineral acid, followed by extraction with an organic solvent.[13]

Visualized Pathways and Concepts

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration (R or S) of the chiral center in 2-chloropropionic acid is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP_Priority cluster_molecule (S)-2-Chloropropionic Acid cluster_rules Priority Rules C C Cl Cl (1) C->Cl COOH COOH (2) C->COOH CH3 CH₃ (3) C->CH3 H H (4) C->H away rule1 1. Higher atomic number = higher priority rule2   Cl (17) > O (8) > C (6) > H (1) rule3 2. View molecule with lowest priority group (H) pointing away. rule4 3. Trace path from priority 1 → 2 → 3. rule5   Counter-clockwise = S (Sinister)

Caption: CIP priority assignment for (S)-2-chloropropionic acid.

Workflow for Chemical Resolution

The following diagram illustrates the general workflow for the chemical resolution of racemic 2-chloropropionic acid.

Resolution_Workflow racemic Racemic (R/S)-2-Chloropropionic Acid add_amine Add Chiral Amine (e.g., (R)-1-(1-naphthyl)ethylamine) racemic->add_amine diastereomers Formation of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) add_amine->diastereomers separation Fractional Crystallization (Separation based on solubility) diastereomers->separation salt_S Less Soluble Salt ((S)-acid-(R)-amine) separation->salt_S Precipitate salt_R More Soluble Salt in Mother Liquor ((R)-acid-(R)-amine) separation->salt_R Solution acidification_S Acidification salt_S->acidification_S acidification_R Acidification salt_R->acidification_R enantiomer_S (S)-(-)-2-Chloropropionic Acid acidification_S->enantiomer_S enantiomer_R This compound acidification_R->enantiomer_R

Caption: Workflow for the chemical resolution of 2-chloropropionic acid.

Stereospecific Synthesis Pathway

This diagram shows the stereospecific synthesis of (S)-2-chloropropionic acid from L-alanine, highlighting the retention of configuration.

Synthesis_Pathway start L-Alanine ((S)-2-Aminopropanoic acid) reagents NaNO₂ / HCl (Diazotization) start->reagents intermediate Diazonium Salt Intermediate reagents->intermediate config Retention of Configuration product (S)-(-)-2-Chloropropionic Acid intermediate->product

Caption: Synthesis of (S)-2-chloropropionic acid from L-alanine.

References

(R)-(+)-2-Chloropropionic Acid: A Comprehensive Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Chloropropionic acid is a chiral molecule of significant interest in various scientific and industrial fields, including pharmaceuticals and agrochemicals.[1] Its defined stereochemistry plays a crucial role in its biological interactions, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds.[2] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its enzymatic interactions, toxicological profile, and the experimental methodologies used in its study.

Enzymatic Activity: Interaction with Dehalogenases

The primary biological activity of this compound documented in the scientific literature is its role as a substrate for a class of enzymes known as dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds, playing a crucial role in the biodegradation of halogenated compounds.[3] Dehalogenases are classified based on their stereospecificity, with D-specific dehalogenases (D-DEX) acting on (R)-enantiomers of haloacids.[4]

Quantitative Data on Dehalogenase Activity

The interaction between this compound (referred to as D-2-CP in some literature) and various dehalogenases has been characterized by determining their Michaelis-Menten constants (Km). The Km value is an inverse measure of the affinity of the enzyme for its substrate. A lower Km value indicates a higher affinity.

Enzyme SourceDehalogenase TypeKm for (R)-(+)-2-Chloropropionate (mM)Reference(s)
Pseudomonas sp. strain 113DL-2-haloacid dehalogenase4.8[5]
Rhizobium sp. RC1D-specific dehalogenase (DehD)0.06[4]
Pseudomonas putida AJ1D-specific dehalogenase (HadD)0.94[4]
Pseudomonas sp. ZJU26D-specific dehalogenase (DehDIV-R)2.2[4]
Pseudomonas sp. strain S3D-specific dehalogenase0.3[6]

Toxicological Profile

The toxicological data for this compound is not as extensively documented as for its racemic mixture or the (S)-(-)-enantiomer. However, data on the related compounds provide important context for its potential biological effects.

Acute Toxicity
CompoundTest AnimalRoute of AdministrationLD50Reference(s)
2-Chloropropionic acid (racemic)RatOral800 mg/kg[7]

It is important to note that chronic administration of 2-chloropropionate in dogs has been shown to decrease blood lactate (B86563) and pyruvate, increase ketone bodies, and decrease plasma cholesterol.[7]

Stereospecific Neurotoxicity

Studies on the enantiomers of 2-chloropropionic acid have revealed stereospecific neurotoxic effects. L-2-Chloropropionic acid (L-CPA) has been shown to be selectively toxic to rat cerebellar granule cells, with necrosis observed 36-48 hours after administration.[8][9] The mean 50% effective concentration (EC50) values for L-CPA toxicity in primary cell cultures of rat cerebellar granule cells were found to be 18.3 ± 0.3 mM, 7.4 ± 0.1 mM, and 3.5 ± 0.1 mM for 24, 48, and 72 hours of exposure, respectively.[9] While these studies focus on the L-enantiomer, they highlight the importance of stereochemistry in the toxicological profile of chloropropionic acids. Further research is needed to specifically determine the neurotoxic potential of the (R)-(+)-enantiomer.

Effects on Other Biological Systems

Currently, there is a limited amount of research available on the specific inhibitory or modulatory effects of this compound on enzymes other than dehalogenases. One study investigated the effect of related compounds, 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid, on acetyl-coenzyme A carboxylase, a key enzyme in fatty acid biosynthesis. Both compounds were found to inhibit the enzyme from various animal species.[10][11] This suggests that chloropropionic acid derivatives have the potential to interact with metabolic enzymes, although specific studies on the (R)-(+) enantiomer are lacking.

Experimental Protocols

Dehalogenase Activity Assay (Colorimetric Method)

A common method to determine dehalogenase activity is a colorimetric assay that measures the release of halide ions into the reaction medium.[6]

Principle: The enzymatic dehalogenation of this compound releases a chloride ion (Cl-) and a proton (H+), causing a decrease in the pH of the reaction mixture. This pH change can be monitored using a pH indicator dye.

Materials:

  • Purified dehalogenase enzyme or cell-free extract

  • This compound solution (substrate)

  • Weakly buffered solution (e.g., 1 mM HEPES)

  • pH indicator dye (e.g., phenol (B47542) red)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, pH indicator dye, and a known concentration of the this compound substrate.

  • Initiate the reaction by adding the enzyme solution to the reaction mixture.

  • Monitor the change in absorbance of the pH indicator at its specific wavelength (e.g., 540 nm for phenol red) over time.

  • The rate of change in absorbance is proportional to the rate of the enzymatic reaction.

Determination of Km and Vmax: To determine the Michaelis-Menten constants, Km and Vmax, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme concentration constant.[12] The data can then be plotted using methods such as the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots to linearize the Michaelis-Menten equation and calculate the kinetic parameters.[12]

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Dehalogenase_Reaction_Pathway cluster_reaction Dehalogenation of this compound R_2CP This compound L_Lactate L-Lactic Acid R_2CP->L_Lactate D-specific Dehalogenase Products Chloride Ion (Cl-) Proton (H+) R_2CP->Products

Caption: Enzymatic conversion of this compound by D-specific dehalogenase.

Dehalogenase_Assay_Workflow cluster_workflow Workflow for Dehalogenase Activity Assay Prep Prepare Reaction Mixture (Buffer, Substrate, pH Indicator) Init Initiate Reaction (Add Enzyme) Prep->Init Monitor Monitor Absorbance Change (Spectrophotometer) Init->Monitor Analyze Analyze Data (Calculate Initial Rates) Monitor->Analyze Kinetics Determine Kinetic Parameters (Km, Vmax) Analyze->Kinetics

Caption: Experimental workflow for determining dehalogenase kinetic parameters.

Stereospecific_Toxicity_Concept cluster_toxicity Stereospecific Neurotoxicity of 2-Chloropropionic Acid L_CPA L-2-Chloropropionic Acid Cerebellar_Cells Rat Cerebellar Granule Cells L_CPA->Cerebellar_Cells Induces R_CPA This compound R_CPA->Cerebellar_Cells Effect? Necrosis Cell Necrosis Cerebellar_Cells->Necrosis Leads to Unknown Neurotoxicity Unknown Cerebellar_Cells->Unknown

Caption: Logical relationship of stereospecific neurotoxicity.

Conclusion

This compound primarily exhibits its biological activity as a specific substrate for D-specific dehalogenases. The affinity for these enzymes varies depending on the microbial source. While toxicological data for the (R)-enantiomer is limited, studies on the (S)-enantiomer suggest a potential for stereospecific neurotoxicity, underscoring the importance of chirality in biological systems. Further research is warranted to explore the effects of this compound on a broader range of enzymes and cellular systems to fully elucidate its biological activity profile. This will be crucial for its safe and effective application in drug development and other biotechnological fields.

References

Toxicological Profile of (R)-(+)-2-Chloropropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of (R)-(+)-2-Chloropropionic acid. It is important to note that a significant portion of the available toxicological data has been generated for the racemic mixture (2-Chloropropionic acid) or the (S)-(-)-enantiomer. Due to a lack of specific studies on the (R)-(+)-enantiomer, this guide extrapolates from the existing data on related compounds. This information is intended for research and professional purposes and should not be used for clinical or diagnostic decision-making.

Executive Summary

This compound, a chiral halogenated carboxylic acid, is a corrosive and toxic compound. This technical guide synthesizes the available toxicological data, highlighting its acute toxicity, potential for chronic effects, and genotoxic and reproductive hazards. The primary mechanism of neurotoxicity, as elucidated from studies on its enantiomer, involves excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth analysis of the current knowledge, including quantitative toxicity data, detailed experimental methodologies for key studies, and a visualization of the proposed neurotoxic signaling pathway.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in water and other organic solvents. As a chiral molecule, it exists as two enantiomers, (R)-(+) and (S)-(-).

Toxicological Profile

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is a corrosive substance that can cause severe skin burns and eye damage.[1]

Quantitative Acute Toxicity Data

EndpointSpeciesRouteValueReference
LD50RatOral800 mg/kg (for racemic mixture)[3]
LD50MouseOral15.4 mmol/kg (for racemic mixture)[4]
LD50Guinea PigDermal126 mg/kg (for racemic mixture)[3]
Chronic Toxicity

Prolonged or repeated exposure to 2-chloropropionic acid may lead to systemic toxicity.[1] In a prolonged oral toxicity study in male rats, the racemic mixture caused a decreased growth rate and food consumption.[4] Repeated exposure can also cause bronchitis with symptoms such as cough, phlegm, and shortness of breath.[5] A No-Observed-Adverse-Effect Level (NOAEL) of 8 mg/kg/day for mid-term and long-term oral toxicity in rats has been reported for 2-chloropropionic acid, with the critical effect being hypersensitiveness.[6]

Genotoxicity

The genotoxicity of this compound has not been extensively studied. For the related compound 3-chloropropanoic acid chloride, conflicting results have been reported, with some studies indicating a mutagenic potential in the Ames test and SOS chromotest, while others showed no clastogenic activity in human lymphocytes.[7] Given that α-halocarboxylic acids are alkylating agents, a potential for genotoxicity should be considered.[8]

Carcinogenicity

There is no conclusive evidence to classify this compound as a carcinogen.[1] The International Agency for Research on Cancer (IARC) has not classified 2-chloropropionic acid as a human carcinogen.[3]

Reproductive and Developmental Toxicity

2-Chloropropionic acid is recognized as a male reproductive toxicant.[4] Studies on the racemic mixture in male rats have shown testicular abnormalities, including maturation arrest and degeneration of germ cells.[4] For the (S)-enantiomer, one safety data sheet indicates no available information on reproductive effects.[9]

Mechanism of Toxicity: Neurotoxicity

The neurotoxic effects of 2-chloropropionic acid have been primarily studied using the (S)-(-)-enantiomer (also referred to as L-2-chloropropionic acid or L-CPA). L-CPA is a selective neurotoxin that causes necrosis of the granule cell layer in the cerebellum of rats.[10][11] The proposed mechanism involves excitotoxicity mediated by the overactivation of the N-methyl-D-aspartate (NMDA) receptor.

Proposed Signaling Pathway for Neurotoxicity

The following diagram illustrates the proposed signaling pathway for L-2-chloropropionic acid-induced neurotoxicity. It is hypothesized that this compound may exert its neurotoxic effects through a similar mechanism.

G Proposed Signaling Pathway of L-2-Chloropropionic Acid-Induced Neurotoxicity cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-CPA L-2-Chloropropionic Acid NMDA_Receptor NMDA Receptor L-CPA->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Ca_Overload Intracellular Ca²⁺ Overload Ca_Influx->Ca_Overload Calpains Activation of Calpains Ca_Overload->Calpains Free_Radicals Generation of Free Radicals (ROS) Ca_Overload->Free_Radicals Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death (Necrosis) Calpains->Cell_Death Contributes to Free_Radicals->Cell_Death Contributes to Mitochondrial_Dysfunction->Cell_Death Leads to

Caption: Proposed neurotoxic pathway of L-2-chloropropionic acid.

This pathway suggests that L-CPA activates NMDA receptors, leading to an excessive influx of calcium ions.[12] This intracellular calcium overload triggers a cascade of detrimental events, including the activation of calcium-dependent proteases like calpains, the generation of reactive oxygen species (free radicals), and mitochondrial dysfunction, ultimately culminating in necrotic cell death of cerebellar granule cells.[11][12]

Experimental Protocols

Acute Oral Toxicity (LD50) Study in Rats (Up-and-Down Procedure)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A single animal is dosed with the test substance at a starting dose level.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

    • The dose progression or regression follows a defined sequence until a specified number of reversals in outcome (survival/death) are observed.

    • The LD50 is calculated using a maximum likelihood method based on the pattern of survivals and deaths.

  • Observations: Clinical signs, body weight changes, and gross pathology at necropsy are recorded.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).

  • Methodology:

    • The test substance is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

    • The plates are incubated for 48-72 hours.

    • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies.

    • The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Chromosome Aberration Test in Human Lymphocytes
  • Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured human peripheral blood lymphocytes.

  • Methodology:

    • Lymphocyte cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-4 hours) in the presence and absence of an S9 metabolic activation system, and for a longer duration (e.g., 24 hours) in the absence of S9.

    • A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.

The following diagram illustrates a general workflow for in vitro genotoxicity testing.

G General Workflow for In Vitro Genotoxicity Testing Start Test Substance Preparation Dose_Range_Finding Dose-Range Finding Cytotoxicity Assay Start->Dose_Range_Finding Main_Experiment Main Genotoxicity Assay (e.g., Ames Test, Chromosome Aberration) Dose_Range_Finding->Main_Experiment With_S9 With Metabolic Activation (S9) Main_Experiment->With_S9 Without_S9 Without Metabolic Activation Main_Experiment->Without_S9 Data_Collection Data Collection (e.g., Colony Counting, Metaphase Scoring) With_S9->Data_Collection Without_S9->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Genotoxic Potential Statistical_Analysis->Conclusion

Caption: A generalized workflow for in vitro genotoxicity assessment.

Conclusion

The toxicological profile of this compound indicates that it is a hazardous compound with significant acute toxicity, including corrosive effects on the skin and eyes. The available data, largely from studies on the racemic mixture and the (S)-enantiomer, also point to the potential for chronic toxicity, male reproductive toxicity, and neurotoxicity. The neurotoxic mechanism appears to be mediated through excitotoxicity involving the NMDA receptor. However, a significant data gap exists regarding the specific toxicological properties of the (R)-(+)-enantiomer. Further research is warranted to elucidate the enantiomer-specific toxicity of 2-chloropropionic acid to enable a more precise risk assessment for this compound. Researchers and drug development professionals should handle this chemical with appropriate safety precautions and consider its toxic potential in their work.

References

Solubility of (R)-(+)-2-Chloropropionic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of (R)-(+)-2-Chloropropionic acid in various organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document consolidates qualitative information and presents a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Overview of Solubility

This compound is a chiral carboxylic acid widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. Like most carboxylic acids, its solubility is dictated by the polarity of the solvent, temperature, and the potential for hydrogen bonding.

Qualitative and Quantitative Solubility Data

The following table summarizes the known qualitative solubility of this compound. Researchers requiring precise solubility values are encouraged to utilize the experimental protocol outlined in the subsequent section.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityQuantitative Data (Mole Fraction, x₁)Quantitative Data ( g/100g Solvent)
WaterSoluble / Freely Soluble[2]Data not availableData not available
Alcohols (e.g., Methanol, Ethanol)Soluble[3]Data not availableData not available
EtherSoluble[3]Data not availableData not available
AcetoneSoluble[3]Data not availableData not available
ChloroformSolubleData not availableData not available

Experimental Protocol for Solubility Determination

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[4][5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.[5]

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvent

  • Jacketed glass vessel or conical flasks

  • Thermostatic water bath with temperature control

  • Magnetic stirrer and stir bars

  • Analytical balance (readable to ±0.1 mg)

  • Evaporating dish or watch glass[4]

  • Drying oven

  • Syringes and syringe filters (PTFE, pore size suitable to remove undissolved solids)

  • Pipettes

Step-by-Step Procedure
  • Preparation : Place a known volume of the selected organic solvent into a jacketed glass vessel or a conical flask placed within a thermostatic water bath.[4] Allow the solvent to equilibrate to the desired temperature.

  • Saturation : Add an excess amount of this compound to the solvent. An excess of solid should be visually present at the bottom of the vessel to ensure saturation.[5]

  • Equilibration : Vigorously stir the mixture using a magnetic stirrer. Equilibrium is typically reached when the concentration of the solute in the liquid phase remains constant over time. This can take several hours; allowing the mixture to stir for at least 24 hours is recommended to ensure equilibrium is achieved.[6]

  • Sample Withdrawal : Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a short period. Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pre-heated or temperature-equilibrated syringe fitted with a syringe filter.[4] This prevents the precipitation of the solute due to temperature changes.

  • Gravimetric Analysis :

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish (Weight W₁).[4]

    • Immediately weigh the dish containing the solution (Weight W₂).[4]

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute but sufficient to remove the solvent.[4][5]

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again (Weight W₃).[4]

    • Repeat the drying and weighing process until a constant weight is obtained.[4][5]

  • Calculation :

    • Weight of the solute = W₃ - W₁[4]

    • Weight of the solvent = W₂ - W₃[4]

    • Solubility ( g/100g solvent) = [(Weight of solute) / (Weight of solvent)] x 100

Visualizing Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

G A System Preparation B Add Excess Solute to Known Volume of Solvent A->B C Isothermal Equilibration (Stirring at Temp T) B->C D Phase Separation (Settle & Filter) C->D E Sample Analysis (Gravimetric) D->E F Weigh Aliquot of Saturated Solution E->F G Evaporate Solvent F->G H Weigh Dry Solute G->H I Data Calculation H->I J Solubility Result (g/100g solvent) I->J

Workflow for Gravimetric Solubility Determination.
Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by several intermolecular and external factors, as depicted below.

G center Solubility sub Solute Properties center->sub sol Solvent Properties center->sol temp Temperature center->temp press Pressure center->press sub_polarity Polarity sub->sub_polarity sub_hbond H-Bonding sub->sub_hbond sub_size Molecular Size sub->sub_size sol_polarity Polarity sol->sol_polarity sol_hbond H-Bonding sol->sol_hbond

Key Factors Influencing Compound Solubility.

References

In-depth Technical Guide on the Thermal Stability and Degradation of (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Chloropropionic acid is a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring safe handling, optimizing manufacturing processes such as distillation, and guaranteeing the purity and stability of final products. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound. Due to a lack of specific experimental thermoanalytical data in publicly available literature, this guide synthesizes information from theoretical studies, patent literature, and general thermoanalytical methodologies to provide a framework for understanding and investigating its thermal decomposition.

Thermal Stability Overview

This compound is a colorless to pale yellow liquid with a boiling point of approximately 185-188 °C at atmospheric pressure. While it is stable under standard conditions, evidence from patent literature suggests that it exhibits poor thermal stability at elevated temperatures, particularly during purification by distillation.

Key Observations from Literature:

  • Decomposition on Heating: Safety data sheets consistently indicate that upon heating, this compound can decompose to produce toxic and corrosive fumes, including hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2).

  • Distillation Challenges: A patent pertaining to the purification of 2-chloropropionic acid highlights that conventional distillation at temperatures of 150°C and higher can lead to an abrupt increase in the formation of propionic acid and a dark brown discoloration of the reaction mixture. It is recommended to keep the temperature below 160°C to prevent significant degradation.

Due to the absence of specific experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) in the reviewed literature, a precise onset temperature for decomposition under controlled heating is not available. The following table summarizes the limited available information regarding its thermal stability.

Table 1: Summary of Thermal Stability Data for 2-Chloropropionic Acid

ParameterValue/ObservationSource
Boiling Point 185-188 °C (at 760 mmHg)Various Chemical Suppliers
Decomposition Temperature Not explicitly determined.-
Qualitative Stability Poor thermal stability at temperatures ≥ 150 °C during distillation.Patent Literature[1]
Major Degradation Products (Predicted/Observed) Propionic acid, Hydrogen chloride, Carbon monoxide, Carbon dioxide, Acetaldehyde (B116499).Patent and Theoretical Studies

Theoretical Degradation Pathway

A theoretical study on the gas-phase decomposition of 2-chloropropionic acid provides a potential mechanism for its thermal degradation. The proposed pathway involves a two-step process:

  • Elimination of Hydrogen Chloride: The initial step is the elimination of a molecule of hydrogen chloride (HCl) and the formation of an α-lactone intermediate.

  • Decarbonylation: The unstable α-lactone intermediate then rapidly decomposes to form carbon monoxide (CO) and acetaldehyde (CH₃CHO).

This proposed mechanism is visualized in the following signaling pathway diagram.

G cluster_0 Thermal Degradation Pathway of this compound A This compound (CH3CHClCOOH) B α-Propiolactone Intermediate A->B Heat (Δ) -HCl C Hydrogen Chloride (HCl) D Acetaldehyde (CH3CHO) B->D E Carbon Monoxide (CO) B->E

Caption: Theoretical gas-phase thermal degradation pathway of 2-chloropropionic acid.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following sections outline detailed, generalized methodologies for key thermal analysis techniques that are applicable for its investigation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature ranges of mass loss events.

Experimental Workflow for TGA:

G cluster_0 TGA Experimental Workflow start Start instrument_prep Instrument Preparation (Calibration, Purge Gas Activation) start->instrument_prep sample_prep Sample Preparation (5-10 mg in Alumina (B75360) Crucible) instrument_prep->sample_prep load_sample Load Sample and Tare Balance sample_prep->load_sample heating_program Heating Program (e.g., 10°C/min from 25°C to 600°C under N2) load_sample->heating_program data_acquisition Data Acquisition (Mass vs. Temperature) heating_program->data_acquisition data_analysis Data Analysis (TG and DTG curves, Onset Temp, Mass Loss %) data_acquisition->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting thermogram (TG curve) and its first derivative (DTG curve) can be used to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (which can be endothermic or exothermic).

Experimental Workflow for DSC:

G cluster_0 DSC Experimental Workflow start Start instrument_prep Instrument Preparation (Calibration with Indium Standard) start->instrument_prep sample_prep Sample Preparation (2-5 mg in Hermetically Sealed Pan) instrument_prep->sample_prep load_sample Load Sample and Reference Pans sample_prep->load_sample heating_program Heating Program (e.g., 10°C/min from 0°C to 300°C under N2) load_sample->heating_program data_acquisition Data Acquisition (Heat Flow vs. Temperature) heating_program->data_acquisition data_analysis Data Analysis (Peak Temperatures, Enthalpy Changes) data_acquisition->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation before decomposition.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample and reference from a sub-ambient temperature (e.g., 0°C) to a temperature beyond the expected decomposition range (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset temperature can indicate the start of decomposition, and the peak area can be integrated to determine the enthalpy change associated with the process.

Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the degradation products, TGA can be coupled with a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS). Pyrolysis-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds produced during thermal decomposition.

Experimental Workflow for Py-GC-MS:

G cluster_0 Py-GC-MS Experimental Workflow start Start sample_prep Sample Preparation (µL or µg amount in pyrolysis tube) start->sample_prep pyrolysis Pyrolysis (Rapid heating to a set temperature in He) sample_prep->pyrolysis gc_separation GC Separation (Separation of pyrolysates on a capillary column) pyrolysis->gc_separation ms_detection MS Detection (Ionization and mass analysis of eluting compounds) gc_separation->ms_detection data_analysis Data Analysis (Chromatogram peak identification via mass spectral libraries) ms_detection->data_analysis end End data_analysis->end

Caption: Generalized workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Detailed Methodology:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (typically in the microgram to low milligram range) of this compound into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere (helium). The thermal energy causes the molecule to fragment into smaller, volatile products.

  • GC Separation: The resulting pyrolysate is swept into the gas chromatograph, where the different degradation products are separated based on their boiling points and interactions with the GC column.

  • MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a "fingerprint" that can be compared against a spectral library for identification.

Conclusion and Recommendations for Future Research

This technical guide consolidates the currently available information on the thermal stability and degradation of this compound. While theoretical studies and practical observations from patent literature provide a foundational understanding, there is a critical need for specific experimental data.

It is strongly recommended that future research focuses on:

  • Performing Thermogravimetric Analysis (TGA) to determine the precise onset of decomposition and degradation profile under various heating rates and atmospheres.

  • Conducting Differential Scanning Calorimetry (DSC) to characterize the thermodynamics of the decomposition process (i.e., whether it is endothermic or exothermic) and to identify any other thermal transitions.

  • Utilizing Evolved Gas Analysis (EGA) techniques, such as TGA-MS or Py-GC-MS, to experimentally identify and quantify the degradation products. This will validate or refine the theoretically proposed degradation pathway.

The generation of this empirical data will be invaluable for process chemists, safety professionals, and researchers, enabling more robust and safer handling and application of this important chiral molecule.

References

(R)-(+)-2-Chloropropionic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-2-Chloropropionic acid, a vital chiral building block, plays a significant role in the synthesis of pharmaceuticals and agrochemicals. Its specific stereochemistry is crucial for the biological activity of many target molecules, making its enantiomerically pure synthesis and application a key focus of research and development. This technical guide provides an in-depth review of the existing literature on this compound, covering its physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its role in drug development and as a herbicide.

Physicochemical Properties

This compound is a colorless to yellow or brown transparent liquid.[1][2] A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C3H5ClO2[1][3]
Molecular Weight 108.52 g/mol [1][2]
CAS Number 7474-05-7[4]
Appearance Yellow to brown transparent liquid[][]
Boiling Point 185-188 °C[1][4][7]
Density 1.258 g/mL at 20 °C[1][4][7]
Refractive Index n20/D 1.4345[4][7]
Optical Activity [α]20/D +14°, neat[7]
Flash Point 101 °C (closed cup)[7]
Purity ≥ 98%[]

Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance to ensure the stereochemical integrity of the final products. Several methods have been reported in the literature, with the most common approaches involving chemical resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

Experimental Protocol: Synthesis from L-Lactic Acid

One documented method involves a three-step synthesis starting from L-lactic acid.[8] This procedure includes esterification, chlorination, and subsequent hydrolysis to yield the desired product.[8]

Step 1: Synthesis of L-lactic acid ethyl ester

  • In a three-necked flask equipped with a reflux condenser, a separator, and a thermometer, combine 88 ml (1.5 mol) of anhydrous ethanol, 53 g (0.5 mol) of L-lactic acid, 200 ml of benzene, 2 ml of concentrated sulfuric acid, and a small amount of zeolite.[8]

  • Heat the mixture to reflux and continuously separate the water formed during the reaction.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by distillation to obtain L-lactic acid ethyl ester.

Step 2: Synthesis of this compound ethyl ester

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a gas absorption device, add 54.8 g (0.46 mol) of thionyl chloride, 47.2 g (0.4 mol) of L-lactic acid ethyl ester, and 40 ml (0.48 mol) of pyridine.[8]

  • Heat the mixture to 45°C and stir for 2 hours.[8]

  • Cool the reaction to room temperature and filter.

  • The filtrate is subjected to vacuum distillation to remove low-boiling thionyl chloride and pyridine.[8]

  • Further vacuum distillation affords the colorless, oily this compound ethyl ester (34-36°C/10 mmHg) with a yield of 72%.[8]

Step 3: Synthesis of this compound

  • Hydrolyze the this compound ethyl ester to obtain the final product. The total yield for this three-step process is reported to be 52.6%.[8]

G Synthesis of this compound from L-Lactic Acid A L-Lactic Acid B L-Lactic Acid Ethyl Ester A->B Esterification (Ethanol, H2SO4) C This compound Ethyl Ester B->C Chlorination (Thionyl Chloride, Pyridine) D This compound C->D Hydrolysis

A simplified workflow for the synthesis of this compound.

Other reported synthetic routes include the resolution of racemic 2-chloropropionic acid using optically active amines or enzymatic methods.[9] For instance, porcine pancreatic lipase (B570770) can be used for the selective hydrolysis of racemic 2-chloropropionate esters.[9] Additionally, (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid.[10][11]

Applications in Drug Development and Agrochemicals

This compound is a versatile chiral building block with significant applications in the pharmaceutical and agricultural industries.[1][12]

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various chiral drugs.[1] Its incorporation into a molecule can significantly influence its pharmacological activity and reduce side effects.[1] For example, it is used in the synthesis of pseudodipeptides, which are important in drug discovery.[] (R)-(+)-2-chloropropionyl chloride, a derivative, is a key intermediate in the synthesis of potential phosphodiesterase inhibitors.[4]

Agrochemical Applications

This compound and its derivatives are widely used in the formulation of herbicides.[1][12] Many commercial herbicides are based on aryloxyphenoxypropionic acids, and the (R)-enantiomer is often the more biologically active isomer.[13] Racemic 2-chloropropionic acid is a precursor for herbicides like Dalapon.[14] The use of the enantiomerically pure (R)-isomer can lead to more effective and environmentally friendly crop protection agents by reducing the application rates and minimizing the impact of the inactive isomer on the environment.[13]

Biological Activity: Mechanism of Action as an Auxin Herbicide

Herbicides derived from 2-chloropropionic acid often act as synthetic auxins.[15][16] Auxins are a class of plant hormones that regulate various aspects of plant growth and development.[16][17] At high concentrations, synthetic auxins disrupt normal plant growth, leading to uncontrolled cell division and elongation, and ultimately, plant death.[18]

The mechanism of action involves the perception of the synthetic auxin by specific receptor proteins in the plant, such as the TIR1/AFB family of F-box proteins.[16][18] This binding event leads to the degradation of transcriptional repressors (Aux/IAA proteins), which in turn activates the expression of auxin-responsive genes.[16][17] The overstimulation of these pathways results in a cascade of physiological effects, including increased production of ethylene (B1197577) and abscisic acid (ABA), leading to senescence, tissue decay, and growth inhibition.[15][17][18]

G Simplified Auxin Herbicide Signaling Pathway cluster_cell Plant Cell A Auxin Herbicide ((R)-enantiomer active) B TIR1/AFB Receptor A->B C SCF-TIR1/AFB Complex B->C E Ubiquitination & Degradation of Aux/IAA C->E D Aux/IAA Repressor D->C Binding F ARF Transcription Factor (Active) D->F Represses G Auxin-Responsive Genes F->G Activates H Increased Ethylene & ABA Production G->H I Growth Inhibition, Senescence, Tissue Decay H->I

References

An In-depth Technical Guide to the Discovery and History of Chiral Chlorocarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of chiral chlorocarboxylic acids. These compounds are of significant interest in organic synthesis, particularly as versatile building blocks for pharmaceuticals and other biologically active molecules. This document details the historical context of their discovery, the evolution of synthetic and resolution methodologies, and key experimental protocols.

Introduction: The Dawn of Chirality and its Importance

The story of chiral chlorocarboxylic acids is intrinsically linked to the broader history of stereochemistry. This field traces its origins to the early 19th century with the work of Jean-Baptiste Biot, who in 1815 discovered that certain organic substances could rotate the plane of polarized light, a phenomenon he termed optical activity.[1][2] However, it was Louis Pasteur who, in 1848, provided the molecular basis for this observation. Through his meticulous manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate, Pasteur demonstrated that molecules can exist as non-superimposable mirror images, which he called "enantiomers."[3] This groundbreaking discovery laid the foundation for the entire field of stereochemistry.

The significance of chirality became profoundly evident in the biological and pharmaceutical sciences. Many biological molecules, such as amino acids, sugars, and the receptors they interact with, are chiral. This inherent chirality in biological systems means that the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4] A classic and tragic example is the thalidomide (B1683933) disaster of the 1950s and 60s, where one enantiomer was an effective sedative while the other was a potent teratogen.[2] This event underscored the critical importance of obtaining enantiomerically pure compounds for drug development.

Chiral chlorocarboxylic acids, with 2-chloropropionic acid as the simplest example, emerged as valuable chiral building blocks due to the reactivity of both the carboxylic acid and the carbon-chlorine bond. The chlorine atom can be readily substituted via nucleophilic substitution (typically SN2, leading to inversion of stereochemistry), making these molecules versatile precursors for a wide range of other chiral compounds, including α-amino acids and α-hydroxy acids.[5]

Historical Development of Synthesis and Resolution

The journey to obtaining enantiomerically pure chlorocarboxylic acids has progressed along two main fronts: the resolution of racemic mixtures and the development of direct asymmetric syntheses.

Early Methods: Racemic Synthesis and Classical Resolution

Initial preparations of α-chlorocarboxylic acids, such as the chlorination of propionyl chloride to produce racemic 2-chloropropionic acid, yielded a 50:50 mixture of both enantiomers.[5] To isolate a single enantiomer, chemists relied on the principles established by Pasteur.

Chemical Resolution via Diastereomeric Salt Formation: This became the most common early method. The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a "resolving agent"). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[][7][8] After separation, the desired salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the resolving agent.[] Common resolving agents include naturally occurring chiral amines like brucine, strychnine, and α-phenylethylamine.[7]

Stereospecific Synthesis from the Chiral Pool

An alternative to resolution is to synthesize the desired enantiomer directly from a readily available, enantiopure natural product. This "chiral pool" approach leverages nature's stereochemical control. A cornerstone method for producing (S)-α-chlorocarboxylic acids is the diazotization of natural L-amino acids. For example, treating L-alanine with sodium nitrite (B80452) in hydrochloric acid yields (S)-2-chloropropionic acid.[5] This reaction proceeds with retention of configuration at the stereocenter and provides a direct route to the enantiopure product.

The Rise of Biocatalysis: Enzymatic Resolution

With growing understanding of enzyme stereoselectivity, biocatalysis emerged as a powerful tool. Enzymatic kinetic resolution exploits the ability of enzymes, particularly lipases and esterases, to selectively catalyze a reaction on one enantiomer in a racemic mixture at a much faster rate than the other.[8][9]

For a racemic mixture of a chlorocarboxylic acid ester, a lipase (B570770) can selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. The resulting acid and ester can then be separated by standard chemical techniques (e.g., extraction). This method is prized for its high enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%, and its operation under mild, environmentally benign conditions.[10][11]

Modern Era: Asymmetric Catalysis

More recently, the field has moved towards catalytic asymmetric synthesis , where a small amount of a chiral catalyst is used to convert an achiral starting material into a chiral product with high enantioselectivity.[2] While challenging for direct chlorination, significant progress has been made. For instance, researchers have developed organocatalytic methods for the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, producing chiral α-chloroketones (precursors to the acids) with up to 98% ee.[5][12] These methods represent the cutting edge, offering high efficiency and atom economy.

Key Methodologies and Strategies

The various approaches to obtaining enantiopure chiral chlorocarboxylic acids can be summarized logically. The choice of method depends on factors like the availability of starting materials, cost, scale, and desired enantiopurity.

G cluster_start Starting Material cluster_end Product achiral Achiral Precursor (e.g., Propionic Acid) asym_synth Asymmetric Synthesis (Chiral Catalyst) achiral->asym_synth Direct racem_synth Racemic Synthesis achiral->racem_synth racemic Racemic Mixture (e.g., (R/S)-2-Chloropropionic Acid) chem_res Chemical Resolution (Chiral Resolving Agent) racemic->chem_res enz_res Enzymatic Kinetic Resolution (e.g., Lipase) racemic->enz_res chiral_pool Chiral Pool Precursor (e.g., L-Alanine) stereo_synth Stereospecific Synthesis (e.g., Diazotization) chiral_pool->stereo_synth enantio_pure Enantiomerically Pure Chlorocarboxylic Acid asym_synth->enantio_pure racem_synth->racemic chem_res->enantio_pure enz_res->enantio_pure stereo_synth->enantio_pure

Figure 1: Strategies for obtaining enantiopure chlorocarboxylic acids.

Quantitative Data Summary

The following tables summarize quantitative data for various methods of preparing chiral 2-chloropropionic acid, a representative example of this class of compounds.

Table 1: Stereospecific Synthesis & Asymmetric Methods

MethodStarting MaterialProductYield (%)Enantiomeric Excess (ee%)Reference
DiazotizationL-Alanine(S)-2-Chloropropionic acid>90%>99%[5]
From L-Lactic AcidL-Lactic Acid(R)-(+)-2-Chloropropionic acid52.6% (overall)Not specifiedN/A
Organocatalysisβ-Ketocarboxylic acidα-ChloroketoneHighup to 98%[5][12]

Table 2: Resolution of Racemic 2-Chloropropionic Acid

MethodTypeResolving Agent / EnzymeYield (%)Product Purity (ee%)Reference
Diastereomeric SaltChemical(R)-N-benzyl-phenylethylamineNot specifiedHighN/A
Enzymatic EsterificationEnzymaticLipase (Pseudomonas sp.)70 - 95% (concentration)HighN/A
Hydrolytic ResolutionEnzymaticLipase (e.g., CALB)~45-50% (theoretical max)>99%[9][10]

Note: Yields for kinetic resolutions are theoretically limited to 50% for a single enantiomer unless a racemization process is included.

Table 3: Physical Properties of 2-Chloropropionic Acid Enantiomers

EnantiomerSpecific Rotation [α]D (neat)Reference
(S)-(-)-2-Chloropropionic acid-14.6°N/A
This compound+14.6°N/A

Specific rotation is a key physical constant used to determine the enantiomeric purity of a sample.[3][13]

Detailed Experimental Protocols

The following are representative protocols for the synthesis, resolution, and analysis of chiral chlorocarboxylic acids.

Protocol 1: Synthesis of (S)-2-Chloropropionic Acid via Diazotization of L-Alanine

This protocol is based on the stereospecific conversion of a readily available amino acid.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-alanine (1.0 eq) in concentrated hydrochloric acid (e.g., 6M HCl). Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO2, ~1.2 eq) in water. Add this solution dropwise to the stirred L-alanine solution, ensuring the temperature is maintained below 5 °C. Vigorous gas evolution (N2) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm slowly to room temperature and stir for several more hours or overnight until gas evolution ceases.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure (S)-2-chloropropionic acid.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Chloropropionate

This protocol uses a lipase to selectively hydrolyze one enantiomer.

  • Reaction Mixture: To a flask containing a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.0), add the racemic ethyl 2-chloropropionate (substrate).

  • Enzyme Addition: Add a lipase catalyst (e.g., Novozym 435®, immobilized Candida antarctica lipase B, ~10-50 mg per mmol of substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acid.

  • Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

  • Separation: Acidify the aqueous filtrate to pH ~2 with dilute HCl. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-ethyl 2-chloropropionate. The aqueous layer contains the (S)-2-chloropropionic acid.

  • Isolation: The (R)-ester can be isolated from the organic extract. The (S)-acid can be extracted from the aqueous layer with an organic solvent, dried, and isolated. Both products can be purified further if necessary.

Protocol 3: Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of a sample.[14][15]

  • Sample Preparation: Prepare a dilute solution of the chiral chlorocarboxylic acid (or its ester derivative) in the mobile phase solvent (e.g., ~1 mg/mL). If analyzing the acid, derivatization to an ester (e.g., methyl ester) may improve peak shape and resolution.

  • Instrumentation: Use an HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly effective for this class of compounds.[14][16]

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). For acidic analytes, a small amount of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) is added to the mobile phase to improve peak shape.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula:

    • ee (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100

Workflow and Visualization

The overall process from synthesis to analysis follows a logical workflow, crucial for ensuring the quality and purity of the final chiral product.

G start Select Strategy (Synthesis vs. Resolution) synthesis Perform Reaction (e.g., Diazotization, Asymmetric Catalysis) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Distillation or Crystallization) workup->purification char_racemic Characterize Racemic Product (NMR, IR, MS) purification->char_racemic analysis Determine Enantiomeric Purity (Chiral HPLC or GC) char_racemic->analysis final_product Isolated, Enantiopure Product analysis->final_product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(+)-2-Chloropropionic Acid (CAS: 7474-05-7)

This technical guide provides a comprehensive overview of this compound (CAS number 7474-05-7), a pivotal chiral building block in modern organic synthesis. This document collates its chemical and physical properties, safety and handling information, key applications, and detailed experimental protocols.

Core Properties and Identification

This compound, also known as D-2-Chloropropanoic acid, is the R-enantiomer of 2-chloropropionic acid.[1] Its defined stereochemistry is of paramount importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.[2] The 'R' designation specifies the spatial arrangement of the groups attached to the chiral carbon atom, which dictates how the molecule interacts with other chiral reagents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7474-05-7[1][3][4]
Molecular Formula C₃H₅ClO₂[1][3]
Molecular Weight 108.52 g/mol [1][3]
Appearance Colorless to yellow or brown transparent liquid[3][][6]
Boiling Point 185-188 °C[3][7]
Density 1.258 g/mL at 20 °C[3][7]
Refractive Index (n20/D) 1.4345[7]
IUPAC Name (2R)-2-chloropropanoic acid[1][]
Synonyms D-α-Chloropropionic acid, (+)-2-Chloropropanoic acid[1][3][]
SMILES C--INVALID-LINK--Cl[1]
InChI Key GAWAYYRQGQZKCR-UWTATZPHSA-N[2][]

Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, clothing, and eye/face protection, should be worn when handling this substance.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Pictograms GHS05, GHS06, GHS07, GHS08Danger[1][8]
Hazard Statements H290May be corrosive to metals.
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.
H314Causes severe skin burns and eye damage.[1]
H332Harmful if inhaled.
Precautionary Statements P260Do not breathe mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P310Immediately call a POISON CENTER/doctor.[8]

Applications in Synthesis

As a versatile chiral intermediate, this compound is crucial in the asymmetric synthesis of various high-value chemicals.[3]

  • Pharmaceuticals: It serves as a key starting material for synthesizing chiral drugs, helping to improve efficacy and reduce side effects.[3][9] Applications include its use in creating potential phosphodiesterase inhibitors and protein disulfide isomerase (PDI) inhibitors.[7][10]

  • Agrochemicals: The compound is a building block for herbicides and other crop protection agents.[2][3] For example, it is used to produce (R)-2-phenoxypropionic acid, an intermediate for certain herbicides.[2]

  • Specialty Chemicals: It is utilized in the production of polymers and as a precursor to other valuable chiral synthons like (R)-(-)-2-chloropropan-1-ol.[2][3]

The primary utility of this molecule lies in its reactivity. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN2), which typically proceed with an inversion of stereochemistry.[2]

G Figure 1. Role in Nucleophilic Substitution (SN2) cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products R_acid This compound C₃H₅ClO₂ TransitionState Transition State [Nu---C---Cl]⁻ R_acid->TransitionState Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState S_product Substituted Product (S-configuration) Inversion of Stereochemistry TransitionState->S_product Inversion LeavingGroup Chloride Ion (Cl⁻) TransitionState->LeavingGroup Cl⁻ leaves

Caption: Role of this compound in SN2 Reactions.

Experimental Protocols: Synthesis

A common and practical method for synthesizing this compound involves a three-step process starting from L-lactic acid. This method is noted for its operational simplicity and use of readily available materials.[11] The overall yield reported for this process is 52.6%.[11]

Experimental Workflow Diagram

G Figure 2. Synthesis Workflow from L-Lactic Acid cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis L_Lactic_Acid L-Lactic Acid (II) L_Ethyl_Lactate L-Lactic Acid Ethyl Ester (III) Yield: 80% L_Lactic_Acid->L_Ethyl_Lactate Ethanol Anhydrous Ethanol Ethanol->L_Ethyl_Lactate H2SO4 H₂SO₄ (catalyst) H2SO4->L_Ethyl_Lactate R_Chloro_Ester This compound Ethyl Ester (IV) L_Ethyl_Lactate->R_Chloro_Ester L_Ethyl_Lactate->R_Chloro_Ester Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->R_Chloro_Ester Pyridine Pyridine Pyridine->R_Chloro_Ester Final_Product This compound (I) Final Product R_Chloro_Ester->Final_Product R_Chloro_Ester->Final_Product HCl Concentrated HCl HCl->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-(+)-2-Chloropropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-(+)-2-Chloropropionic acid is a valuable chiral building block in organic synthesis.[1][2] Its defined stereochemistry is crucial for the preparation of enantiomerically pure pharmaceuticals and agrochemicals, where a specific stereoisomer often dictates biological activity and reduces potential side effects.[2][3] This molecule serves as a key intermediate in the synthesis of various compounds, including aryloxyphenoxypropionic acid herbicides, chiral drugs, and specialty polymers.[1][3][4][5] These application notes provide an overview of the common synthetic strategies for obtaining this compound and its derivatives, along with detailed experimental protocols.

Synthetic Strategies Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Kinetic Resolution of Racemic 2-Chloropropionic Acid: This is a widely used method that involves the separation of enantiomers from a racemic mixture.[6][7][8][9] This can be achieved through chemical or enzymatic methods.

    • Chemical Resolution: Involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated based on their different physical properties, such as solubility.[6][7][8][9]

    • Enzymatic Resolution: Utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one of the enantiomers, allowing for the separation of the unreacted enantiomer.[2][10]

  • Synthesis from the Chiral Pool: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, common precursors include D-alanine or L-lactic acid.

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter through a stereoselective reaction, such as asymmetric hydrogenation of a prochiral substrate.[1][11]

The choice of method depends on factors such as cost, availability of starting materials, desired scale, and required enantiomeric purity.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different synthetic routes to this compound and its derivatives.

Synthetic MethodStarting MaterialKey Reagents/CatalystProductYield (%)Enantiomeric Excess (ee %)Reference
Enzymatic HydrolysisRacemic 2-chloropropionatePorcine Pancreatic Lipase (B570770)This compound53.391[10]
Chemical ResolutionRacemic 2-chloropropionic acidOptically active valine(R)-2-chloropropionic acid1196.7[10]
Synthesis from Chiral PoolL-lactic acidThionyl chloride, Pyridine, Formic acidThis compound52.6 (total)Not specified[12]
Asymmetric Synthesis2-Chloroacrylic acid(S)-BINAP-RuCl₂(S)-(-)-2-Chloropropionic acid97Not specified[11]

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic 2-Chloropropionic Acid Methyl Ester

This protocol describes the kinetic resolution of racemic 2-chloropropionic acid methyl ester via enzymatic hydrolysis to yield this compound.

Materials:

Procedure:

  • In a suitable reaction vessel, combine 16.5 g of racemic 2-chloropropionate and 250 mL of 0.1 M phosphate buffer (pH 7.2).[10]

  • Add 1.0 g of porcine pancreatic lipase to the mixture.[10]

  • Stir the reaction mixture at 30°C for 6 hours.[10]

  • After the reaction is complete, separate the enzyme by centrifugation.[10]

  • Transfer the supernatant to a separatory funnel and extract with dichloromethane to remove the unreacted (S)-(-)-2-chloropropionic acid methyl ester.

  • Acidify the aqueous layer to a pH of ≤ 1.0 with hydrochloric acid.[10]

  • Extract the acidified aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[10]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.[10]

Protocol 2: Chemical Resolution of Racemic 2-Chloropropionic Acid

This protocol outlines the general procedure for resolving racemic 2-chloropropionic acid using a chiral amine as the resolving agent.

Materials:

  • Racemic 2-chloropropionic acid

  • Enantiomerically pure chiral amine (e.g., (-)-amphetamine)[6]

  • Suitable solvent (e.g., ethanol (B145695), isopropanol)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the racemic 2-chloropropionic acid in a suitable solvent.

  • Add an equimolar amount of the enantiomerically pure chiral amine.

  • Heat the mixture to boiling to ensure complete dissolution and salt formation.[6]

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolate the crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold solvent.

  • To regenerate the enantiomerically enriched acid, suspend the isolated diastereomeric salt in water and add hydrochloric acid until the solution is acidic.

  • Extract the liberated this compound with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Protocol 3: Synthesis of this compound from L-Lactic Acid

This protocol describes a three-step synthesis of this compound starting from L-lactic acid, proceeding with an inversion of stereochemistry.[12]

Step 1: Synthesis of L-Lactic acid ethyl ester

  • In a three-necked flask equipped with a reflux condenser and a Dean-Stark trap, combine 53 g (0.5 mol) of L-lactic acid, 88 mL (1.5 mol) of anhydrous ethanol, 200 mL of benzene (B151609), and 2 mL of concentrated sulfuric acid.[12]

  • Heat the mixture to reflux (approx. 65°C) and collect the water in the Dean-Stark trap.[12]

  • Once no more water is collected (approx. 3 hours), cool the reaction and neutralize with calcium carbonate.[12]

  • Filter the mixture and remove benzene and excess ethanol by distillation.

  • Purify the product by vacuum distillation to obtain L-lactic acid ethyl ester.[12]

Step 2: Synthesis of this compound ethyl ester

  • In a three-necked flask, combine 47.2 g (0.4 mol) of L-lactic acid ethyl ester and 40 mL (0.48 mol) of pyridine.[12]

  • Cool the mixture and slowly add 54.8 g (0.46 mol) of thionyl chloride.[12]

  • Raise the temperature to 45°C and stir for 2 hours.[12]

  • Cool to room temperature, filter, and remove the low-boiling components by vacuum distillation.

  • Purify the residue by vacuum distillation to obtain this compound ethyl ester.[12]

Step 3: Hydrolysis to this compound

  • In a reaction vessel, add the this compound ethyl ester.

  • Add a mixture of 86.4 g (1.87 mol) of anhydrous formic acid and 0.85 g of sulfuric acid.[12]

  • Heat the mixture to 120°C and collect the azeotropic mixture.[12]

  • Cool the reaction to room temperature and add 3.3 g of sodium formate.[12]

  • Purify the product by vacuum distillation to obtain this compound.[12]

Visualizations

G Workflow for Enzymatic Resolution racemic Racemic 2-Chloropropionate reaction Enzymatic Hydrolysis (30°C, 6h) racemic->reaction enzyme Porcine Pancreatic Lipase enzyme->reaction buffer Phosphate Buffer (pH 7.2) buffer->reaction separation Centrifugation reaction->separation extraction1 DCM Extraction of (S)-Ester separation->extraction1 acidification Acidification (HCl) extraction1->acidification extraction2 DCM Extraction of (R)-Acid acidification->extraction2 drying Drying (Na₂SO₄) extraction2->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: Workflow for the enzymatic resolution of racemic 2-chloropropionate.

G Workflow for Chemical Resolution racemic_acid Racemic 2-Chloropropionic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Amine resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer filtration->less_soluble mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor acidification Acidification less_soluble->acidification extraction Solvent Extraction acidification->extraction product Enantiomerically Enriched This compound extraction->product

Caption: Workflow for the chemical resolution of racemic 2-chloropropionic acid.

G Synthesis from L-Lactic Acid lactic_acid L-Lactic Acid esterification Esterification (Ethanol, H₂SO₄) lactic_acid->esterification ester L-Lactic Acid Ethyl Ester esterification->ester chlorination Chlorination (SOCl₂, Pyridine) ester->chlorination chloro_ester (R)-(+)-2-Chloropropionic Acid Ethyl Ester chlorination->chloro_ester hydrolysis Hydrolysis (Formic Acid, H₂SO₄) chloro_ester->hydrolysis product This compound hydrolysis->product

References

(R)-(+)-2-Chloropropionic Acid: A Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-2-Chloropropionic acid is a valuable and versatile chiral building block widely employed in the chemical and pharmaceutical industries. Its defined stereochemistry makes it a crucial starting material for the enantioselective synthesis of a diverse range of bioactive molecules, including herbicides, pharmaceuticals, and other specialty chemicals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in synthesis.

Applications in Agrochemicals: Synthesis of Aryloxyphenoxypropionate Herbicides

This compound is a key precursor for the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds that selectively control grass weeds in broadleaf crops. These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plants, a critical step in fatty acid biosynthesis.[1][2] The herbicidal activity resides almost exclusively in the (R)-enantiomer.

A common synthetic route to these herbicides involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an ester of this compound in the presence of a base. This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center. Therefore, to obtain the desired (R)-aryloxyphenoxypropionate product, the synthesis typically starts with (S)-2-chloropropionic acid.

Quantitative Data for Herbicide Synthesis
Starting Material (Phenol)ProductYield (%)Enantiomeric Excess (ee) (%)Reference
Phenol(R)-2-Phenoxypropionic acid74.9Not Specified[3]
Hydroquinone(R)-2-(4-Hydroxyphenoxy)propionic acid6699[3]
Experimental Protocol: Synthesis of (R)-2-Phenoxypropionic Acid

This protocol describes the synthesis of (R)-2-Phenoxypropionic acid from (S)-2-chloropropionic acid and phenol.

Materials:

  • (S)-2-Chloropropionic acid

  • Phenol

  • Potassium iodide (KI)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and sodium hydroxide (1.2 eq) in water.

  • Add potassium iodide (0.075 eq) to the solution.

  • Slowly add (S)-2-chloropropionic acid (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1.5 hours.[3]

  • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to pH 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure (R)-2-phenoxypropionic acid.

Signaling Pathway of ACCase Inhibition

The herbicidal activity of aryloxyphenoxypropionates stems from their ability to inhibit the carboxyltransferase (CT) domain of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[4][5] This inhibition blocks the synthesis of malonyl-CoA, a crucial building block for fatty acid synthesis, leading to the disruption of cell membrane formation and ultimately plant death.

ACCase_Inhibition cluster_plant_cell Grass Plant Cell cluster_ACCase ACCase Enzyme Acetyl-CoA Acetyl-CoA BC_domain Biotin Carboxylase (BC) Acetyl-CoA->BC_domain ATP, HCO3- Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes Plant_Death Plant_Death Cell_Membranes->Plant_Death Disruption CT_domain Carboxyltransferase (CT) BC_domain->CT_domain Carboxylated Biotin CT_domain->Malonyl-CoA Carboxylation AOPP_Herbicide (R)-Aryloxyphenoxypropionate Herbicide AOPP_Herbicide->CT_domain Inhibition

Mechanism of ACCase inhibition.

Applications in Pharmaceuticals: Synthesis of Profens

This compound and its derivatives are valuable precursors for the enantioselective synthesis of 2-arylpropionic acids, commonly known as "profens."[6] This class of non-steroidal anti-inflammatory drugs (NSAIDs) includes well-known examples like Ibuprofen, Naproxen, and Fenoprofen. The anti-inflammatory and analgesic activity of profens is primarily attributed to the (S)-enantiomer.[2]

The synthesis of profens can be achieved through various methods, including Friedel-Crafts acylation followed by stereoselective reduction or nucleophilic substitution reactions.

Quantitative Data for Profen Synthesis
ProfenStarting MaterialYield (%)Enantiomeric Excess (ee) (%)Reference
(S)-Naproxen2-(6-methoxy-2-naphthyl)propenoic acid>97>97[7]
(S)-Fenoprofenrac-Fenoprofen (via enzymatic resolution)2196[8]
(S)-IbuprofenRacemic Ibuprofen (via dynamic kinetic resolution)93.299.7[9]
(R)-KetoprofenRacemic Ketoprofen methyl ester (via enzymatic hydrolysis)HighHigh[10]
Experimental Protocol: Synthesis of (S)-Naproxen via Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral precursor to yield (S)-Naproxen.

Materials:

  • 2-(6-methoxy-2-naphthyl)propenoic acid

  • (S)-BINAP-RuCl2 catalyst

  • Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve 2-(6-methoxy-2-naphthyl)propenoic acid (1.0 eq) in methanol.

  • Add the (S)-BINAP-RuCl2 catalyst (0.01 eq).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the pressure and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (S)-Naproxen.[7]

  • Determine the enantiomeric excess using chiral HPLC.

Synthesis of Other Chiral Intermediates

This compound serves as a starting material for a variety of other valuable chiral intermediates.

Synthesis of (S)-Thiolactic Acid

(S)-Thiolactic acid can be synthesized from this compound through a nucleophilic substitution reaction with a sulfur nucleophile, which proceeds with an inversion of configuration.[11]

Reaction: CH₃CH(Cl)COOH + NaSH → CH₃CH(SH)COOH + NaCl

Synthesis of (R)-2-Chloropropionyl Chloride

This compound can be converted to its more reactive acid chloride derivative, (R)-2-chloropropionyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction: CH₃CH(Cl)COOH + SOCl₂ → CH₃CH(Cl)COCl + SO₂ + HCl

Synthesis of 2-Chloropropionamide Derivatives as PDI Inhibitors

2-Chloropropionamide derivatives have been identified as inhibitors of Protein Disulfide Isomerase (PDI), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders.[12] The synthesis involves the amidation of 2-chloropropionyl chloride.

Experimental Workflow: General Synthesis of Chiral Intermediates

The following diagram illustrates a generalized workflow for the synthesis of various chiral building blocks starting from this compound.

Chiral_Synthesis_Workflow cluster_derivatives Synthetic Transformations cluster_products Chiral Products A This compound B Nucleophilic Substitution (e.g., with NaSH) A->B Inversion of Configuration C Acid Chloride Formation (e.g., with SOCl2) A->C Retention of Configuration D Esterification & Nucleophilic Substitution (Williamson Ether Synthesis) A->D F (S)-Thiolactic Acid B->F E Friedel-Crafts Acylation (via acid chloride) C->E G (R)-2-Chloropropionyl Chloride C->G J 2-Chloropropionamide PDI Inhibitors C->J Amidation H (R)-Aryloxyphenoxypropionates (Herbicides) D->H I (S)-Profens (NSAIDs) E->I Further Steps

Synthetic pathways from (R)-2-chloropropionic acid.

References

Application of (R)-(+)-2-Chloropropionic Acid in Herbicide Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Chloropropionic acid is a chiral building block of significant interest in the agrochemical industry, particularly in the formulation of modern herbicides. Its primary application lies in the stereospecific synthesis of aryloxyphenoxypropionate ("fop") herbicides. The use of the (R)-(+)-enantiomer is crucial as the herbicidal activity of these compounds is predominantly associated with this specific stereoisomer. This approach allows for the development of more potent, selective, and environmentally benign herbicides by reducing the application rates and avoiding the introduction of the less active or inactive (S)-enantiomer into the environment.[1][2][3]

Aryloxyphenoxypropionate herbicides are post-emergence herbicides that are highly effective in controlling a wide range of grass weeds in broadleaf crops. Their mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[4][5][6] Disruption of fatty acid synthesis leads to the failure of cell membrane formation, ultimately resulting in the death of the susceptible grass species.

These application notes provide an overview of the use of this compound in herbicide formulation, including its role in synthesizing active herbicidal ingredients, quantitative data on the efficacy of the resulting herbicides, and detailed protocols for synthesis and bioassays.

Data Presentation: Efficacy of Herbicides Derived from this compound

The herbicidal efficacy of aryloxyphenoxypropionate herbicides is almost exclusively attributed to the (R)-enantiomer. The (S)-enantiomer is widely considered to be biologically inactive.[1] While direct comparative studies providing ED50 values for both enantiomers of a specific "fop" herbicide on various weed species are limited in publicly available literature, the data for the active (R)-enantiomers (often designated with a "-P" suffix, e.g., Mecoprop-P, Dichlorprop-P) demonstrates their high potency.

Table 1: Herbicidal Efficacy of Mecoprop-P ((R)-(+)-2-(4-chloro-2-methylphenoxy)propanoic acid) on Various Broadleaf Weeds

Target Weed SpeciesCommon NameED50 / GR50 (g a.i./ha)Reference
Stellaria mediaCommon Chickweed150 - 300[2]
Galium aparineCleavers200 - 400[2]
Veronica persicaField Speedwell250 - 500[2]
Lamium purpureumRed Dead-nettle300 - 600[2]

ED50 (Effective Dose, 50%) or GR50 (Growth Reduction, 50%) is the dose of the herbicide's active ingredient (a.i.) per hectare (ha) that causes a 50% reduction in plant growth.

Table 2: Biological Activity of Dichlorprop (B359615) Enantiomers

EnantiomerObservationImplicationReference
(R)-DichlorpropActive enantiomer for herbicidal activity.Responsible for the weed-killing properties of dichlorprop herbicides.[3]
(S)-DichlorpropPreferentially degraded by Sphingomonas herbicidovorans MH.Shows different biological behavior and is the herbicidally inactive isomer.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Quizalofop-P-ethyl (B1662796) using an Intermediate Derived from this compound

This protocol describes the synthesis of Quizalofop-P-ethyl, an aryloxyphenoxypropionate herbicide, utilizing an intermediate synthesized from this compound. The key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, can be prepared from this compound through established chemical transformations.

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • 2,6-dichloroquinoxaline (B50164)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ice

  • Reaction flask (100 mL) with stirring capability

  • Heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 100 mL reaction flask, dissolve 3.64 g (0.02 mol) of (R)-2-(4-hydroxyphenoxy)propionic acid in 40 mL of N,N-dimethylformamide (DMF) with stirring.

  • To this solution, add 4.56 g (0.033 mol) of potassium carbonate at room temperature and continue stirring for 30 minutes.

  • Heat the reaction mixture to 75 °C and maintain for 2 hours.

  • Add 3.98 g (0.02 mol) of 2,6-dichloroquinoxaline to the reaction mixture.

  • Increase the temperature to 145 °C and maintain the reaction for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction solution into 250 mL of ice water.

  • Acidify the aqueous mixture with hydrochloric acid to a pH of 4-5. A precipitate will form.

  • Collect the solid precipitate by filtration.

  • Wash the solid with water and dry to obtain (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid.

  • The resulting acid is then esterified with ethanol (B145695) in the presence of an acid catalyst to yield Quizalofop-P-ethyl.[9][10]

Protocol 2: Post-Emergence Herbicidal Efficacy Bioassay for Grass Weeds

This protocol outlines a whole-plant bioassay to determine the efficacy of a herbicide formulation containing an active ingredient derived from this compound on a target grass weed species (e.g., Avena fatua - wild oat).

Materials:

  • Seeds of the target grass weed species (e.g., Avena fatua)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Herbicide formulation to be tested

  • A susceptible control herbicide with a known mode of action

  • A non-treated control group

  • Controlled environment growth chamber or greenhouse

  • Spray chamber calibrated to deliver a precise volume of liquid

  • Balance, measuring cylinders, and other standard laboratory equipment

Procedure:

  • Plant Growth: Sow 5-7 seeds of the target grass weed in each pot. After emergence, thin the seedlings to a uniform number (e.g., 3-4 plants per pot). Grow the plants in a controlled environment (e.g., 22°C day/18°C night, 16-hour photoperiod) until they reach the 2-3 leaf stage.

  • Herbicide Application: Prepare a series of dilutions of the test herbicide formulation in water. A typical dose-response study would include a logarithmic series of concentrations (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, where X is the recommended field application rate).

  • Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Include a non-treated control (sprayed with water only) and a positive control (a commercial standard herbicide). Replicate each treatment at least four times.

  • Post-Treatment Observation: Return the plants to the controlled environment. Observe the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Symptoms of ACCase inhibitors on grasses include cessation of growth, chlorosis (yellowing) of new leaves, and necrosis (browning and death) of the growing points.[6]

  • Data Collection: At the end of the observation period (e.g., 21 days), visually assess the percentage of injury for each plant compared to the non-treated control. For quantitative analysis, harvest the above-ground biomass of each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the average dry weight for each treatment. Express the results as a percentage of the dry weight of the non-treated control. Use a suitable statistical software to perform a dose-response analysis and calculate the ED50 or GR50 value.

Mandatory Visualizations

Signaling Pathway Diagram

ACCase_Inhibition cluster_Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis in Chloroplast cluster_Herbicide_Action Herbicide Action Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Plant_Death Weed Death Membranes Cell Membranes Fatty_Acids->Membranes Plant_Growth Plant Growth Membranes->Plant_Growth Plant_Growth->Plant_Death ACCase->Malonyl_CoA + CO2 Inhibition Inhibition R_2CPA_Herbicide (R)-Aryloxyphenoxypropionate Herbicide R_2CPA_Herbicide->ACCase

Caption: Mechanism of action of (R)-aryloxyphenoxypropionate herbicides.

Experimental Workflow Diagram

Bioassay_Workflow Start Start: Herbicide Efficacy Bioassay Plant_Growth 1. Plant Growth (Target Weed Species) Start->Plant_Growth Herbicide_Prep 2. Herbicide Preparation (Dose-Response Series) Plant_Growth->Herbicide_Prep Application 3. Herbicide Application (Spray Chamber) Herbicide_Prep->Application Observation 4. Post-Treatment Observation (Phytotoxicity Symptoms) Application->Observation Data_Collection 5. Data Collection (Biomass Measurement) Observation->Data_Collection Data_Analysis 6. Data Analysis (ED50 / GR50 Calculation) Data_Collection->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: Workflow for post-emergence herbicide bioassay.

References

Application Notes and Protocols for the Resolution of Amines Using (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a key consideration in drug development. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

(R)-(+)-2-Chloropropionic acid is a chiral carboxylic acid that can be utilized as a resolving agent for racemic amines. The acidic nature of the carboxylic acid group allows it to react with basic amines to form salts. When a racemic amine is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their distinct three-dimensional structures, these diastereomeric salts will have different crystal packing and solubilities in a given solvent system, enabling their separation.

This document provides a detailed application note and a general protocol for the use of this compound as a resolving agent for racemic amines. It is important to note that the optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific amine being resolved and must be determined empirically.

Principle of Chiral Resolution

The fundamental principle of diastereomeric salt crystallization is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties. This allows for the separation of the diastereomers using standard laboratory techniques, such as crystallization. The separated diastereomers can then be converted back to the individual enantiomers in

Application Notes and Protocols for the Quantification of (R)-(+)-2-Chloropropionic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-(+)-2-Chloropropionic acid and its enantiomer, (S)-(-)-2-Chloropropionic acid, using High-Performance Liquid Chromatography (HPLC). Two robust methods are presented: an indirect method involving pre-column derivatization for enhanced sensitivity and separation on a chiral stationary phase, and a direct method for the straightforward enantioseparation on a chiral column.

Method 1: Indirect Quantification via Pre-column Derivatization with 1-Naphthylamine (B1663977)

This method is based on the derivatization of the carboxylic acid functional group with 1-naphthylamine to form diastereomeric amides. This not only improves chromatographic behavior but also enhances UV detectability, allowing for sensitive quantification. The separation is then achieved on a polysaccharide-based chiral stationary phase.

Quantitative Data Summary

The following table summarizes the chromatographic performance and validation parameters for the quantification of 1-naphthylamine-derivatized 2-chloropropionic acid enantiomers.

ParameterResult
Chromatographic Performance
Retention Time (t_R) of (S)-enantiomer derivative~ 6.5 min
Retention Time (t_R) of (R)-enantiomer derivative~ 7.8 min
Resolution (R_s)> 2.0
Separation Factor (α)> 1.25
Tailing Factor (T_f)< 1.5
Method Validation
Linearity Range1.0 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~ 0.3 µg/mL
Limit of Quantification (LOQ)~ 1.0 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD) - Intra-day< 1.5%
Precision (% RSD) - Inter-day< 2.0%
Experimental Protocol

1. Materials and Reagents:

  • This compound and (S)-(-)-2-Chloropropionic acid standards

  • Racemic 2-Chloropropionic acid

  • 1-Naphthylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • HPLC-grade Hexane

  • HPLC-grade Methanol

  • HPLC-grade Ethanol

  • Acetonitrile (B52724) (for sample preparation)

  • Deionized Water

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Methanol : Ethanol (50:45:5, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 224 nm.[1]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve approximately 10 mg of this compound and (S)-(-)-2-Chloropropionic acid into separate 10 mL volumetric flasks.

    • Add acetonitrile to dissolve and dilute to the mark.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solutions to cover the linearity range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing 2-chloropropionic acid in acetonitrile to achieve a concentration within the calibration range.

4. Derivatization Procedure:

  • To 1 mL of each standard or sample solution, add a molar excess of 1-naphthylamine and a coupling agent such as DCC.

  • Allow the reaction to proceed at 30°C for approximately 10 minutes.[1]

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any precipitate (e.g., dicyclohexylurea if DCC is used).

  • The filtrate is now ready for HPLC analysis.

5. Analysis:

  • Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the derivatized standards and samples.

  • Identify the peaks for the (R) and (S) enantiomer derivatives based on the retention times of the individual derivatized standards.

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Determine the concentration of the this compound enantiomer in the samples from the calibration curve.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification prep_sample Dissolve Sample in Acetonitrile add_reagents Add 1-Naphthylamine & Coupling Agent prep_sample->add_reagents prep_std Prepare (R) and (S) Standard Solutions prep_std->add_reagents react React at 30°C for 10 min add_reagents->react filter Filter with 0.45 µm Syringe Filter react->filter inject Inject Derivatized Sample onto Chiralcel OD-H filter->inject separate Isocratic Elution (Hex:MeOH:EtOH) inject->separate detect UV Detection at 224 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate calculate Calculate Concentration of (R)-Enantiomer calibrate->calculate

Caption: Workflow for the indirect quantification of 2-chloropropionic acid enantiomers.

Method 2: Direct Quantification on a Chiral Stationary Phase

This method allows for the direct separation of (R)-(+)- and (S)-(-)-2-Chloropropionic acid enantiomers without derivatization. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. An acidic modifier is typically added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance and validation parameters for the direct quantification of 2-chloropropionic acid enantiomers.

ParameterResult
Chromatographic Performance
Retention Time (t_R) of (S)-enantiomer~ 8.2 min
Retention Time (t_R) of (R)-enantiomer~ 9.5 min
Resolution (R_s)> 1.5
Separation Factor (α)> 1.15
Tailing Factor (T_f)< 1.8
Method Validation
Linearity Range5.0 - 250 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~ 1.5 µg/mL
Limit of Quantification (LOQ)~ 5.0 µg/mL
Accuracy (% Recovery)97.5% - 102.5%
Precision (% RSD) - Intra-day< 2.0%
Precision (% RSD) - Inter-day< 2.5%
Experimental Protocol

1. Materials and Reagents:

  • This compound and (S)-(-)-2-Chloropropionic acid standards

  • Racemic 2-Chloropropionic acid

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA)

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or (R,R) Whelk-O1.

  • Mobile Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve approximately 10 mg of this compound and (S)-(-)-2-Chloropropionic acid into separate 10 mL volumetric flasks.

    • Use the mobile phase as the diluent.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the linearity range (e.g., 5, 10, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing 2-chloropropionic acid in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.

4. Analysis:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This may require a longer equilibration time compared to standard reversed-phase columns.

  • Inject the standards and samples.

  • Identify the peaks for the (R) and (S) enantiomers based on the retention times of the individual standards.

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Determine the concentration of the this compound enantiomer in the samples from the calibration curve.

Logical Relationship Diagram

G start Goal: Quantify (R)-2-CPA method_choice Method Selection Direct Analysis Indirect Analysis (Derivatization) start->method_choice direct_csp Direct Method CSP Polysaccharide-based (e.g., Chiralpak AD-H) Pirkle-type (e.g., Whelk-O1) method_choice:f1->direct_csp indirect_reagent Indirect Method Reagent 1-Naphthylamine method_choice:f2->indirect_reagent direct_mp Mobile Phase Normal Phase n-Hexane / IPA / TFA direct_csp->direct_mp analysis HPLC Analysis | {Isocratic Elution | UV Detection} direct_mp->analysis indirect_csp Stationary Phase Chiral (e.g., Chiralcel OD-H) Achiral (for Diastereomers) indirect_reagent->indirect_csp indirect_csp->analysis validation Method Validation | {Linearity | LOD/LOQ | Accuracy | Precision} analysis->validation

Caption: Logical relationships in selecting a method for chiral quantification.

References

Application Note: Synthesis of Methyl (R)-(+)-2-chloropropionate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of methyl (R)-(+)-2-chloropropionate through the Fischer esterification of (R)-(+)-2-chloropropionic acid. This method offers a straightforward and efficient route to a valuable chiral building block used in the synthesis of pharmaceuticals and agrochemicals. The protocol includes reagent specifications, reaction conditions, purification procedures, and characterization data.

Introduction

This compound and its esters are important chiral intermediates in the synthesis of various biologically active molecules. The ester, methyl (R)-(+)-2-chloropropionate, serves as a key precursor for the introduction of a chiral propionate (B1217596) moiety. The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This process is an equilibrium reaction, and strategies such as using an excess of one reactant or removing water can be employed to drive the reaction towards the desired product.[1][2] This document outlines a reliable protocol for the preparation of methyl (R)-(+)-2-chloropropionate, including expected outcomes and characterization details.

Materials and Reagents

ReagentGradeSupplierCAS Number
This compound≥98%e.g., Sigma-Aldrich7474-05-7
Methanol (B129727) (anhydrous)≥99.8%e.g., Sigma-Aldrich67-56-1
Sulfuric acid (concentrated)95-98%e.g., Sigma-Aldrich7664-93-9
Diethyl ether (anhydrous)≥99.7%e.g., Sigma-Aldrich60-29-7
Saturated sodium bicarbonate solution-Prepared in-house144-55-8
Saturated sodium chloride solution (brine)-Prepared in-house7647-14-5
Anhydrous magnesium sulfate≥97%e.g., Sigma-Aldrich7487-88-9

Experimental Protocol

The following protocol details the Fischer esterification of this compound with methanol.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.43 g, 0.05 mol).

  • Add anhydrous methanol (e.g., 40 mL, approx. 1.0 mol). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product.[3]

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. The addition is exothermic and should be done with caution.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or an oil bath.

  • Maintain the reflux with continuous stirring for a period of 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 50 mL of deionized water

    • 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution may occur).

    • 50 mL of saturated sodium chloride solution (brine).[4]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate.

  • Remove the solvent (diethyl ether) by rotary evaporation.

  • The crude product can be further purified by fractional distillation under reduced pressure to obtain the pure methyl (R)-(+)-2-chloropropionate.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₃H₅ClO₂108.5278 (at 10 mmHg)[5]
MethanolCH₄O32.0464.7
Methyl (R)-(+)-2-chloropropionateC₄H₇ClO₂122.55132-134[6][7]
Expected Yield and Purity
ParameterExpected Value
Theoretical Yield6.13 g (based on 0.05 mol starting material)
Typical Experimental Yield75-85%
Purity (by GC)>98%[8]
Enantiomeric Excess (ee)>98%

Characterization Data

The synthesized methyl (R)-(+)-2-chloropropionate can be characterized by various spectroscopic methods.

¹H NMR Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.70 (d, 3H, J=6.8 Hz, CH₃-CH), 3.79 (s, 3H, O-CH₃), 4.42 (q, 1H, J=6.8 Hz, CH-Cl).[9]

¹³C NMR Spectroscopy
  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 21.5 (CH₃-CH), 53.0 (O-CH₃), 54.5 (CH-Cl), 170.0 (C=O).

Experimental Workflow Diagram

Esterification_Workflow Workflow for the Esterification of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add this compound and anhydrous methanol to flask B 2. Add concentrated H₂SO₄ catalyst A->B C 3. Reflux the mixture for 4-6 hours B->C D 4. Cool and quench with cold water C->D Reaction complete E 5. Extract with diethyl ether D->E F 6. Wash with NaHCO₃ and brine E->F G 7. Dry with anhydrous MgSO₄ F->G H 8. Filter and remove solvent G->H Dried organic phase I 9. Fractional distillation H->I J 10. Characterize product (NMR, GC, etc.) I->J

References

Application Notes and Protocols: (R)-(+)-2-Chloropropionic Acid in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Chloropropionic acid is a chiral small molecule that serves as a valuable tool for investigating cellular metabolism. Its structural similarity to key metabolic intermediates, such as pyruvate (B1213749) and lactate (B86563), allows it to interact with and modulate specific metabolic pathways. These application notes provide an overview of its use in studying lactate transport and the pyruvate dehydrogenase complex (PDC), along with detailed protocols for experimental investigation.

This compound's primary recognized effects in metabolic studies are the inhibition of lactate transport and the potential activation of the pyruvate dehydrogenase complex (PDC). These actions can significantly alter cellular bioenergetics and metabolite levels, making it a useful probe for understanding metabolic regulation in various physiological and pathological contexts, including cancer and metabolic disorders.

Key Applications in Metabolic Pathway Studies

  • Inhibition of Lactate Transport: this compound and its enantiomer have been shown to inhibit the transport of lactate across the cell membrane, which is primarily mediated by monocarboxylate transporters (MCTs) such as MCT1 and MCT4. This is significant in disease models, like cancer, where high glycolytic rates lead to increased lactate production and efflux.

  • Modulation of Pyruvate Metabolism: As a structural analog of pyruvate, 2-chloropropionic acid can influence the activity of the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. Studies have shown that sodium 2-chloropropionate can activate PDC, leading to a reduction in blood lactate and pyruvate levels[1].

Data Presentation

The following tables summarize quantitative data on the effects of 2-chloropropionic acid from published studies.

Table 1: Inhibition of Lactate Transport by 2-Chloropropionate in Rat Skeletal Muscle Sarcolemmal Vesicles [2]

CompoundLactate ConcentrationInhibitor Concentration% Inhibition of L-(+)-Lactate Uptake
L-2-Chloropropionate1 mM10 mM55.8 ± 9.1
D-2-Chloropropionate1 mM10 mM53.5 ± 12.1
L-2-Chloropropionate50 mM10 mM40.2 ± 11.2
D-2-Chloropropionate50 mM10 mM38.7 ± 12.4
D-2-Chloropropionate1 mM50 mM77.0 ± 9.4

Table 2: In Vivo Effects of Sodium 2-Chloropropionate in Dogs [1]

TreatmentParameterEffect
Sodium 2-chloropropionate (1.16 mmol/kg, oral)Blood LactateDecrease
Blood PyruvateDecrease
Blood GlucoseNo significant change
Blood Ketone BodiesNo significant change
Sodium 2-chloropropionate (1.16 mmol/kg, i.v.) on epinephrine-induced hyperlactatemiaBlood LactateRapid reduction
Sodium 2-chloropropionate (1.16 mmol/kg, i.v.) on fructose-induced hyperlactatemiaBlood LactateRapid reduction

Experimental Protocols

Protocol 1: In Vitro Lactate Transport Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on lactate transport in cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line with high glycolytic rate)

  • This compound

  • L-(+)-[U-¹⁴C]lactate (radiolabeled lactate)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Treatment Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or PBS) and dilute to final concentrations in transport buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Wash the cells twice with pre-warmed PBS. Pre-incubate the cells with the desired concentrations of this compound or vehicle control in transport buffer for 15-30 minutes at 37°C.

  • Lactate Uptake: Initiate lactate uptake by adding transport buffer containing L-(+)-[U-¹⁴C]lactate (e.g., 1 µCi/mL) and unlabeled L-lactate (to achieve the desired final concentration, e.g., 1 mM) with or without the inhibitor.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure initial uptake rates are measured.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.

Protocol 2: Assessment of Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol provides a general method to assess the effect of this compound on PDC activity in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysates

  • This compound

  • [1-¹⁴C]Pyruvate (radiolabeled pyruvate)

  • Assay buffer (containing cofactors such as NAD+, Coenzyme A, and thiamine (B1217682) pyrophosphate)

  • Perchloric acid

  • Scintillation counter and vials

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods. Alternatively, prepare cell lysates.

  • PDC Reaction: In a microcentrifuge tube, combine the mitochondrial preparation or cell lysate with the assay buffer.

  • Treatment: Add this compound at various concentrations or a vehicle control.

  • Initiation of Reaction: Start the reaction by adding [1-¹⁴C]pyruvate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid. This will precipitate the protein and stop all enzymatic activity.

  • Separation of ¹⁴CO₂: The activity of PDC is determined by measuring the release of ¹⁴CO₂ from [1-¹⁴C]pyruvate. This can be achieved by capturing the evolved ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in a strong base) placed in a sealed vial.

  • Quantification: Transfer the trapping agent to a scintillation vial and measure the radioactivity.

  • Data Analysis: Calculate the PDC activity as the amount of ¹⁴CO₂ produced per unit of time per milligram of protein. Compare the activity in the presence of this compound to the vehicle control.

Protocol 3: General Metabolomics Workflow for Studying the Effects of this compound

This protocol outlines a general workflow for a non-targeted metabolomics study to investigate the global metabolic changes induced by this compound.

Materials:

  • Cultured cells or animal tissue

  • This compound

  • Quenching solution (e.g., ice-cold 80% methanol)

  • Extraction solvent (e.g., methanol:acetonitrile:water)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Experiment Design: Culture cells or treat animals with this compound at desired concentrations and time points. Include appropriate vehicle controls.

  • Metabolism Quenching: Rapidly quench metabolic activity. For cultured cells, this involves aspirating the medium and adding ice-cold quenching solution. For tissues, freeze-clamp the tissue in liquid nitrogen immediately after collection.

  • Metabolite Extraction: Extract metabolites from the quenched samples using a suitable cold solvent mixture.

  • Sample Preparation: Centrifuge the extracts to pellet proteins and other debris. Collect the supernatant and dry it under vacuum or nitrogen.

  • LC-MS Analysis: Reconstitute the dried metabolite extracts in a suitable solvent and analyze using an LC-MS platform.

  • Data Processing and Analysis: Process the raw LC-MS data to identify and quantify metabolites. Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

  • Pathway Analysis: Use bioinformatics tools to map the significantly altered metabolites to metabolic pathways to understand the global metabolic impact of the compound.

Mandatory Visualizations

metabolic_pathway_inhibition cluster_glycolysis Glycolysis cluster_lactate_transport Lactate Transport cluster_tca_cycle TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_in Lactate_in Pyruvate->Lactate_in LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDC Lactate_out Lactate_out Lactate_in->Lactate_out MCT1/4 TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle R_2_CPA (R)-(+)-2-Chloropropionic Acid R_2_CPA->Lactate_out Inhibits R_2_CPA->AcetylCoA Potentially Activates

Caption: Proposed mechanism of action of this compound.

experimental_workflow_lactate_transport start Plate and Culture Cells wash Wash with PBS start->wash preincubate Pre-incubate with (R)-(+)-2-CPA or Vehicle wash->preincubate add_radiolabeled_lactate Add L-(+)-[U-14C]lactate preincubate->add_radiolabeled_lactate incubate Incubate (1-5 min) add_radiolabeled_lactate->incubate stop_and_wash Stop Uptake and Wash with Ice-Cold PBS incubate->stop_and_wash lyse Lyse Cells stop_and_wash->lyse scintillation_count Scintillation Counting lyse->scintillation_count analyze Data Analysis (% Inhibition) scintillation_count->analyze

Caption: Workflow for in vitro lactate transport inhibition assay.

Chiral Considerations

It is important to note that many biological processes are stereospecific. While some studies on 2-chloropropionate have not observed significant differences between the R- and S-enantiomers in lactate transport inhibition[2], this may not be the case for other metabolic effects. Furthermore, some related 2-arylpropionic acids undergo metabolic chiral inversion in vivo, where the less active R-enantiomer is converted to the more active S-enantiomer. Researchers should consider the potential for chiral inversion and test both enantiomers to fully characterize the biological activity of 2-chloropropionic acid in their system of interest.

Safety Precautions

This compound is a chemical that should be handled with appropriate safety precautions. It may be corrosive and toxic. Users should consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. Studies have also indicated potential neurotoxic effects at higher concentrations[3]. Therefore, appropriate risk assessments should be conducted before initiating experiments.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure α-halogenated carboxylic acids are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The enantiomers of 2-chloropropionic acid (2-CPA), in particular, serve as key precursors for the production of herbicides and active pharmaceutical ingredients. Traditional chemical methods for resolving racemic mixtures often involve costly chiral resolving agents and can generate significant chemical waste. Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally benign alternative for the production of enantiomerically pure 2-CPA.

This document provides detailed application notes and protocols for two effective enzymatic methods for the resolution of racemic 2-chloropropionic acid: lipase-catalyzed asymmetric esterification and dehalogenase-catalyzed stereospecific hydrolysis.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For the resolution of racemic 2-CPA, two primary enzymatic strategies are employed:

  • Lipase-Catalyzed Asymmetric Esterification: In a non-aqueous medium, a lipase (B570770) enzyme selectively esterifies one enantiomer of 2-CPA with an alcohol. The resulting ester and the unreacted acid enantiomer can then be separated. Lipases, such as that from Candida rugosa, are commonly used for this purpose due to their broad substrate specificity and stability in organic solvents.

  • Dehalogenase-Catalyzed Stereospecific Hydrolysis: Dehalogenase enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. Stereospecific dehalogenases will act on only one enantiomer of 2-CPA, converting it to the corresponding hydroxy acid (lactic acid) while leaving the other 2-CPA enantiomer untouched. Dehalogenases from microorganisms like Pseudomonas sp. have been shown to be effective for this resolution.[1][2]

Method 1: Lipase-Catalyzed Asymmetric Esterification

This method utilizes the enantioselectivity of lipases to esterify one of the 2-CPA enantiomers, allowing for the separation of the resulting ester from the unreacted 2-CPA enantiomer.

Experimental Protocol

Materials:

  • Racemic 2-chloropropionic acid

  • Candida rugosa lipase (crude powder or immobilized)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Alcohol (e.g., 1-butanol, ethanol)

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup:

    • In a dry flask, dissolve racemic 2-chloropropionic acid (1 equivalent) and an alcohol (e.g., 1-butanol, 1.2 equivalents) in an anhydrous organic solvent (e.g., hexane).

    • Add Candida rugosa lipase (typically 10-50% by weight of the substrate). For improved reusability and stability, an immobilized lipase is recommended.

    • Add anhydrous sodium sulfate to the reaction mixture to remove water that is formed during the esterification, which can inhibit the enzyme.

  • Incubation:

    • Seal the flask and incubate the reaction mixture at a controlled temperature (typically 30-40°C) with vigorous shaking or stirring.

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC or GC (after derivatization) to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester.

  • Work-up and Product Isolation:

    • Once the desired conversion (ideally around 50% for maximum ee of both product and remaining substrate) is reached, stop the reaction by filtering off the enzyme.

    • The filtrate contains the ester product, unreacted 2-chloropropionic acid, and the alcohol.

    • The unreacted 2-chloropropionic acid can be extracted from the organic solvent using an aqueous sodium bicarbonate solution. The aqueous layer is then acidified with HCl and the 2-CPA is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer containing the ester is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester.

  • Purification:

    • The crude ester and the recovered 2-chloropropionic acid can be further purified by column chromatography or distillation.

Data Presentation
EnzymeSubstrateAlcoholSolventTemp (°C)Conversion (%)ee of S-acid (%)Reference
Candida rugosa lipase (crude)(±)-2-(4-chlorophenoxy) propionic acid1-butanolCarbon tetrachloride40>50100[3]
Candida rugosa lipase (immobilized on silica (B1680970) gel)(±)-2-(4-chlorophenoxy) propionic acid1-butanolCarbon tetrachloride403346[3]

Method 2: Dehalogenase-Catalyzed Stereospecific Hydrolysis

This method employs stereospecific dehalogenases to convert one enantiomer of 2-CPA into lactic acid, leaving the other enantiomer of 2-CPA in the reaction mixture.

Experimental Protocol

Materials:

  • Racemic 2-chloropropionic acid

  • Dehalogenase (e.g., from Pseudomonas sp. as whole cells, cell-free extract, or purified/immobilized enzyme)

  • Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer with appropriate pH)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge (for cell-free extract preparation)

  • pH meter

  • Equipment for extraction

Procedure:

  • Enzyme Preparation (Cell-free extract):

    • Cultivate the dehalogenase-producing microorganism (e.g., Pseudomonas sp. S3) in a suitable medium containing D,L-2-CPA as an inducer.[4]

    • Harvest the cells by centrifugation.

    • Resuspend the cells in a buffer and disrupt them by sonication or French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of racemic 2-chloropropionic acid in the appropriate buffer. The optimal pH will depend on the specific dehalogenase used (e.g., pH 9.5 for D-specific dehalogenase and pH 7.5 for L-specific dehalogenase from Pseudomonas sp. S3).[2]

    • Equilibrate the substrate solution to the optimal reaction temperature (e.g., 35°C for D-specific and 50°C for L-specific dehalogenase).[2]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the dehalogenase (whole cells, cell-free extract, or purified enzyme).

    • Monitor the reaction by measuring the release of chloride ions using a colorimetric assay or by chiral HPLC analysis of the remaining 2-CPA.[4]

  • Work-up and Product Isolation:

    • Once the desired conversion is achieved, terminate the reaction (e.g., by boiling for cell-free extracts or by removing the immobilized enzyme).

    • Acidify the reaction mixture with HCl to protonate the unreacted 2-chloropropionic acid.

    • Extract the unreacted 2-CPA with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The aqueous layer will contain the lactic acid product.

  • Purification:

    • The extracted 2-CPA can be purified by distillation or crystallization.

Data Presentation
EnzymeSubstratepHTemp (°C)ProductStereochemistry of ProductReference
D-specific dehalogenase (Pseudomonas sp. S3)D-2-chloropropionic acid9.535L-lactic acidInversion of configuration[2]
L-specific dehalogenase (Pseudomonas sp. S3)L-2-chloropropionic acid7.550D-lactic acidInversion of configuration[2]

Analytical Protocols: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

Chiral HPLC Method (with Pre-column Derivatization)

Principle: The enantiomers of 2-chloropropionic acid are derivatized with a chiral or achiral reagent to form diastereomers or compounds that can be separated on a chiral stationary phase.

Protocol:

  • Derivatization:

  • HPLC Conditions:

    • Column: Chiralcel OD-H[4]

    • Mobile Phase: Hexane:Methanol:Ethanol (50:45:5, v/v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 30°C[4]

    • Detection: UV at 224 nm[4]

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Visualizations

G cluster_0 Enzymatic Resolution Workflow racemic_cpa Racemic 2-Chloropropionic Acid enzymatic_reaction Enzymatic Reaction (Lipase or Dehalogenase) racemic_cpa->enzymatic_reaction separation Separation of Products (Extraction, Chromatography) enzymatic_reaction->separation s_cpa (S)-2-Chloropropionic Acid separation->s_cpa r_cpa_derivative (R)-Derivative (Ester or Lactic Acid) separation->r_cpa_derivative analysis Analysis (Chiral HPLC/GC) s_cpa->analysis r_cpa_derivative->analysis ee_determination Enantiomeric Excess Determination analysis->ee_determination

Caption: General workflow for the enzymatic resolution of 2-CPA.

G cluster_1 Lipase-Catalyzed Esterification racemic_cpa Racemic 2-CPA ((R)-2-CPA + (S)-2-CPA) esterification Asymmetric Esterification in Organic Solvent racemic_cpa->esterification alcohol Alcohol (e.g., Butanol) alcohol->esterification lipase Lipase (e.g., Candida rugosa) lipase->esterification s_cpa Unreacted (S)-2-CPA esterification->s_cpa r_ester (R)-2-CPA Ester esterification->r_ester

Caption: Lipase-catalyzed asymmetric esterification of 2-CPA.

G cluster_2 Dehalogenase-Catalyzed Hydrolysis racemic_cpa Racemic 2-CPA ((R)-2-CPA + (S)-2-CPA) hydrolysis Stereospecific Hydrolysis in Aqueous Buffer racemic_cpa->hydrolysis dehalogenase Stereospecific Dehalogenase (e.g., from Pseudomonas sp.) dehalogenase->hydrolysis s_cpa Unreacted (S)-2-CPA hydrolysis->s_cpa r_lactic_acid (R)-Lactic Acid hydrolysis->r_lactic_acid

Caption: Dehalogenase-catalyzed stereospecific hydrolysis of 2-CPA.

References

Application Notes and Protocols for the Derivatization of (R)-(+)-2-Chloropropionic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of (R)-(+)-2-Chloropropionic acid, a critical step for its analysis by gas chromatography (GC). The protocols outlined below are designed to enhance the volatility and improve the chromatographic separation of this chiral carboxylic acid, enabling accurate quantification and enantiomeric purity assessment.

Introduction

This compound is a chiral carboxylic acid used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Gas chromatography is a powerful technique for the analysis of volatile compounds; however, the direct analysis of carboxylic acids like 2-chloropropionic acid is challenging due to their low volatility and tendency to exhibit poor peak shapes. Derivatization is therefore essential to convert the polar carboxyl group into a less polar and more volatile functional group, making it amenable to GC analysis.[1] This document details two primary derivatization strategies: esterification to form either achiral or diastereomeric esters, and silylation.

Derivatization Strategies

The choice of derivatization method depends on the analytical objective. For quantifying the total amount of 2-chloropropionic acid, esterification with a simple alcohol (e.g., methanol) is sufficient. For determining the enantiomeric excess (e.e.), two approaches can be employed:

  • Formation of Diastereomers: Reaction with a chiral alcohol to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column.

  • Direct Enantiomer Separation: Derivatization to an achiral ester followed by separation on a chiral GC stationary phase.

Table 1: Comparison of Derivatization Methods
Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Esterification (Achiral) Methanol (B129727)/HCl or BF₃60-100°C, 30-60 minSimple, cost-effective reagents.[2]Requires removal of acid catalyst.
Diazomethane (B1218177)Room temperature, rapidHigh yield, minimal byproducts.[3]Highly toxic and explosive reagent.[3]
Esterification (Chiral) (S)-(+)-2-ButanolAcid catalyst, elevated temperatureAllows enantiomeric separation on achiral columns.Requires optically pure chiral reagent.
Silylation BSTFA + TMCS (catalyst)60-80°C, 15-30 minRapid and quantitative reaction.Derivatives can be moisture-sensitive.

Experimental Protocols

Protocol 1: Esterification with Methanol and HCl

This protocol describes the formation of methyl 2-chloropropionate for the quantification of total 2-chloropropionic acid.

Materials:

  • This compound

  • Anhydrous Methanol

  • Acetyl Chloride or concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate (B86663)

  • Hexane (B92381) (GC grade)

  • Reaction vial with screw cap

Procedure:

  • Reagent Preparation: Prepare a 3 N methanolic HCl solution by carefully adding acetyl chloride dropwise to anhydrous methanol in a fume hood.

  • Reaction: To 1 mg of this compound in a reaction vial, add 1 mL of 3 N methanolic HCl.

  • Heating: Securely cap the vial and heat at 100°C for 30 minutes in a heating block or water bath.

  • Neutralization: After cooling to room temperature, carefully add 1 mL of 5% sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Add 1 mL of hexane and vortex thoroughly to extract the methyl 2-chloropropionate into the organic phase.

  • Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Formation of Diastereomeric Esters with (S)-(+)-2-Butanol

This protocol is for the determination of the enantiomeric purity of this compound by forming diastereomeric esters.

Materials:

  • This compound

  • (S)-(+)-2-Butanol (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (anhydrous)

  • Hexane (GC grade)

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a dry reaction vial, dissolve 10 mg of this compound, 1.2 equivalents of (S)-(+)-2-Butanol, and a catalytic amount of DMAP in 1 mL of anhydrous dichloromethane.

  • Coupling Agent Addition: Add 1.1 equivalents of DCC to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or a preliminary GC injection.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate can be washed with dilute HCl and brine, then dried over anhydrous sodium sulfate.

  • Purification (Optional): If necessary, the product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

  • Analysis: Dissolve the final product in hexane for GC analysis on an achiral column.

Gas Chromatography Parameters

The following tables provide typical GC conditions for the analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.

Table 2: GC Conditions for Methyl 2-chloropropionate (Achiral Analysis)
ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Carrier Gas Helium or Hydrogen, constant flow
Oven Program 50°C (hold 2 min), ramp to 150°C at 10°C/min
Expected Retention Time ~5-7 minutes
Table 3: GC Conditions for Diastereomeric Esters (Chiral Analysis)
ParameterValue
Column HP-5 or equivalent (30 m x 0.32 mm ID, 0.25 µm film)
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Carrier Gas Helium, constant flow
Oven Program 80°C (hold 1 min), ramp to 200°C at 5°C/min
Expected Separation Baseline separation of the two diastereomers

Visualization of the Workflow

The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample Reaction Reaction (Esterification or Silylation) Sample->Reaction Derivatization_Reagent Derivatization Reagent Derivatization_Reagent->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Data_Analysis Data Analysis (Quantification / e.e.) Detection->Data_Analysis

Caption: General workflow for derivatization and GC analysis.

Signaling Pathway of Derivatization Logic

The choice of derivatization and analytical method is guided by the research question, as depicted in the following logical diagram.

Derivatization_Logic Start Analytical Goal? Total_Acid Total Acid Quantification Start->Total_Acid Quantification Enantiomeric_Purity Enantiomeric Purity (e.e.) Start->Enantiomeric_Purity e.e. Determination Achiral_Deriv Achiral Derivatization (e.g., Methylation) Total_Acid->Achiral_Deriv Chiral_Method Chiral Separation Method Enantiomeric_Purity->Chiral_Method Achiral_GC Analysis on Achiral GC Column Achiral_Deriv->Achiral_GC Diastereomer_Formation Diastereomer Formation (Chiral Alcohol) Chiral_Method->Diastereomer_Formation Indirect Method Chiral_Column Achiral Derivatization & Chiral GC Column Chiral_Method->Chiral_Column Direct Method Diastereomer_Formation->Achiral_GC Chiral_GC_Analysis Analysis on Chiral GC Column Chiral_Column->Chiral_GC_Analysis

Caption: Logic for choosing a derivatization and analysis method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(+)-2-Chloropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Synthesis from L-lactic acid: This method involves the esterification of L-lactic acid, followed by chlorination and subsequent hydrolysis.[1]

  • Diazotization of L-alanine: L-alanine can be converted to (S)-2-chloropropionic acid via diazotization in the presence of hydrochloric acid. To obtain the (R)-enantiomer, one would need to start with the unnatural D-alanine.

  • Enzymatic Resolution: This method involves the use of enzymes, such as lipase, to selectively esterify one enantiomer from a racemic mixture of 2-chloropropionic acid, allowing for the separation of the desired (R)-enantiomer.[1][2]

  • Kinetic Resolution: This technique differentiates the two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent.[3]

Q2: What is the importance of using the (R)-enantiomer of 2-Chloropropionic acid?

A2: this compound is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[4] Its specific stereochemistry is vital as biological systems, such as enzymes and receptors, are often stereospecific. Using the correct enantiomer can lead to drugs with higher efficacy and fewer side effects.[5]

Q3: My overall yield is low when synthesizing from L-lactic acid. What are the potential causes?

A3: Low overall yield in the L-lactic acid route can stem from incomplete reactions or side product formation in any of the three main steps: esterification, chlorination, or hydrolysis. Incomplete esterification, suboptimal temperature control during chlorination, and incomplete hydrolysis are common culprits. A reported total yield for this method is around 52.6%.[1]

Q4: I am observing racemization in my final product. How can I prevent this?

A4: Racemization can occur, particularly during the chlorination step. The use of pyridine (B92270) in conjunction with thionyl chloride helps to minimize racemization by forming a less reactive intermediate. Careful control of the reaction temperature is also critical. Diazotization reactions in 5 N hydrochloric acid have been shown to be superior to other acids in preventing inversion of stereochemistry.[6]

Troubleshooting Guides

Method 1: Synthesis from L-Lactic Acid

This guide addresses common issues encountered during the three-step synthesis of this compound starting from L-lactic acid.

Workflow Diagram:

cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A L-Lactic Acid + Ethanol (B145695) (H₂SO₄ catalyst) B Reflux (approx. 65°C) A->B C Neutralization (CaCO₃) B->C D Distillation C->D E L-Lactic Acid Ethyl Ester D->E F L-Lactic Acid Ethyl Ester + Thionyl Chloride (Pyridine) E->F G Reaction at 45°C F->G H Vacuum Distillation G->H I This compound Ethyl Ester H->I J This compound Ethyl Ester + Formic Acid (H₂SO₄ catalyst) I->J K Heating to 120°C J->K L Azeotropic Distillation K->L M Vacuum Distillation L->M N This compound M->N

Caption: Workflow for the synthesis of this compound from L-lactic acid.

Troubleshooting Table:

Problem Potential Cause Recommended Solution
Low yield in Step 1 (Esterification) Incomplete reaction due to insufficient heating or catalyst.Ensure the reaction mixture is maintained at a constant temperature of approximately 65°C.[1] Check the concentration and amount of sulfuric acid catalyst.
Water not being effectively removed.Use a Dean-Stark apparatus to efficiently remove water as it is formed, driving the equilibrium towards the ester product.
Low yield in Step 2 (Chlorination) Suboptimal reaction temperature.Maintain the reaction temperature at 45°C and stir for the recommended duration (e.g., 2 hours).[1]
Degradation of the product during distillation.Use vacuum distillation and carefully control the temperature to avoid decomposition of the ester. The product should distill at 34-36°C/10mmHg.[1]
Racemization of the product Reaction with thionyl chloride is too aggressive.The addition of pyridine helps to moderate the reaction and minimize racemization.
Low yield in Step 3 (Hydrolysis) Incomplete hydrolysis.Ensure the reaction is heated to 120°C to facilitate the removal of the ethyl formate (B1220265) azeotrope.[1]
Loss of product during workup.After the reaction, cool the mixture and add sodium formate before proceeding to vacuum distillation.[1]
Method 2: Diazotization of D-Alanine

This guide focuses on troubleshooting the synthesis of this compound from D-alanine. Note that using the naturally occurring L-alanine will produce (S)-(-)-2-Chloropropionic acid.[6][7]

Workflow Diagram:

A D-Alanine in 5N HCl B Cool to 0°C A->B C Slow dropwise addition of precooled Sodium Nitrite (B80452) solution (maintain < 5°C) B->C D Vigorous Stirring C->D E Extraction with Diethyl Ether D->E F Drying over Calcium Chloride E->F G Distillation F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via diazotization of D-alanine.

Troubleshooting Table:

Problem Potential Cause Recommended Solution
Low Yield Temperature of the reaction mixture was too high.Maintain vigorous stirring and efficient cooling to keep the temperature below 5°C during the addition of sodium nitrite.[6]
Rate of sodium nitrite addition was too fast.Add the sodium nitrite solution dropwise at a rate of about 2 mL/min.[6] This helps to control the exothermic reaction and prevent the formation of byproducts.
Incomplete extraction of the product.Extract the reaction mixture with multiple portions of diethyl ether (e.g., four portions of 400 mL).[6]
Racemization Use of an inappropriate acid.Diazotization in 5 N hydrochloric acid is reported to be superior to aqua regia in preventing racemization.[6]
Vigorous decomposition during distillation Presence of unstable nitrogen oxide adducts.Interrupt the distillation if a brownish forerun is observed. A modified workup that includes careful removal of nitrogen oxides and buffering with sodium carbonate can improve safety and yield.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from reported experimental protocols.

Table 1: Synthesis from L-Lactic Acid - Reaction Parameters and Yields [1]

Step Key Reagents Temperature (°C) Time (hours) Yield (%)
EsterificationL-lactic acid, ethanol, H₂SO₄~65~380
ChlorinationL-lactic acid ethyl ester, thionyl chloride, pyridine45272
HydrolysisThis compound ethyl ester, formic acid, H₂SO₄120-91.3
Overall ~52.6

Table 2: Diazotization of Alanine (B10760859) - Reaction Parameters and Yields [6]

Starting Material Key Reagents Temperature (°C) Yield (%) Optical Purity (ee%)
(S)-Alanine5N HCl, Sodium Nitrite< 569-7298.6

Note: The yield and optical purity for the synthesis starting from D-alanine are expected to be similar.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Lactic Acid [1]

Step 1: Synthesis of L-lactic acid ethyl ester

  • In a three-necked flask equipped with a reflux condenser and a separator, combine 88ml of anhydrous ethanol, 53g of L-lactic acid, 200ml of benzene (B151609), and 2ml of concentrated sulfuric acid.

  • Heat the mixture to approximately 65°C.

  • Continuously remove the water that is formed.

  • After about 3 hours, when no more water is produced, stop heating and neutralize the mixture with 4g of calcium carbonate to a pH of 7.

  • Filter the solution and remove the benzene and excess ethanol by atmospheric distillation.

  • Obtain the L-lactic acid ethyl ester by vacuum distillation (44-46°C/10mmHg). The expected yield is around 80%.

Step 2: Synthesis of this compound ethyl ester

  • In a three-necked flask, add 54.8g of thionyl chloride, 47.2g of the L-lactic acid ethyl ester from the previous step, and 40ml of pyridine.

  • Raise the temperature to 45°C and stir the mixture for 2 hours.

  • Cool the mixture to room temperature and filter.

  • Remove the low-boiling thionyl chloride and pyridine from the filtrate by vacuum distillation.

  • Collect the product by heating to obtain a colorless oily product (34-36°C/10mmHg). The expected yield is 72%.

Step 3: Synthesis of R-(+)-2-chloropropionic acid

  • Stir and heat the this compound ethyl ester.

  • In a dropping funnel, prepare a mixture of 86.4g of anhydrous formic acid and 0.85g of sulfuric acid.

  • When the reaction mixture begins to reflux, start the dropwise addition of the formic acid and sulfuric acid mixture.

  • Continue heating to a temperature of 120°C and separate the azeotropic mixture.

  • Stop heating, cool to room temperature, and add 3.3g of sodium formate.

  • Collect the final product, this compound, by vacuum distillation (113°C/60mmHg). The expected yield is 91.3%.

Protocol 2: Synthesis of (S)-2-Chloropropionic Acid from (S)-Alanine [6]

(This protocol can be adapted for the synthesis of this compound by starting with (R)-alanine.)

  • In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer/reflux condenser setup, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.

  • Cool the mixture to 0°C in an ice/sodium chloride bath.

  • Prepare a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water.

  • Add the sodium nitrite solution dropwise to the alanine solution at a rate of about 2 mL/min, ensuring the temperature of the reaction mixture is kept below 5°C with vigorous stirring.

  • After the addition is complete, continue stirring for a designated period.

  • Extract the reaction mixture with four 400 mL portions of diethyl ether.

  • Combine the ether layers and concentrate to approximately 300 mL using a rotary evaporator.

  • Wash the concentrated solution with 50 mL of saturated brine, and re-extract the brine with three 100 mL portions of diethyl ether.

  • Combine all ethereal solutions and dry over calcium chloride for 10 hours.

  • Distill off the ether at atmospheric pressure.

  • The crude product is then purified by vacuum distillation to yield (S)-2-chloropropionic acid.

References

Troubleshooting side reactions in 2-chloropropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-chloropropionic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-chloropropionic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 2-Chloropropionic Acid in Direct Chlorination

Question: My synthesis of 2-chloropropionic acid via direct chlorination of propionic acid has a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the direct chlorination of propionic acid can stem from several factors, primarily related to reaction conditions and the formation of side products.

  • Suboptimal Temperature: The reaction temperature is critical. Temperatures between 115°C and 140°C are generally preferred for the chlorination of propionic acid in the presence of propionic anhydride (B1165640).[1][2] Operating outside this range can either slow down the reaction or promote the formation of undesired byproducts.

  • Presence of Radical Initiators: The formation of 3-chloropropionic acid is a common side reaction that occurs through a radical mechanism.[1][3] This can be initiated by light. It is crucial to exclude light from the reaction setup to favor the desired ionic mechanism that leads to 2-chloropropionic acid.[1]

  • Insufficient Catalyst: Catalysts such as phosphorus compounds, chlorosulfonic acid, or propionyl chloride are often used to facilitate the reaction.[1][4] Using propionic anhydride as a catalyst has also been shown to be effective.[1] Ensure the correct catalyst is being used at the appropriate concentration.

  • Extended Reaction Time: While a sufficient reaction time is necessary for the conversion of the starting material, excessively long reaction times can lead to the formation of dichlorinated products, such as 2,2-dichloropropionic acid, which reduces the yield of the desired monochlorinated product.[5]

Issue 2: High Levels of 3-Chloropropionic Acid Impurity

Question: My final product contains a significant amount of 3-chloropropionic acid. How can I minimize the formation of this isomer?

Answer: The presence of 3-chloropropionic acid is a strong indicator that the reaction is proceeding, at least in part, through a radical mechanism.[1][3] To enhance the selectivity for the 2-chloro isomer, which is formed via an ionic pathway, consider the following:

  • Exclusion of Light: As radical chlorination is often photochemically initiated, conducting the reaction in the dark is a critical step to suppress the formation of the 3-chloro isomer.[1][6]

  • Use of Radical Scavengers: The introduction of radical scavengers, such as oxygen or dinitrobenzene, can help to inhibit the radical-based side reactions, thereby increasing the selectivity for the desired α-substituted product.[4]

  • Appropriate Catalyst: The choice of catalyst can influence the reaction mechanism. Catalysts like propionic anhydride favor the ionic pathway leading to 2-chloropropionic acid.[1][3]

Issue 3: Presence of Dichlorinated Impurities

Question: I am observing significant amounts of 2,2-dichloropropionic acid in my product mixture. What causes this and how can I avoid it?

Answer: The formation of 2,2-dichloropropionic acid is typically a result of over-chlorination.[5] This can happen under the following circumstances:

  • Excess Chlorine: The stoichiometry of chlorine to propionic acid is crucial. A significant excess of chlorine will promote further chlorination of the initially formed 2-chloropropionic acid.

  • Prolonged Reaction Time: Even with the correct stoichiometry, allowing the reaction to proceed for too long can lead to the formation of dichlorinated byproducts.[5] Monitoring the reaction progress via techniques like GC or NMR can help in determining the optimal reaction time.

  • High Reaction Temperature: Higher temperatures can sometimes favor dichlorination. Sticking to the recommended temperature range is important for controlling the reaction's selectivity.[1]

Issue 4: Difficulties in Purifying the Final Product

Question: I am struggling to purify my 2-chloropropionic acid, especially in removing salt impurities after hydrolysis. What are some effective purification strategies?

Answer: Purification challenges, particularly the removal of salt impurities, are common in syntheses that involve a hydrolysis step, such as the route from lactic acid.[7] Here are some approaches:

  • Extraction: After hydrolysis and neutralization, extraction with a suitable organic solvent (e.g., diethyl ether) can be used to separate the organic product from aqueous-soluble salts.[8]

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying 2-chloropropionic acid, as it allows for the separation of components with different boiling points.[8]

  • Heat Treatment for Dichloro Derivatives: If dichlorinated impurities are present, a specific purification method involves heat-treating the crude product in the presence of a metal compound at 130-180°C. This is followed by the removal of the metal compound and a final distillation to obtain high-purity 2-chloropropionic acid.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2-chloropropionic acid?

A1: The primary methods for synthesizing 2-chloropropionic acid are:

  • Direct chlorination of propionic acid: This method uses chlorine gas and a catalyst to chlorinate propionic acid, typically at the alpha position.[1][10]

  • From L-alanine via diazotization: This is a common method for producing enantiomerically pure (S)-2-chloropropionic acid. It involves the reaction of L-alanine with sodium nitrite (B80452) in the presence of hydrochloric acid.[8][11]

  • From lactic acid: This route involves the esterification of lactic acid, followed by chlorination of the resulting ester (often with thionyl chloride), and subsequent hydrolysis to yield 2-chloropropionic acid.[7][12]

Q2: How can I synthesize enantiomerically pure 2-chloropropionic acid?

A2: For the synthesis of enantiomerically pure 2-chloropropionic acid, the diazotization of an enantiomerically pure amino acid, such as L-alanine to produce (S)-2-chloropropionic acid, is a well-established method.[8][11][13] Another approach involves the enzymatic resolution of racemic 2-chloropropionic acid or its esters.[12]

Q3: What are the typical yields for 2-chloropropionic acid synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the synthesis of (S)-2-chloropropionic acid from (S)-alanine, yields of 58-65% have been reported.[8] A method starting from L-lactic acid reports a total yield of 52.6% for R-(+)-2-chloropropionic acid.[12]

Q4: What safety precautions should be taken during the synthesis?

A4: The synthesis of 2-chloropropionic acid involves hazardous materials and reactions. Key safety precautions include:

  • Working in a well-ventilated fume hood, especially when handling chlorine gas, thionyl chloride, and hydrochloric acid.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Being aware of the potential for vigorous decomposition of some impurities, as noted in the diazotization method.[8]

  • Carefully controlling reaction temperatures to avoid runaway reactions.

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for 2-Chloropropionic Acid

Synthesis MethodStarting MaterialKey ReagentsTypical YieldKey Side Products/ImpuritiesReference
Direct ChlorinationPropionic AcidCl₂, Propionic AnhydrideNot specified3-Chloropropionic acid, 2,2-Dichloropropionic acid[1][3]
Diazotization(S)-AlanineNaNO₂, HCl58-65%Brownish forerun, water[8]
From Lactic AcidL-Lactic AcidEthanol, H₂SO₄, Thionyl Chloride52.6% (total)Salt impurities from hydrolysis[7][12]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Chloropropionic Acid from (S)-Alanine (Diazotization)

This protocol is adapted from a literature procedure.[8]

  • Dissolution: Dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid in a 4-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer/reflux condenser setup.

  • Cooling: Cool the mixture to 0°C using an ice/sodium chloride bath.

  • Addition of Sodium Nitrite: Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water. Add this solution dropwise to the alanine (B10760859) mixture at a rate of about 2 mL/min, ensuring the reaction temperature is maintained below 5°C with vigorous stirring.

  • Extraction: After the addition is complete, carefully add 100 g of solid sodium carbonate in small portions to neutralize the excess acid. Extract the reaction mixture with four 400 mL portions of diethyl ether.

  • Washing and Drying: Combine the ether layers, concentrate to approximately 300 mL, and wash with 50 mL of saturated brine. Re-extract the brine wash with three 100 mL portions of diethyl ether. Combine all ethereal solutions and dry over calcium chloride for 10 hours.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator at atmospheric pressure (bath temperature 40–50°C).

  • Distillation: Fractionally distill the oily residue under reduced pressure. Collect the main fraction boiling at 75–77°C at 10 mm Hg to yield 63–71 g (58–65%) of (S)-2-chloropropionic acid.

Protocol 2: Synthesis of Racemic 2-Chloropropionic Acid by Direct Chlorination

This protocol is based on general procedures described in the literature.[1]

  • Setup: In a four-necked flask equipped with a reflux condenser, stirrer, thermometer, and a gas inlet tube, place 370 g (5 mol) of propionic acid and 52 g (0.4 mol) of propionic anhydride. The setup should be shielded from light.

  • Heating: Heat the mixture to approximately 110-130°C.

  • Chlorination: Introduce chlorine gas into the reaction mixture over a period of several hours (e.g., 15-20 hours). The amount of chlorine should be carefully monitored to favor monochlorination (e.g., 5.5-6.6 mol).

  • Purging: After the chlorination is complete, purge the system with an inert gas like nitrogen to remove any dissolved hydrogen chloride and unreacted chlorine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (S)-Alanine in 5N HCl cool Cool to 0°C start->cool add_nitrite Add NaNO₂ solution (keep temp < 5°C) cool->add_nitrite extract Extract with Diethyl Ether add_nitrite->extract dry Dry over CaCl₂ extract->dry evaporate Remove Ether dry->evaporate distill Fractional Distillation evaporate->distill end (S)-2-Chloropropionic Acid distill->end

Caption: Experimental workflow for the synthesis of (S)-2-chloropropionic acid.

troubleshooting_impurities start High Impurity Levels Detected impurity_type What is the main impurity? start->impurity_type is_3_chloro 3-Chloropropionic Acid impurity_type->is_3_chloro Isomer is_dichloro Dichloropropionic Acid impurity_type->is_dichloro Over-chlorinated solution_3_chloro Radical reaction likely. - Exclude light from reaction. - Use radical scavengers. is_3_chloro->solution_3_chloro solution_dichloro Over-chlorination occurred. - Reduce chlorine amount. - Shorten reaction time. is_dichloro->solution_dichloro

Caption: Troubleshooting decision tree for common impurities.

reaction_pathways cluster_ionic Ionic Pathway (Favored) cluster_radical Radical Pathway (Side Reaction) prop_acid Propionic Acid prod_2_chloro 2-Chloropropionic Acid prop_acid->prod_2_chloro + Cl₂ (Catalyst, No Light) prod_3_chloro 3-Chloropropionic Acid prop_acid->prod_3_chloro + Cl₂ (Light/Radical Initiator) prod_2_2_dichloro 2,2-Dichloropropionic Acid prod_2_chloro->prod_2_2_dichloro + Cl₂ (Excess Chlorine/Time)

Caption: Reaction pathways in the chlorination of propionic acid.

References

Technical Support Center: Optimization of Chlorination Conditions for Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chlorination conditions for propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the synthesis of chlorinated propionic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the chlorination of propionic acid?

The primary and most commercially significant product of the controlled chlorination of propionic acid is 2-chloropropionic acid (also known as α-chloropropanoic acid).[1][2] This compound is a valuable intermediate in the manufacturing of pharmaceuticals, herbicides, and dyes.[2][3]

Q2: What are the common methods for the α-chlorination of propionic acid?

The most common method for the α-chlorination of propionic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[4] This reaction typically involves treating the carboxylic acid with a halogen (in this case, chlorine) in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus trichloride (B1173362) (PCl₃).[4][5] Another established method involves the use of propanoic anhydride (B1165640) or propionyl chloride as a catalyst.[1][3][6]

Q3: What is the general reaction mechanism for the α-chlorination of propionic acid?

When using catalysts like propanoic anhydride, the reaction is believed to proceed primarily through an ionic mechanism.[1][7] The catalyst facilitates the formation of an enol intermediate, which then reacts with chlorine to selectively form the α-chloro derivative. Radical mechanisms can also occur, particularly at higher temperatures or under UV light, which may lead to the formation of byproducts such as β-chloropropanoic acid.[1][7][8]

Troubleshooting Guide

Problem 1: Low yield of 2-chloropropionic acid.

Possible Cause Suggested Solution
Inadequate Catalyst Activity Ensure the catalyst (e.g., red phosphorus, PCl₃, or propanoic anhydride) is fresh and of high purity. For propanoic anhydride, consider using it as the sole additive and ensure the exclusion of free-radical formers and light.[3][6]
Suboptimal Reaction Temperature The reaction temperature is critical. For chlorination using propanoic anhydride, temperatures between 115°C and 140°C are recommended, with an optimal range often cited as 125°C to 135°C.[3][6] Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can promote the formation of dichlorinated byproducts.[3]
Inefficient Chlorine Gas Dispersion Ensure efficient stirring and proper dispersion of chlorine gas into the reaction mixture to maximize the gas-liquid interface.
Presence of Water The presence of water can hydrolyze the catalyst and intermediates. Ensure all reactants and glassware are thoroughly dried before use.

Problem 2: Formation of significant amounts of byproducts (e.g., β-chloropropanoic acid, dichlorinated products).

Possible Cause Suggested Solution
Radical Chlorination The formation of β-chloropropanoic acid is associated with a radical chlorination pathway.[1][7] To minimize this, conduct the reaction in the absence of UV light and free-radical initiators.[3][6]
Over-chlorination The formation of α,α-dichloropropanoic acid occurs via consecutive chlorination of the desired product.[1][7] To avoid this, carefully control the stoichiometry of chlorine gas. A slight excess of propionic acid may be used to ensure complete consumption of chlorine.
High Reaction Temperature Higher temperatures (e.g., 150-160°C) can favor dichlorination.[3] Maintain the reaction temperature within the optimal range for monochlorination.

Problem 3: Difficulty in monitoring the reaction progress.

Possible Cause Suggested Solution
Lack of an appropriate analytical method Gas chromatography (GC) with a flame ionization detector (FID) is a suitable method for monitoring the disappearance of propionic acid and the formation of 2-chloropropionic acid and byproducts.[9][10] An internal standard, such as n-butyric acid, can be used for quantitative analysis.[10]
Complex reaction mixture High-performance liquid chromatography (HPLC) can also be employed for the analysis of the reaction mixture, particularly for non-volatile components.[11]

Experimental Protocols

Protocol 1: α-Chlorination of Propionic Acid using Propanoic Anhydride Catalyst

This protocol is based on the principles described in patents for the industrial production of 2-chloropropionic acid.[3][6]

Materials:

  • Propionic acid

  • Propanoic anhydride

  • Chlorine gas

  • Nitrogen gas

  • Glass-lined reactor equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser connected to a scrubber.

Procedure:

  • Charge the reactor with propionic acid and propanoic anhydride (typically 3-30 mol% relative to propionic acid).[6]

  • Heat the mixture to the desired reaction temperature (e.g., 125-135°C) under a nitrogen atmosphere.[3][6]

  • Once the temperature is stable, stop the nitrogen flow and introduce a controlled stream of chlorine gas below the surface of the liquid with vigorous stirring.

  • Maintain the reaction temperature throughout the chlorination process. The reaction is exothermic, so cooling may be necessary.

  • Monitor the reaction progress by periodically taking samples and analyzing them by GC.

  • Once the desired conversion is achieved, stop the chlorine gas flow and purge the reactor with nitrogen to remove any residual chlorine and hydrogen chloride.

  • The crude 2-chloropropionic acid can be purified by distillation.

Data Presentation

Table 1: Influence of Catalyst and Temperature on the Chlorination of Propionic Acid.

CatalystTemperature (°C)Key ProductsReference
Propanoic Anhydride130α-chloropropanoic acid[1][7]
Propanoic Anhydride115-1402-chloropropionic acid[3][6]
Phosphorus-containing compounds (e.g., PCl₃)110-1202-chloropropionic acid[3][6]
Sulfur-containing compounds (e.g., ClSO₃H)110-1202-chloropropionic acid[3]
Red PhosphorusNot specified2-chloropropanoic acid[4]

Visualizations

Reaction_Pathway Reaction Pathway for α-Chlorination of Propionic Acid propionic_acid Propionic Acid enol_intermediate Enol Intermediate propionic_acid->enol_intermediate Catalyst (e.g., Propanoic Anhydride) byproduct_beta β-Chloropropanoic Acid propionic_acid->byproduct_beta + Cl₂ (Radical Mechanism) alpha_chloro 2-Chloropropionic Acid enol_intermediate->alpha_chloro + Cl₂ (Ionic Mechanism) byproduct_di_alpha α,α-Dichloropropanoic Acid alpha_chloro->byproduct_di_alpha + Cl₂ (Over-chlorination)

Caption: Ionic and radical pathways in the chlorination of propionic acid.

Troubleshooting_Workflow Troubleshooting Workflow for Propionic Acid Chlorination start Low Yield or High Impurity check_temp Is Temperature Optimal (115-140°C)? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is Catalyst Active and Anhydrous? check_temp->check_catalyst Yes adjust_temp->check_catalyst replace_catalyst Use Fresh/Dry Catalyst check_catalyst->replace_catalyst No check_chlorine Is Chlorine Stoichiometry Correct? check_catalyst->check_chlorine Yes replace_catalyst->check_chlorine adjust_chlorine Adjust Chlorine Flow Rate check_chlorine->adjust_chlorine No check_light Is Reaction Protected from UV Light? check_chlorine->check_light Yes adjust_chlorine->check_light shield_reaction Shield Reaction from Light check_light->shield_reaction No success Improved Yield and Purity check_light->success Yes shield_reaction->success

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental_Setup Experimental Setup for Propionic Acid Chlorination reactor Reactor Stirrer Thermometer Gas Inlet Reflux Condenser scrubber Scrubber (NaOH solution) reactor:f3->scrubber chlorine_source Chlorine Gas Cylinder chlorine_source->reactor:f2 nitrogen_source Nitrogen Gas Cylinder nitrogen_source->reactor:f2

Caption: A schematic of the experimental setup for the chlorination reaction.

References

Technical Support Center: Purification of (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-(+)-2-Chloropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation, crystallization (through chiral resolution), and chiral High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity and enantiomeric excess (e.e.).

Q2: What is a typical starting material for the synthesis and purification of this compound?

A2: A common route to enantiomerically pure this compound is through the diazotization of D-alanine in hydrochloric acid.[1] Racemic 2-chloropropionic acid, produced by the chlorination of propionyl chloride followed by hydrolysis, can also be used as a starting material for chiral resolution techniques.[1]

Q3: What level of enantiomeric excess (e.e.) can be expected from these purification methods?

A3: High enantiomeric excess is achievable with all methods, but it is highly dependent on the specific conditions. Chiral resolution via crystallization can yield e.e. values greater than 95%.[2] Chiral HPLC can also achieve high levels of separation, often used for analytical determination of e.e. but also applicable for preparative scale.[3] Fractional distillation of a product from an enantioselective synthesis can also provide high enantiomeric purity.

Q4: How can I determine the enantiomeric excess of my purified product?

A4: The most common and accurate method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC)[3] or chiral Gas Chromatography (GC). These techniques can separate the (R) and (S) enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a powerful technique for purifying this compound, especially on a larger scale. However, users may encounter several challenges.

Problem: Low Yield

  • Possible Cause: Incomplete reaction or side reactions during synthesis.

    • Solution: Ensure the initial synthesis of this compound has proceeded to completion. Analyze the crude product by techniques like NMR or GC to identify the extent of conversion and the presence of byproducts.

  • Possible Cause: Product loss during workup and extraction.

    • Solution: Optimize the extraction procedure. Ensure the correct pH is used to extract the carboxylic acid into the organic phase. Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery.

  • Possible Cause: Hold-up in the distillation column.

    • Solution: For smaller scale distillations, minimize the column length and packing to reduce surface area where the product can be retained. Ensure the column is well-insulated to maintain a proper temperature gradient.

Problem: Product Decomposition (Darkening of the distillation pot)

  • Possible Cause: High distillation temperatures. 2-Chloropropionic acid can be susceptible to thermal decomposition at elevated temperatures.[4][5]

    • Solution: Perform the distillation under reduced pressure (vacuum). This will lower the boiling point of the acid and minimize thermal stress. The boiling point of 2-chloropropionic acid is approximately 78 °C at 10 mmHg.[1]

  • Possible Cause: Presence of impurities that catalyze decomposition.

    • Solution: Ensure the crude product is appropriately washed and dried before distillation to remove any residual reagents from the synthesis.

Problem: Azeotrope Formation

  • Possible Cause: Presence of water in the crude product. Carboxylic acids can form azeotropes with water, which can complicate distillation.

    • Solution: Thoroughly dry the crude product before distillation. This can be achieved by using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate on an ethereal solution of the acid, followed by filtration and removal of the solvent. Azeotropic distillation with a suitable entrainer can also be employed to remove water.[6]

Crystallization (Chiral Resolution)

Chiral resolution via diastereomeric salt formation is a common and effective method for obtaining enantiomerically pure this compound from a racemic mixture.

Problem: Poor or No Crystal Formation

  • Possible Cause: Incorrect solvent choice. The solubility of the diastereomeric salts is critical.

    • Solution: Screen a variety of solvents. The ideal solvent should dissolve both diastereomeric salts at elevated temperatures but allow for the selective precipitation of one salt upon cooling. If the salt is too soluble, try a less polar solvent. If it is insoluble, use a more polar solvent.

  • Possible Cause: Solution is not supersaturated.

    • Solution: Concentrate the solution by evaporating some of the solvent. Alternatively, cool the solution slowly. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

Problem: "Oiling Out" of the Product

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

    • Solution: Dilute the solution with more solvent and allow it to cool more slowly. Gentle stirring can sometimes promote crystal formation over oiling. If oiling persists, try a different solvent system.

Problem: Low Enantiomeric Excess (e.e.) of the Final Product

  • Possible Cause: Co-precipitation of the undesired diastereomer.

    • Solution: Recrystallize the diastereomeric salt one or more times. Each recrystallization step will enrich the desired diastereomer. Monitor the e.e. of the liberated acid after each recrystallization to determine the number of cycles needed.

  • Possible Cause: Incomplete separation of the diastereomeric salt from the mother liquor.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor which is enriched in the undesired diastereomer.

Problem: Low Yield of the Desired Enantiomer

  • Possible Cause: Suboptimal stoichiometry of the resolving agent.

    • Solution: The molar ratio of the resolving agent to the racemic acid can significantly impact the yield. Typically, 0.5 to 1.0 equivalents of the resolving agent are used. Experiment with different ratios to find the optimal balance between yield and enantiomeric purity.[7]

  • Possible Cause: Significant solubility of the desired diastereomeric salt in the mother liquor.

    • Solution: Cool the crystallization mixture to a lower temperature (e.g., in an ice bath) to maximize the precipitation of the desired salt. Ensure that the volume of solvent used is minimized while still allowing for complete dissolution at the higher temperature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an excellent technique for both analytical determination of e.e. and for preparative purification of this compound.

Problem: Poor or No Separation of Enantiomers

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: Screen different types of chiral columns. Polysaccharide-based columns (e.g., Chiralcel OD-H) are often effective for the separation of chiral acids.[3]

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: Optimize the mobile phase. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol) is common. The addition of a small amount of an acidic modifier (like trifluoroacetic acid) can improve peak shape and resolution for acidic analytes.[8]

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a modifier to the mobile phase. For an acidic analyte like 2-chloropropionic acid, adding a small amount of a stronger acid (e.g., trifluoroacetic acid) can suppress the ionization of the carboxyl group and reduce tailing.

  • Possible Cause: Column overload.

    • Solution: Reduce the amount of sample injected onto the column. If performing preparative HPLC, consider using a larger diameter column.

Problem: Low Recovery from Preparative HPLC

  • Possible Cause: Adsorption of the product onto the stationary phase.

    • Solution: After the elution of the desired peak, flush the column with a stronger solvent to elute any remaining product.

  • Possible Cause: Decomposition of the product on the column.

    • Solution: Ensure the mobile phase is compatible with the analyte and that the operating conditions (e.g., temperature) are not causing degradation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical YieldTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Fractional Distillation 58-65%[9]>98% (dependent on synthesis)Scalable, cost-effective for large quantities.Requires a significant difference in boiling points from impurities, risk of thermal decomposition.
Crystallization (Chiral Resolution) 40-50% (per resolution cycle)>95%[2]Can start from racemic material, high e.e. achievable.Often requires multiple recrystallizations, loss of at least 50% of the material as the undesired enantiomer (unless racemized and recycled).
Chiral HPLC Variable (dependent on scale)>99%[3]High purity and e.e., applicable for analytical and preparative scales.Expensive for large-scale purification, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from the synthesis of (S)-2-Chloropropanoic acid and can be applied to the (R)-enantiomer.[9]

  • Preparation: The crude this compound is obtained from the diazotization of D-alanine. After the reaction, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the bulk of the solvent is removed using a rotary evaporator.

  • Fractional Distillation Setup: Assemble a fractional distillation apparatus. A short Vigreux column is suitable for this purpose. The receiving flask should be cooled in an ice bath.

  • Distillation: Heat the distillation flask gently in an oil bath. The distillation is performed under reduced pressure (e.g., 10 mmHg).

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (approx. 75-77 °C at 10 mmHg).[9] Discard any initial forerun that distills at a lower temperature.

  • Analysis: Analyze the purified product for purity and enantiomeric excess using chiral GC or HPLC.

Protocol 2: Purification by Chiral Resolution via Crystallization

This is a general procedure for chiral resolution using a chiral amine as the resolving agent.

  • Dissolution: Dissolve racemic 2-chloropropionic acid in a suitable solvent (e.g., ethanol, isopropanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization: Allow the solution to stand at room temperature for crystallization to occur. If no crystals form, cool the solution in an ice bath and/or scratch the inside of the flask with a glass rod.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free this compound.

  • Extraction: Extract the liberated acid into an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC. If the e.e. is not satisfactory, the diastereomeric salt can be recrystallized before the liberation step.

Visualizations

Fractional_Distillation_Workflow start Crude (R)-(+)-2-Chloropropionic Acid in Organic Solvent drying Dry with Anhydrous Sulfate start->drying filtration1 Filter to Remove Drying Agent drying->filtration1 rotovap Remove Solvent (Rotary Evaporator) filtration1->rotovap distillation Fractional Distillation (Under Vacuum) rotovap->distillation collection Collect Fraction at ~76 °C / 10 mmHg distillation->collection product Purified (R)-(+)-2-Chloropropionic Acid collection->product analysis Analyze Purity and e.e. (Chiral HPLC/GC) product->analysis

Caption: Workflow for the purification of this compound by fractional distillation.

Chiral_Resolution_Workflow start Racemic 2-Chloropropionic Acid dissolve Dissolve in Solvent start->dissolve add_ra Add Chiral Resolving Agent dissolve->add_ra crystallization Crystallization add_ra->crystallization filtration Filter to Isolate Diastereomeric Salt crystallization->filtration liberation Liberate Acid (Add HCl) filtration->liberation recrystallize Recrystallize Salt (Optional, for higher e.e.) filtration->recrystallize Low e.e. extraction Extract with Organic Solvent liberation->extraction drying Dry and Concentrate extraction->drying product Enriched (R)-(+)-2-Chloropropionic Acid drying->product analysis Analyze Purity and e.e. (Chiral HPLC/GC) product->analysis recrystallize->liberation

Caption: Workflow for the purification of this compound by chiral resolution.

References

Technical Support Center: Separation of (R) and (S) Enantiomers of 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 2-chloropropionic acid enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of (R) and (S) enantiomers of 2-chloropropionic acid.

Diastereomeric Crystallization

Issue 1: No crystal formation after adding the resolving agent.

  • Possible Cause: The solvent system may not be optimal for the crystallization of the diastereomeric salt. The concentration of the reactants might be too low.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility.[1]

    • Concentration Adjustment: Slowly evaporate the solvent to increase the concentration of the diastereomeric salt.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • Temperature Control: Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4 °C or -20 °C) to promote crystallization.[1]

Issue 2: Low yield of the desired diastereomeric salt.

  • Possible Cause: The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough. The less soluble salt may still have significant solubility.

  • Solution:

    • Optimize Solvent System: Re-evaluate the solvent system. A mixture of solvents can sometimes provide a better solubility differential.

    • Multiple Crystallizations: The mother liquor can be concentrated and recrystallized to recover more of the less soluble diastereomer.

    • Adjust Stoichiometry: Ensure the molar ratio of the resolving agent to the racemic acid is optimized. A common starting point is a 1:1 ratio, but this may need empirical adjustment.[2]

Issue 3: Low enantiomeric excess (e.e.) of the final product.

  • Possible Cause: Incomplete separation of the diastereomeric salts. The precipitated crystals may be contaminated with the more soluble diastereomer.

  • Solution:

    • Recrystallization: Recrystallize the obtained diastereomeric salt one or more times from the same or a different solvent system to improve purity.

    • Washing: Wash the filtered crystals with a small amount of cold crystallization solvent to remove any adhering mother liquor containing the other diastereomer.[1]

Enzymatic Resolution

Issue 1: Low or no enzymatic activity.

  • Possible Cause: The enzyme may be denatured or inhibited. The reaction conditions (pH, temperature, solvent) may not be optimal.

  • Solution:

    • Verify Enzyme Activity: Test the enzyme with a known substrate to confirm its activity.

    • Optimize pH and Temperature: Consult the literature for the optimal pH and temperature for the specific lipase (B570770) being used (e.g., Candida rugosa lipase).

    • Solvent Choice: Ensure the organic solvent used is compatible with the enzyme and does not cause denaturation.

Issue 2: Low enantioselectivity (low e.e. of product and/or remaining substrate).

  • Possible Cause: The chosen enzyme may not be highly selective for the 2-chloropropionic acid ester. The reaction may have proceeded too far, leading to the reaction of the less-favored enantiomer.

  • Solution:

    • Enzyme Screening: Screen different lipases to find one with higher enantioselectivity for your specific substrate. Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown high enantioselectivity in similar resolutions.[3]

    • Monitor Reaction Progress: Monitor the reaction over time by taking aliquots and analyzing the e.e. of the substrate and product. Stop the reaction at the optimal point (ideally around 50% conversion for kinetic resolution).

    • Substrate Modification: If resolving an ester, changing the alcohol group of the ester can sometimes improve enantioselectivity.

Chiral Chromatography (HPLC/GC)

Issue 1: Poor or no separation of enantiomers.

  • Possible Cause: The chiral stationary phase (CSP) is not suitable for separating 2-chloropropionic acid enantiomers. The mobile phase composition is not optimal.

  • Solution:

    • CSP Selection: Choose a CSP known to be effective for acidic compounds. Polysaccharide-based CSPs (e.g., Chiralcel OD-H) are often a good starting point.[4]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition, including the type and percentage of organic modifiers (e.g., hexane-alcohol mixtures) and any acidic or basic additives.[4]

    • Derivatization: Consider derivatizing the carboxylic acid to an amide or ester. This can improve the interaction with the CSP and enhance separation.[4][5] Derivatization with 1-naphthylamine (B1663977) has been shown to be effective.[4]

Issue 2: Peak tailing or broad peaks.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase. Column overload.

  • Solution:

    • Mobile Phase Additives: Add a small amount of a competing acid or base (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase to block active sites on the stationary phase.

    • Reduce Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column.

    • Check Column Health: The column may be contaminated or have a void at the inlet. Flushing the column or reversing it (if permissible by the manufacturer) may help.

Issue 3: Irreproducible retention times.

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate. Column equilibration issues.

  • Solution:

    • Ensure System Stability: Allow the HPLC system to equilibrate thoroughly with the mobile phase before injecting samples.

    • Control Temperature: Use a column oven to maintain a constant temperature, as chiral separations can be sensitive to temperature changes.[6]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for separating the enantiomers of 2-chloropropionic acid?

A1: The primary methods for resolving racemic 2-chloropropionic acid are:

  • Diastereomeric Crystallization: This involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[7][8][9]

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction (like esterification or hydrolysis) on one of the enantiomers, allowing for the separation of the unreacted enantiomer.[10]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to directly separate the enantiomers based on their differential interactions with the CSP.[4][11][12][13]

Q2: Which chiral resolving agents are commonly used for the diastereomeric crystallization of 2-chloropropionic acid?

A2: Commonly used chiral resolving agents for 2-chloropropionic acid include chiral amines such as 1-(1-naphthyl)ethylamine (B3023371) and (-)-amphetamine.[2][7][10] These react with the carboxylic acid to form diastereomeric salts.

Q3: Can I separate the enantiomers of 2-chloropropionic acid directly by HPLC without derivatization?

A3: While direct separation on a chiral stationary phase is possible, it can be challenging. Derivatizing the carboxylic acid to an amide or ester can often improve the separation efficiency and peak shape. For example, derivatization with 1-naphthylamine followed by separation on a Chiralcel OD-H column has been reported to be effective.[4]

Q4: What is the principle behind enzymatic resolution?

A4: Enzymatic resolution is a type of kinetic resolution. An enzyme, which is a chiral catalyst, reacts at a different rate with each enantiomer of the racemic mixture. For example, a lipase might selectively catalyze the esterification of the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[10] By stopping the reaction at approximately 50% conversion, one can isolate the unreacted enantiomer and the product of the reacted enantiomer, both with high enantiomeric purity.

Q5: How can I determine the enantiomeric excess (e.e.) of my separated 2-chloropropionic acid?

A5: The enantiomeric excess is typically determined using a chiral analytical technique. Chiral HPLC or chiral GC are the most common methods.[4] After developing a separation method for the enantiomers, you can integrate the peak areas of the (R) and (S) enantiomers to calculate the e.e. using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Quantitative Data Summary

Table 1: Diastereomeric Crystallization of 2-Chloropropionic Acid

Resolving AgentSolventProductOptical PurityYieldReference
(-)-1-(1-Naphthyl)ethylamine2-Propanol(+)-2-Chloropropionic acid72.4%69.6%[2]

Table 2: Chiral HPLC Separation of Derivatized 2-Chloropropionic Acid

DerivativeColumnMobile PhaseFlow RateTemperatureWavelengthEnantiomeric Excess (e.e.)Reference
1-NaphthylamideChiralcel OD-HHexane:Methanol:Ethanol (50:45:5)1.0 mL/min30 °C224 nm97.9%[4]

Experimental Protocols

Protocol 1: Diastereomeric Crystallization using (-)-1-(1-Naphthyl)ethylamine

This protocol is based on the method described in a patent for the optical resolution of (±)-2-chloropropionic acid.[2]

  • Dissolution: Dissolve (±)-2-chloropropionic acid in 2-propanol.

  • Salt Formation: Add a solution of 0.8-1.0 equivalents of (-)-1-(1-naphthyl)ethylamine in 2-propanol dropwise to the 2-chloropropionic acid solution at a temperature between 20-50 °C. A sparingly soluble diastereomeric salt, (+)-2-chloropropionic acid·(-)-1-(1-naphthyl)ethylamine, will precipitate.

  • Isolation: Separate the precipitated salt by filtration.

  • Liberation of the Enantiomer: Treat the isolated salt with a basic substance (e.g., NaOH solution) to liberate the (-)-1-(1-naphthyl)ethylamine. The (+)-2-chloropropionic acid will remain in the aqueous solution as its sodium salt.

  • Acidification and Extraction: Acidify the aqueous layer with a mineral acid (e.g., HCl) and extract the optically active (+)-2-chloropropionic acid with an organic solvent like ether or methylene (B1212753) chloride.

  • Isolation of the Other Enantiomer (Optional): The mother liquor from step 3 contains the other diastereomeric salt. This can be acidified and extracted to recover the (-)-2-chloropropionic acid.

Protocol 2: Enzymatic Resolution via Esterification

This is a generalized protocol for the lipase-catalyzed kinetic resolution of 2-chloropropionic acid.

  • Reaction Setup: In a suitable organic solvent, combine racemic 2-chloropropionic acid, an alcohol (e.g., butanol), and a lipase (e.g., Candida rugosa lipase).

  • Incubation: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing the enantiomeric excess of the remaining acid and the formed ester using chiral HPLC or GC.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted 2-chloropropionic acid from the ester product. This can typically be achieved by a liquid-liquid extraction. The acidic 2-chloropropionic acid can be extracted into a basic aqueous solution, while the neutral ester remains in the organic phase.

  • Isolation: Acidify the aqueous phase and extract the unreacted, enantiomerically enriched 2-chloropropionic acid. The ester can be recovered from the organic phase and, if desired, hydrolyzed to obtain the other enantiomer of 2-chloropropionic acid.

Visualizations

Diastereomeric_Crystallization_Workflow racemate Racemic (R/S) 2-Chloropropionic Acid diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (S,R)) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure (S)-Enantiomer acidification1->enantiomer1 enantiomer2 Pure (R)-Enantiomer acidification2->enantiomer2

Caption: Workflow for Diastereomeric Crystallization.

Enzymatic_Resolution_Workflow racemate Racemic (R/S) 2-Chloropropionic Acid + Alcohol reaction Enzymatic Esterification (Kinetic Resolution) racemate->reaction enzyme Lipase enzyme->reaction mixture Mixture of: (S)-Acid (unreacted) (R)-Ester (product) reaction->mixture ~50% Conversion separation Separation (e.g., Extraction) mixture->separation s_acid (S)-2-Chloropropionic Acid separation->s_acid r_ester (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-2-Chloropropionic Acid hydrolysis->r_acid Chiral_Chromatography_Logic cluster_0 Chiral HPLC System cluster_1 Separation Principle racemate Racemic Mixture (R and S Enantiomers) column Chiral Stationary Phase (CSP) racemate->column interaction Differential Diastereomeric Interactions column->interaction mobile_phase Mobile Phase detector Detector retention Different Retention Times interaction->retention separation Separated Peaks retention->separation

References

How to prevent racemization of (R)-(+)-2-Chloropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (R)-(+)-2-Chloropropionic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (R and S), resulting in a loss of optical activity.[1] This is a critical issue in drug development and chemical synthesis, as often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause adverse side effects.[2] The defined stereochemistry of this compound is crucial for its role as a chiral building block in asymmetric synthesis.[2]

Q2: What are the primary causes of racemization for this compound?

A2: The primary causes of racemization for α-chloro carboxylic acids like this compound are exposure to certain chemical environments and elevated temperatures. The main mechanisms include:

  • Base-Catalyzed Enolization: Abstraction of the acidic proton on the chiral alpha-carbon by a base leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic mixture.[3]

  • Nucleophilic Substitution: The presence of nucleophiles, particularly under acidic conditions with heating, can lead to racemization. For example, heating with hydrochloric acid can cause racemization, likely through an SN2-like mechanism where the chloride ion acts as a nucleophile, causing an inversion of stereochemistry.[4] Repeated substitutions lead to a racemic mixture.

  • Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for racemization, even without strong catalysts.[5]

Q3: How stable is this compound under normal storage conditions?

A3: this compound is a liquid at room temperature and should be stored in a cool, dry place in its original container.[6][7] While stable under recommended storage conditions, prolonged exposure to high temperatures or contamination with acids, bases, or certain salts can compromise its enantiomeric purity over time.

Q4: Can I use common bases like sodium hydroxide (B78521) with this compound without causing racemization?

A4: Caution is advised. While one patent suggests that caustic soda (sodium hydroxide) fails to produce racemization under the specific conditions tested, strong bases can generally promote racemization via the enolization pathway.[3][4] For reactions requiring a base, it is safer to use sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) to minimize the risk of both enolization and nucleophilic attack.[3]

Troubleshooting Guide

Problem: I've observed a significant loss of optical purity in my sample of this compound after a reaction.

Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. Many reactions, such as amide couplings, can be effectively run at room temperature or below.[8] Elevated temperatures accelerate racemization rates.[5]
Use of Strong, Non-Hindered Base If a base is required, switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (TMP).[3] Avoid strong bases like DBU or triethylamine (B128534) where possible.
Inappropriate Coupling Reagent (for amide/ester synthesis) Use coupling reagents known to suppress racemization, such as HATU, HBTU, or EDC combined with an additive like HOBt or Oxyma.[3] These reagents form active esters that are less prone to racemization.
Presence of Nucleophiles (e.g., excess halide ions) Minimize the concentration of nucleophiles that can participate in substitution reactions at the chiral center. A patent indicates that heating in the presence of hydrochloric acid causes complete racemization, while sulfuric acid does not.[4] This suggests the chloride ion is a key participant in one racemization pathway.
Prolonged Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and work up the reaction as soon as it is complete to minimize the exposure time to potentially racemizing conditions.[3]
Inappropriate Solvent While less common, highly polar solvents can sometimes increase the rate of racemization.[8] If racemization persists, consider experimenting with less polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Quantitative Data on Racemization

The following data, derived from patent literature, illustrates conditions that lead to the racemization of D-2-chloropropionic acid (the enantiomer of the topic compound). These examples serve to highlight conditions that should be avoided to preserve the stereochemical integrity of the (R)-enantiomer.

Starting MaterialConditionsDurationResultReference
10% D-2-chloropropionic acid solutionReflux with 1N Hydrochloric Acid4.75 hoursSubstantially complete racemization[4]
10% D-2-chloropropionic acid solutionReflux with 6N Hydrochloric Acid1 hourComplete racemization[4]
Optically active 2-chloroaliphatic acidTreatment with Hydrochloric AcidRoom Temp.No racemization observed[4]
Optically active 2-chloroaliphatic acidTreatment with Sulfuric Acid or Caustic SodaNot specifiedFails to produce racemization[4]

Visualizing Racemization Mechanisms and Prevention Workflows

The following diagrams illustrate the key chemical pathways for racemization and a recommended workflow for minimizing it during a chemical reaction.

RacemizationMechanisms cluster_0 Base-Catalyzed Enolization cluster_1 Nucleophilic Substitution R_acid (R)-2-Chloropropionic Acid enolate Planar Enolate (Achiral) R_acid->enolate + Base (e.g., OH⁻) - H⁺ racemic_mix_1 Racemic Mixture enolate->racemic_mix_1 + H⁺ (from either face) R_acid_2 (R)-2-Chloropropionic Acid transition_state SN2 Transition State R_acid_2->transition_state + Nucleophile (e.g., Cl⁻) S_acid (S)-2-Chloropropionic Acid transition_state->S_acid - Leaving Group (Cl⁻) S_acid->R_acid_2 + Cl⁻ (repeated substitution) racemic_mix_2 Racemic Mixture

Caption: Primary mechanisms for the racemization of (R)-2-Chloropropionic acid.

PreventionWorkflow start Start: this compound + Other Reagents dissolve 1. Dissolve in Anhydrous Aprotic Solvent (e.g., DCM) start->dissolve cool 2. Cool Reaction Mixture (e.g., 0°C to RT) dissolve->cool add_reagents 3. Add Coupling Reagent (e.g., EDC/Oxyma) cool->add_reagents add_base 4. Add Hindered Base (e.g., DIPEA) Slowly, if required add_reagents->add_base monitor 5. Monitor Reaction (TLC / LC-MS) add_base->monitor workup 6. Aqueous Workup (Promptly upon completion) monitor->workup purify 7. Purification (e.g., Chromatography) workup->purify product Enantiomerically Pure Product purify->product

Caption: Experimental workflow for preventing racemization during synthesis.

Experimental Protocols

Protocol 1: General Handling and Storage to Maintain Enantiomeric Purity
  • Storage: Store this compound in the original, tightly sealed container. The recommended storage temperature is room temperature, away from direct sunlight and heat sources.[7]

  • Inert Atmosphere: For long-term storage or for users with highly sensitive applications, consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize exposure to moisture and air.

  • Avoid Contamination: Use clean, dry glassware and utensils when handling the acid. Avoid cross-contamination with strong acids, bases, or nucleophilic salts.

  • Material Compatibility: Ensure storage containers and reaction vessels are made of non-reactive materials, such as borosilicate glass or Teflon.

Protocol 2: Amide Bond Formation with Minimized Racemization

This protocol describes a general procedure for coupling this compound with an amine, employing conditions known to suppress racemization.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and this compound (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activator Addition: To the cooled solution, add a racemization-suppressing coupling agent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Ethyl cyanohydroxyiminoacetate (Oxyma, 1.2 eq.).

  • Base Addition (if necessary): If the amine starting material is a salt (e.g., a hydrochloride salt), add a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA, 1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired enantiomerically enriched amide.

  • Chiral Analysis: Confirm the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.[9]

References

Technical Support Center: Stabilizing (R)-(+)-2-Chloropropionic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of (R)-(+)-2-Chloropropionic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Optical Purity (Racemization) Exposure to high temperatures.Store at recommended low temperatures (see Storage Conditions table). Avoid unnecessary exposure to heat sources.
Presence of acidic conditions, especially with chloride ions.Ensure storage containers are free of acidic residues. Avoid contact with hydrochloric acid or other sources of chloride ions. Use high-purity, neutral solvents if preparing solutions.
Presence of strong bases.Store separately from strong bases, as they can catalyze decomposition and potentially racemization.[1]
Chemical Decomposition (e.g., Hydrolysis) Presence of water/moisture.Store in a tightly sealed container in a dry environment. Use of a desiccator with a non-reactive desiccant is recommended.[2][3]
Exposure to heat.Elevated temperatures can accelerate hydrolysis and other decomposition reactions. Store at controlled, low temperatures.
Incompatible container material.Use containers made of non-reactive materials such as glass or Teflon-lined caps. Avoid reactive metals.
Discoloration of the Acid Impurities or slow decomposition.Discoloration may indicate the presence of degradation products. Re-purify the acid if necessary and reassess storage conditions.
Reaction with container or closure.Ensure the container and its closure are inert to the acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two main degradation pathways of concern for this compound during long-term storage are racemization and chemical decomposition, primarily through hydrolysis. Racemization, the conversion of the (R)-enantiomer to a mixture of (R) and (S) enantiomers, leads to a loss of optical purity. This process is significantly accelerated by heat, especially in the presence of acid and chloride ions.[4] Chemical decomposition can occur via hydrolysis in the presence of moisture, leading to the formation of lactic acid and hydrochloric acid.

Q2: What are the ideal storage conditions for maintaining the stability and enantiomeric purity of this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The following table summarizes the recommended storage conditions.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of both racemization and chemical decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces oxygen and moisture, reducing the potential for oxidative degradation and hydrolysis.
Container Tightly sealed, amber glass bottle with a non-reactive cap (e.g., Teflon-lined)Protects from light, prevents moisture ingress, and avoids reaction with the container material.[5][6][7]
Environment Store in a desiccator with a non-reactive desiccant (e.g., silica (B1680970) gel).Provides an additional barrier against moisture.[2]

Q3: Are there any specific stabilizers that can be added to this compound for long-term storage?

Q4: How can I verify the enantiomeric purity of my stored this compound?

A4: The enantiomeric excess (e.e.) of this compound can be determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods typically require derivatization of the carboxylic acid to form a diastereomeric pair or direct separation on a chiral stationary phase. A detailed experimental protocol for determining enantiomeric excess via chiral HPLC is provided below.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess of this compound by Chiral HPLC with Pre-column Derivatization

This protocol describes a method to determine the enantiomeric purity of this compound by converting it into diastereomeric amides followed by separation on a standard achiral HPLC column.[8][9][10]

Materials:

  • This compound sample

  • (R)-(+)-1-(1-Naphthyl)ethylamine (Chiral Derivatizing Agent, CDA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Dichloromethane (DCM)

  • HPLC grade solvents (e.g., hexane (B92381), isopropanol)

  • HPLC system with a UV detector

  • Standard C18 HPLC column

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve approximately 10 mg of the this compound sample in 1 mL of anhydrous DCM.

    • Add 1.1 equivalents of (R)-(+)-1-(1-Naphthyl)ethylamine.

    • Add 1.2 equivalents of DCC.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen.

    • Re-dissolve the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Inject the prepared sample onto the HPLC system. The two diastereomers formed from the (R)- and any contaminating (S)-2-chloropropionic acid will have different retention times.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas of the two diastereomers.

    • Calculate the e.e. using the following formula: e.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100

Protocol 2: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to assess the impact of temperature on the stability of this compound, following principles from ICH guidelines.[11][12][13][14]

Materials:

  • Multiple sealed vials of high-purity this compound from the same batch.

  • Temperature-controlled stability chambers.

  • Analytical instrumentation for purity (e.g., GC-MS) and enantiomeric excess (e.g., Chiral HPLC) determination.

Procedure:

  • Initial Analysis (Time 0):

    • Take a representative sample of the this compound.

    • Perform a full analysis including:

      • Appearance (visual inspection).

      • Assay (e.g., by titration or GC).

      • Enantiomeric excess (using Protocol 1 or a validated in-house method).

      • Identification of any degradation products (e.g., by GC-MS).

  • Storage Conditions:

    • Place the sealed vials of the acid in stability chambers set at the following conditions:

      • Long-term: 2-8°C (control).

      • Accelerated 1: 25°C / 60% RH.

      • Accelerated 2: 40°C / 75% RH.

  • Time Points for Testing:

    • Withdraw samples from each storage condition at predetermined time points. A typical schedule for an accelerated study is: 0, 1, 3, and 6 months.

  • Analysis at Each Time Point:

    • For each sample, repeat the full analysis performed at Time 0.

  • Data Evaluation:

    • Compare the results at each time point to the initial data.

    • Tabulate the changes in assay, enantiomeric excess, and the levels of any degradation products over time and under different conditions.

    • This data will provide an indication of the stability of the compound under accelerated conditions, which can be used to predict its long-term stability.

Visualizations

Decomposition Pathway of this compound

R_CPA This compound Racemic_CPA Racemic 2-Chloropropionic acid R_CPA->Racemic_CPA Racemization (Heat, Acid, Cl-) Lactic_Acid Lactic Acid + HCl R_CPA->Lactic_Acid Hydrolysis (H2O, Heat)

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation start Obtain high-purity This compound initial_analysis Time 0 Analysis: - Purity (GC) - e.e. (Chiral HPLC) - Appearance start->initial_analysis storage Store samples at different conditions: - 2-8°C (Control) - 25°C/60%RH - 40°C/75%RH initial_analysis->storage tp_analysis Analyze samples at pre-defined time points (e.g., 1, 3, 6 months) storage->tp_analysis purity_check Purity Assay (GC-MS) tp_analysis->purity_check ee_check Enantiomeric Excess (Chiral HPLC) tp_analysis->ee_check data_comp Compare time-point data to Time 0 data purity_check->data_comp ee_check->data_comp report Generate Stability Report data_comp->report

Caption: Workflow for a typical stability study of this compound.

References

Technical Support Center: Synthesis of 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloropropionyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-chloropropionyl chloride?

A1: The most prevalent laboratory and industrial methods for synthesizing 2-chloropropionyl chloride involve the chlorination of a carboxylic acid precursor. The two primary approaches are:

  • From 2-Chloropropionic Acid: This is a widely used method where 2-chloropropionic acid is reacted with a chlorinating agent.[1][2] Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[1] Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1][3]

  • From Propionyl Chloride: This method involves the direct chlorination of propionyl chloride.[4] Racemic 2-chloropropionic acid can be produced by chlorinating propionyl chloride and then hydrolyzing the resulting 2-chloropropionyl chloride.[4]

Q2: What are the primary safety concerns when handling 2-chloropropionyl chloride and its reagents?

A2: 2-Chloropropionyl chloride is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and vapor, and it causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts violently with water.[5][6]

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate protective gloves, and impervious clothing.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5]

  • Handling: Avoid contact with skin and eyes. Use spark-proof tools and explosion-proof equipment.[7][8] Ground and bond containers when transferring material.[8]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and moisture.[5][8] Keep containers tightly closed.[5][8]

Troubleshooting Guide

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is allowed to proceed for the recommended duration. Typical reaction times when using thionyl chloride are between 4-6 hours at reflux temperature (70-80°C).[1] Monitor the reaction progress using an appropriate analytical technique like GC or NMR.

  • Sub-optimal Reagent Ratio: The molar ratio of the chlorinating agent to the carboxylic acid may be insufficient.

    • Solution: For the thionyl chloride route, an optimized protocol often uses a molar ratio of 1.2:1 of thionyl chloride to 2-chloropropionic acid.[1] For phosphorus pentachloride, a slight excess (e.g., 1.1 molar equivalent) is common.[1]

  • Moisture Contamination: 2-Chloropropionyl chloride is highly sensitive to moisture and will hydrolyze back to 2-chloropropionic acid.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents if the reaction is performed in a solvent.

  • Side Reactions: Undesirable side reactions can consume starting material and reduce the yield of the desired product.

    • Solution: The use of catalysts like pyridine (B92270) or N,N-dimethylformamide (DMF) can sometimes improve reaction rates and selectivity, but their use should be carefully optimized.[9][10]

Q4: I am observing significant amounts of byproducts in my crude product. How can I minimize their formation?

A4: The formation of byproducts is a common issue. Here are some strategies to improve the purity of your product:

  • Control Reaction Temperature: Exceeding the optimal reaction temperature can lead to decomposition and the formation of colored impurities.

    • Solution: Maintain the recommended reaction temperature. For instance, when using thionyl chloride, refluxing at 70-80°C is typical.[1] Some procedures for synthesizing optically active versions even call for low initial temperatures (-10°C to 0°C) followed by a gradual increase.[9][10]

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote side reactions.

    • Solution: Monitor the reaction to determine the point of completion and avoid unnecessarily long reaction times.

  • Use of Radical Scavengers: In chlorination reactions that may have a radical component, side reactions can be an issue.

    • Solution: In some industrial processes, radical scavengers like oxygen or dinitrobenzene have been used to improve the selectivity of the α-substituted product.[2]

Q5: How should I purify the crude 2-chloropropionyl chloride?

A5: The most common and effective method for purifying 2-chloropropionyl chloride is distillation under reduced pressure (vacuum distillation) .[1]

  • Procedure:

    • After the reaction is complete, any excess volatile chlorinating agent (like thionyl chloride) should be removed, often by rotary evaporation.[1]

    • The crude product is then subjected to fractional distillation under reduced pressure. This is crucial because 2-chloropropionyl chloride has a boiling point of approximately 111°C at atmospheric pressure, and distillation at this temperature can lead to decomposition.[1]

    • Collect the fraction that distills at the correct boiling point for the applied pressure.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropropionyl Chloride using Thionyl Chloride

This protocol is based on optimized laboratory-scale synthesis.[1]

  • Materials:

    • 2-Chloropropionic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous solvent (optional, e.g., dichloromethane)

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure all glassware is dry.

    • Charge the flask with 2-chloropropionic acid.

    • Slowly add thionyl chloride (1.2 molar equivalents) to the 2-chloropropionic acid while stirring. The addition may be exothermic, so cooling might be necessary.

    • Heat the reaction mixture to reflux (70-80°C) and maintain for 4-6 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by rotary evaporation.

    • Purify the crude product by vacuum distillation.

Quantitative Data Summary

ParameterValueReference
Thionyl Chloride Method
Molar Ratio (SOCl₂:Acid)1.2:1[1]
Reaction Temperature70-80°C (Reflux)[1]
Reaction Time4-6 hours[1]
Typical Yield85-90%[1]
Phosphorus Pentachloride Method
Molar Ratio (PCl₅:Acid)1.1:1[1]
Reaction Time~3 hours (Reflux)[1]
Typical Yield75-85%[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reactants Charge 2-Chloropropionic Acid start->reactants reagent Add Thionyl Chloride (1.2 eq) reactants->reagent reflux Reflux at 70-80°C for 4-6h reagent->reflux monitor Monitor Reaction (e.g., TLC, GC) reflux->monitor cool Cool to Room Temperature monitor->cool evap Remove Excess SOCl₂ (Rotovap) cool->evap distill Vacuum Distillation evap->distill product Pure 2-Chloropropionyl Chloride distill->product

Caption: Experimental workflow for the synthesis of 2-chloropropionyl chloride.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Nucleophilic Acyl Substitution start_acid 2-Chloropropionic Acid intermediate1 Protonated Chlorosulfite Intermediate start_acid->intermediate1 Attacks Sulfur socl2 Thionyl Chloride (SOCl₂) socl2->intermediate1 intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 Loss of SO₂ and Cl⁻ final_product 2-Chloropropionyl Chloride intermediate2->final_product Attack by Cl⁻ chloride_ion Chloride Ion (Cl⁻) chloride_ion->final_product

Caption: Mechanism of reaction between 2-chloropropionic acid and thionyl chloride.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product? incomplete_rxn Incomplete Reaction issue->incomplete_rxn moisture Moisture Contamination issue->moisture side_reactions Side Reactions issue->side_reactions ratio Incorrect Reagent Ratio issue->ratio increase_time Increase Reaction Time / Monitor incomplete_rxn->increase_time dry_glassware Use Dry Glassware & Inert Atmosphere moisture->dry_glassware optimize_temp Optimize Temperature & Time side_reactions->optimize_temp adjust_ratio Adjust Molar Ratio (e.g., 1.2 eq SOCl₂) ratio->adjust_ratio

Caption: Troubleshooting decision tree for common synthesis issues.

References

Increasing enantiomeric excess in chiral separations of chloropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2-chloropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you increase the enantiomeric excess (% ee) in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 2-chloropropionic acid.

Issue: Low or No Enantiomeric Separation

If you are observing poor or no separation between the enantiomers of 2-chloropropionic acid, consider the following troubleshooting steps.

  • DOT Diagram: Troubleshooting Low Enantiomeric Excess

Low_ee_Troubleshooting start Low or No Enantiomeric Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes solution_csp Select a different CSP (e.g., polysaccharide vs. cyclodextrin-based) check_csp->solution_csp No check_temp Is the column temperature optimized? check_mp->check_temp Yes solution_mp Adjust solvent ratio, additives (acid/base), or try a different mode (normal, reversed, polar organic) check_mp->solution_mp No check_deriv Have you considered derivatization? check_temp->check_deriv Yes solution_temp Vary temperature. Lower temperatures often increase resolution. check_temp->solution_temp No solution_deriv Derivatize with a suitable reagent (e.g., 1-naphthylamine) to enhance interaction with CSP check_deriv->solution_deriv No end Improved Separation check_deriv->end Yes solution_csp->end solution_mp->end solution_temp->end solution_deriv->end

A troubleshooting workflow for addressing low enantiomeric excess.

Issue: Peak Tailing

Tailing peaks can affect resolution and integration, leading to inaccurate % ee determination.

  • Possible Cause: Secondary interactions between the acidic analyte and the stationary phase.

  • Solution: Add a small amount of an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid group. For basic analytes, a basic modifier like diethylamine (B46881) (DEA) can be used.[1]

Issue: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

  • Possible Cause: Lack of temperature control.

  • Solution: Use a column oven to maintain a stable and consistent column temperature. Temperature changes can significantly affect retention times.[2]

Issue: "Additive Memory Effect"

Previous analyses using mobile phase additives can affect current separations.

  • Possible Cause: Residual acidic or basic modifiers adsorbed onto the stationary phase from previous runs.[3]

  • Solution: Dedicate a column specifically for methods using certain types of additives or implement a rigorous column washing protocol between different methods.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve the enantiomeric separation of 2-chloropropionic acid?

A1: The initial and most critical step is to screen different chiral stationary phases (CSPs) and mobile phase compositions.[4] Polysaccharide-based columns (e.g., Chiralcel OD-H) and cyclodextrin-based columns have shown success in separating 2-chloropropionic acid and its derivatives.[5][6]

Q2: How does mobile phase composition affect the separation?

A2: The mobile phase composition, including the type of organic modifier, its concentration, and the presence of additives, is crucial for achieving selectivity.[4][7][8] For normal-phase chromatography, mixtures of hexane (B92381) and an alcohol (e.g., ethanol (B145695), isopropanol) are common. The ratio of these solvents directly influences retention and resolution.[5] Adding acidic or basic modifiers can suppress ionization and reduce peak tailing.[1][9]

Q3: What is the role of temperature in chiral separations?

A3: Temperature is a key parameter that can significantly impact selectivity.[2][4] Generally, decreasing the column temperature increases the separation factor (α) and resolution (Rs), as the separation of 2-chloropropionate isomers is often an enthalpy-driven process.[5] However, in some cases, an increase in temperature can lead to better separation or even a reversal of the enantiomer elution order.[10] Therefore, it is essential to optimize the temperature for your specific method.

Q4: When should I consider derivatization of 2-chloropropionic acid?

A4: If direct separation of 2-chloropropionic acid proves difficult, pre-column derivatization can be an effective strategy. Converting the carboxylic acid to an amide or ester can enhance its interaction with the CSP, leading to better separation.[5] For example, derivatization with 1-naphthylamine (B1663977) has been shown to allow for satisfactory separation on a Chiralcel OD-H column.[5]

Q5: Can I use a chiral additive in the mobile phase instead of a chiral column?

A5: Yes, using a chiral mobile phase additive (CMPA) with a standard achiral column (e.g., C18) is a valid approach. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used as CMPAs for the separation of 2-arylpropionic acids.[11][12] This method can be more cost-effective than using multiple chiral columns.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of 2-chloropropionic acid and related compounds.

Table 1: HPLC Conditions for Chiral Separation of Derivatized 2-Chloropropionic Acid

ParameterOptimal ConditionsReference
Analyte 2-Chloropropionic acid derivatized with 1-naphthylamine[5]
Column Chiralcel OD-H[5]
Mobile Phase Hexane:Methanol:Ethanol (50:45:5, v/v)[5]
Flow Rate 1.0 mL/min[5]
Temperature 30 °C[5]
Wavelength 224 nm[5]
Separation Time ~ 8 min[5]

Table 2: Effect of Temperature on Separation of 2-Chloropropionates (GC)

Temperature (°C)Separation Factor (α)Resolution (Rs)NoteReference
< 82> 1.5Good separation[5]
86Regression equation for α availableDecreased separation[5]
General TrendDecreases with increasing temperatureDecreases with increasing temperatureEnthalpy-driven process[5]

Detailed Experimental Protocols

Protocol 1: HPLC Separation of 2-Chloropropionic Acid after Derivatization

This protocol is based on the method described for the separation of 2-chloropropionic acid derivatized with 1-naphthylamine.[5]

  • Derivatization:

    • React 2-chloropropionic acid with 1-naphthylamine at 30°C for 10 minutes. (Further details on the specific reaction conditions would be required from the original source).

  • HPLC System Preparation:

    • Equilibrate a Chiralcel OD-H column with the mobile phase.

    • Mobile Phase: A mixture of hexane, methanol, and ethanol in a 50:45:5 volume ratio.

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30°C using a column oven.

    • Set the UV detector to a wavelength of 224 nm.

  • Injection and Analysis:

    • Inject the derivatized sample onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 8 minutes).

    • Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

  • DOT Diagram: Experimental Workflow for Derivatization and HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Derivatization Derivatize 2-Chloropropionic Acid with 1-Naphthylamine (30°C, 10 min) Equilibration Equilibrate Chiralcel OD-H Column (Hexane:MeOH:EtOH 50:45:5) Derivatization->Equilibration Injection Inject Derivatized Sample Equilibration->Injection Separation Isocratic Elution (1.0 mL/min, 30°C) Injection->Separation Detection UV Detection at 224 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Workflow for the analysis of 2-chloropropionic acid via derivatization and HPLC.

References

Validation & Comparative

Navigating Chirality: A Comparative Guide to the Biological Efficacy of (R)-(+)- and (S)-(-)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biologically active molecules, stereochemistry plays a pivotal role in determining efficacy. This guide provides a comprehensive comparison of the (R)-(+)- and (S)-(-)- enantiomers of 2-chloropropionic acid, crucial chiral building blocks in the synthesis of agrochemicals and pharmaceuticals. While direct comparative studies on the intrinsic biological activity of these specific enantiomers are not extensively documented in publicly available literature, their distinct roles in the synthesis of stereospecific herbicides provide compelling indirect evidence of their differential biological implications.

The Principle of Enantioselectivity in Herbicidal Action

Many herbicides are chiral molecules, existing as enantiomers—non-superimposable mirror images. It is a well-established principle that the biological activity of such herbicides often resides predominantly or exclusively in one enantiomer. This is because the target sites in plants, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The use of enantiomerically pure active ingredients allows for a reduction in the application rate of herbicides by half compared to the racemic mixture, minimizing environmental impact.

For instance, the herbicidal activity of phenoxypropionic acid derivatives is known to be highly dependent on their stereochemistry. The (R)-enantiomers of these herbicides are typically the biologically active form, while the (S)-enantiomers are often inactive or significantly less active.

Role of 2-Chloropropionic Acid Enantiomers in Herbicide Synthesis

The primary significance of (R)-(+)- and (S)-(-)-2-chloropropionic acid lies in their use as chiral precursors for the synthesis of more complex, optically active herbicides. The stereochemistry of the final product, and therefore its biological efficacy, is directly determined by the enantiomer of 2-chloropropionic acid used in the synthesis.

(S)-(-)-2-Chloropropionic acid is a key intermediate in the production of the herbicidally active (R)-(+)-aryloxyphenoxypropionic acid herbicides . This chemical transformation typically proceeds via a nucleophilic substitution reaction with an inversion of stereochemistry at the chiral center.

Conversely, (R)-(+)-2-chloropropionic acid would lead to the formation of the less active or inactive (S)-(-)-aryloxyphenoxypropionic acid herbicides .

This differential utility in synthesizing stereospecific herbicides is the most critical indicator of the distinct biological relevance of the two enantiomers of 2-chloropropionic acid.

Hypothetical Comparative Biological Efficacy

Based on the established principles of stereochemistry in herbicidal action, it is highly probable that the (R)-(+)- and (S)-(-)- enantiomers of 2-chloropropionic acid would exhibit different levels of phytotoxicity if applied directly to plants. One enantiomer would likely show greater inhibition of plant growth than the other. However, without direct experimental data, a quantitative comparison remains speculative.

Data Presentation

As direct comparative quantitative data is not available in the reviewed literature, the following table illustrates the differential roles of the enantiomers in the synthesis of active herbicides, which indirectly reflects their biological efficacy in a broader context.

EnantiomerRole in Herbicide SynthesisImplied Biological Relevance
This compound Precursor to (S)-(-)-aryloxyphenoxypropionic acid herbicidesLeads to the synthesis of the less biologically active enantiomer of the final herbicide product.
(S)-(-)-2-Chloropropionic acid Precursor to (R)-(+)-aryloxyphenoxypropionic acid herbicidesLeads to the synthesis of the highly biologically active enantiomer of the final herbicide product.

Experimental Protocols

To definitively determine and compare the biological efficacy of (R)-(+)- and (S)-(-)-2-chloropropionic acid, a series of bioassays would be required. Below is a detailed methodology for a representative plant growth inhibition assay.

Protocol: Seed Germination and Seedling Growth Inhibition Assay

1. Objective: To evaluate and compare the phytotoxic effects of (R)-(+)- and (S)-(-)-2-chloropropionic acid on the seed germination and early seedling growth of a model plant species (e.g., Lactuca sativa - lettuce or Triticum aestivum - wheat).

2. Materials:

  • This compound (≥98% purity)

  • (S)-(-)-2-Chloropropionic acid (≥98% purity)

  • Seeds of the selected model plant

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Distilled water

  • Solvent (e.g., acetone, if necessary for dissolving the compounds)

  • Growth chamber with controlled temperature, humidity, and light conditions

  • Measuring ruler

  • Analytical balance

3. Experimental Design:

  • Treatments: A series of concentrations for each enantiomer (e.g., 0, 10, 50, 100, 250, 500 mg/L). A control group (distilled water) and a solvent control group (if a solvent is used) must be included.

  • Replication: Each treatment should be replicated at least three to five times.

  • Randomization: The placement of the Petri dishes in the growth chamber should be completely randomized.

4. Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of each enantiomer in distilled water or a minimal amount of solvent, then dilute to the final test concentrations.

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination (e.g., by rinsing with a 1% sodium hypochlorite (B82951) solution followed by several rinses with sterile distilled water).

  • Assay Setup: Place one sterile filter paper in each Petri dish. Add a fixed volume (e.g., 5 mL) of the respective test solution to each dish. Place a predetermined number of seeds (e.g., 20) evenly on the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 16/8 h light/dark cycle).

  • Data Collection: After a set period (e.g., 7 days), measure the following parameters:

    • Germination percentage (%)

    • Root length (mm)

    • Shoot length (mm)

5. Data Analysis:

  • Calculate the mean and standard deviation for each parameter at each concentration.

  • Determine the EC50 (half maximal effective concentration) values for germination inhibition, root length inhibition, and shoot length inhibition for each enantiomer using probit or logit analysis.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the effects of the (R) and (S) enantiomers at each concentration.

Mandatory Visualization

G cluster_0 Synthesis of Herbicidally Active Enantiomer cluster_1 Synthesis of Herbicidally Inactive Enantiomer S_CPA (S)-(-)-2-Chloropropionic Acid Reaction_S Nucleophilic Substitution (Stereochemical Inversion) S_CPA->Reaction_S R_Herbicide (R)-(+)-Aryloxyphenoxypropionic Acid Herbicide Reaction_S->R_Herbicide Active Biologically Active R_Herbicide->Active R_CPA This compound Reaction_R Nucleophilic Substitution (Stereochemical Inversion) R_CPA->Reaction_R S_Herbicide (S)-(-)-Aryloxyphenoxypropionic Acid Herbicide Reaction_R->S_Herbicide Inactive Biologically Inactive or Less Active S_Herbicide->Inactive

Caption: Synthetic pathways from 2-chloropropionic acid enantiomers.

G start Start prep_solutions Prepare Test Solutions ((R) and (S) enantiomers) start->prep_solutions sterilize_seeds Surface Sterilize Seeds prep_solutions->sterilize_seeds setup_assay Setup Petri Dish Assay (Filter paper, solution, seeds) sterilize_seeds->setup_assay incubate Incubate in Growth Chamber (Controlled Conditions) setup_assay->incubate collect_data Collect Data (Germination %, Root/Shoot Length) incubate->collect_data analyze_data Analyze Data (Calculate EC50, Statistical Tests) collect_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for phytotoxicity assessment.

A Comparative Analysis of Chiral Resolving Agents for 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Resolution Strategy

The enantioselective synthesis and separation of chiral molecules are critical in the pharmaceutical and fine chemical industries. 2-Chloropropionic acid, a versatile chiral building block, is frequently used in the synthesis of agrochemicals and pharmaceuticals. Its effective resolution into single enantiomers is, therefore, of significant importance. This guide provides a comparative analysis of various chiral resolving agents for racemic 2-chloropropionic acid, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

The primary method for the chemical resolution of racemic acids like 2-chloropropionic acid is through the formation of diastereomeric salts with a chiral base. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization. The choice of the resolving agent is paramount and can significantly impact the yield, enantiomeric excess (e.e.), and overall efficiency of the resolution process.

Performance Comparison of Chiral Resolving Agents

The following table summarizes the performance of several common and effective chiral resolving agents for 2-chloropropionic acid based on reported experimental data.

Chiral Resolving AgentEnantiomer ResolvedYield (%)Enantiomeric Excess (e.e.) (%)SolventReference
(-)-1-(1-Naphthyl)ethylamine (+)-2-Chloropropionic acid69.672.4Isopropanol (B130326)[1]
L-Valine (R)-2-Chloropropionic acid1196.7Not Specified[2]
(S)-2-Aryl-2-isopropylethylamine (S)-2-Chloropropionic acid24.283.2Not Specified[2]
Candida rugosa Lipase (B570770) (Enzymatic) (S)-2-Chloropropionic acid~30.895n-Hexane/n-Butanol[2]
Brucine (B1667951) Data not available for 2-chloropropionic acid----
Ephedrine (B3423809) Data not available for 2-chloropropionic acid----

Note: The yield reported for classical resolutions is often for a single enantiomer and is theoretically limited to a maximum of 50%. Enzymatic resolutions can sometimes exceed this apparent limit through dynamic kinetic resolution processes. The optical purity for (-)-1-(1-Naphthyl)ethylamine was reported as 724%, which is interpreted as 72.4% e.e.

Discussion of Resolving Agents

1-(1-Naphthyl)ethylamine: This is a widely used and effective resolving agent for a variety of carboxylic acids. The data indicates a good yield for the resolution of 2-chloropropionic acid, although the enantiomeric excess may require further optimization through recrystallization. Its commercial availability in both enantiomeric forms makes it a versatile choice.

Amino Acids (e.g., L-Valine): Amino acids represent a green and readily available class of resolving agents. While the reported yield for L-valine is low, it provides very high enantiomeric excess. This suggests that while the initial separation may not be high-yielding, the purity of the obtained enantiomer is excellent.

2-Aryl-2-isopropylethylamine: This class of resolving agents can be tailored for specific applications. The reported data shows a moderate yield and good enantiomeric excess.

Enzymatic Resolution (Lipases): Lipases, such as that from Candida rugosa, offer a powerful alternative to classical chemical resolution. These enzymes can selectively esterify one enantiomer of the racemic acid, leaving the other enantiomer unreacted and thus resolved. This method can achieve high enantiomeric excess under mild reaction conditions.

Brucine and Ephedrine: Both brucine, an alkaloid, and ephedrine are well-established chiral resolving agents for acidic compounds. While specific quantitative data for their use with 2-chloropropionic acid was not found in the surveyed literature, their general effectiveness suggests they are viable candidates for screening studies.

Experimental Protocols

Below are detailed methodologies for the resolution of 2-chloropropionic acid using some of the discussed resolving agents.

Resolution with (-)-1-(1-Naphthyl)ethylamine

Protocol based on patent literature.[1]

  • Salt Formation: Dissolve racemic 2-chloropropionic acid in isopropanol. To this solution, add a solution of 0.8-1.0 equivalents of (-)-1-(1-naphthyl)ethylamine in isopropanol dropwise at a temperature between 20-50°C.

  • Crystallization: Stir the mixture and allow the diastereomeric salt of (+)-2-chloropropionic acid and (-)-1-(1-naphthyl)ethylamine to precipitate. The less soluble salt will crystallize out of the solution.

  • Isolation of Diastereomeric Salt: Separate the precipitated salt by filtration and wash with a small amount of cold isopropanol.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide (B78521) solution) to liberate the free amine. Extract the resolving agent with an organic solvent.

  • Isolation of Enriched Acid: Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) and extract the (+)-2-chloropropionic acid with an organic solvent (e.g., diethyl ether). Dry and concentrate the organic extract to obtain the resolved acid.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization can be acidified, and the (-)-2-chloropropionic acid can be extracted.

Enzymatic Resolution with Candida rugosa Lipase

Protocol based on patent literature.[2]

  • Reaction Setup: In a suitable organic solvent system (e.g., n-hexane containing n-butanol), combine racemic 2-chloropropionic acid, n-butanol, and Candida rugosa lipase.

  • Enzymatic Esterification: Stir the mixture at a controlled temperature (e.g., 30°C). The lipase will selectively catalyze the esterification of one enantiomer (typically the R-enantiomer) to its corresponding butyl ester.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining acid.

  • Separation: Once the desired conversion is reached, separate the enzyme by filtration.

  • Isolation of Products: The unreacted (S)-2-chloropropionic acid can be separated from the (R)-2-chloropropyl butyrate (B1204436) by extraction or distillation. The ester can be subsequently hydrolyzed to obtain the (R)-enantiomer if desired.

Visualizing the Workflow

The general process of chiral resolution by diastereomeric salt formation can be visualized as a straightforward workflow.

G General Workflow for Chiral Resolution via Diastereomeric Salt Formation racemic_acid Racemic (R,S)-2-Chloropropionic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base and (S)-Acid-(R)-Base) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-Base) chiral_base->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Acid-(R)-Base) separation->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble_salt Solution acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 enantiomer1 Pure (R)-Enantiomer acidification1->enantiomer1 base_recovery1 Base Recovery acidification1->base_recovery1 enantiomer2 Pure (S)-Enantiomer acidification2->enantiomer2 base_recovery2 Base Recovery acidification2->base_recovery2

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Conclusion

References

A Comparative Guide to Validating the Optical Purity of (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as (R)-(+)-2-Chloropropionic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The biological activity of such compounds is often exclusive to one enantiomer, making accurate validation of optical purity essential. This guide provides a comparative overview of common analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their needs.

The primary methods for determining the optical purity, or enantiomeric excess (e.e.), of chiral compounds involve creating a diastereomeric interaction that can be distinguished and quantified. This is typically achieved through chromatography with a chiral stationary phase or by forming diastereomers through reaction with a chiral derivatizing agent.[2][3] The most prevalent techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Comparison of Analytical Methods

The choice of analytical method depends on factors such as available equipment, required sensitivity, sample throughput, and the need for derivatization. The following table summarizes the key performance characteristics of HPLC, GC, and NMR for the validation of the optical purity of this compound.

Parameter Chiral HPLC Chiral GC Chiral NMR
Principle Differential interaction with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers.[4][5]Separation of volatile enantiomers or their derivatives based on differential interaction with a Chiral Stationary Phase (CSP).[6]Distinguishing diastereomers in solution formed by adding a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA).[7]
Sample Preparation Often requires derivatization to improve detection and separation.[8]May require derivatization to increase volatility (e.g., esterification).Requires reaction with a CDA (e.g., Mosher's acid) to form diastereomers.[2][9]
Speed Moderate (e.g., ~8 minutes per sample).[8]Fast to moderate.Slow (requires reaction and NMR acquisition time).
Sensitivity High (UV or other sensitive detectors).Very High (FID, MS detectors).Low (requires higher sample concentration).
Resolution Excellent, baseline separation is often achievable.[8]Excellent, especially with cyclodextrin-based columns.[6]Dependent on the choice of CDA and the magnetic field strength.
Quantification Highly accurate via peak integration.Highly accurate via peak integration.Accurate via signal integration, but can have errors if reactions are not complete.[3]
Primary Use Case Routine quality control, preparative separation.Analysis of volatile chiral compounds, flavors, and fragrances.[6]Structural confirmation and purity determination when chromatographic methods are unavailable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the key experimental techniques.

High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of 2-Chloropropionic acid to enable sensitive detection and effective chiral separation. A study demonstrated accurate measurement after pre-column derivatization with 1-naphthylamine (B1663977).[8]

Experimental Protocol:

  • Derivatization: React 2-Chloropropionic acid with 1-naphthylamine at 30°C for 10 minutes to form diastereomeric amides.

  • Column: Chiralcel OD-H.[8]

  • Mobile Phase: A mixture of hexane, methanol, and ethanol (B145695) in a 50:45:5 (V/V) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV at 224 nm.[8]

  • Expected Outcome: The diastereomeric derivatives are separated, allowing for the quantification of each enantiomer. Under these conditions, a satisfactory separation was achieved in approximately 8 minutes.[8]

Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers. The method typically employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.[6][10] For 2-Chloropropionic acid, derivatization into a more volatile ester form is common.

Experimental Protocol:

  • Derivatization: Convert the carboxylic acid to a methyl or ethyl ester (e.g., using diazomethane (B1218177) or by Fischer esterification) to increase volatility. The separation of 2-chloropropionates on a CycloSil-B chiral column has been studied.[8]

  • Column: A chiral capillary column, such as one coated with a heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin stationary phase.[8]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[11]

  • Temperature Program: An optimized temperature gradient is used to ensure separation. The interaction is often enthalpy-driven, so temperature plays a key role in resolution.[8]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Expected Outcome: The enantiomeric esters will exhibit different retention times on the chiral column, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[7] This is achieved by reacting the analyte with a chiral derivatizing agent (CDA).

Experimental Protocol:

  • Derivatization: React the (R/S)-2-Chloropropionic acid sample with an enantiomerically pure CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric Mosher's esters.[2][9] The reaction must proceed to completion to ensure accurate quantification.[3]

  • Solvent: An achiral deuterated solvent (e.g., CDCl₃).

  • Spectroscopy: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum.

  • Analysis: The protons (or fluorine atoms) in the two diastereomeric esters will be in slightly different chemical environments, leading to separate signals. The enantiomeric excess is determined by integrating the corresponding signals for each diastereomer.[12]

  • Expected Outcome: Two distinct sets of peaks corresponding to the (R,R) and (S,R) diastereomers will be observed. The ratio of their integrals directly reflects the enantiomeric ratio of the original acid sample.

Visualized Workflow

The following diagram illustrates the general workflow for validating the optical purity of a chiral analyte like this compound using the discussed methods.

G cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_hplc HPLC Method cluster_gc GC Method cluster_nmr NMR Method cluster_result Data Analysis & Result Analyte (R/S)-2-Chloropropionic Acid Sample Deriv_HPLC Derivatization (e.g., with 1-naphthylamine) Analyte->Deriv_HPLC Deriv_GC Esterification (e.g., Methyl Ester) Analyte->Deriv_GC Deriv_NMR Derivatization (e.g., with Mosher's Acid) Analyte->Deriv_NMR HPLC Chiral HPLC Analysis Deriv_HPLC->HPLC Inject Quant Peak / Signal Integration HPLC->Quant GC Chiral GC Analysis Deriv_GC->GC Inject GC->Quant NMR NMR Spectroscopy Deriv_NMR->NMR Analyze NMR->Quant Result Determine Enantiomeric Excess (e.e.) Quant->Result

Caption: Workflow for determining the enantiomeric excess of 2-Chloropropionic acid.

References

A Comparative Analysis of Chiral Propionic Acid-Derived Herbicides for Efficacious Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of four prominent chiral propionic acid-derived herbicides: Fenoxaprop-P-ethyl, Clodinafop-propargyl, Haloxyfop-P-methyl, and Quizalofop-P-ethyl. These herbicides are widely utilized for the selective post-emergence control of grass weeds in various broadleaf crops. This document synthesizes experimental data to facilitate informed decisions in research and development of targeted weed control strategies.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Herbicides derived from chiral propionic acids, specifically the aryloxyphenoxypropionates ("fops"), are potent and selective inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes in plants.[1] By inhibiting ACCase in susceptible grass species, these herbicides disrupt the formation of new cell membranes, leading to a halt in growth, particularly in the meristematic tissues (growing points).[1] This inhibition ultimately results in the death of the weed.[1] The selectivity of these herbicides is attributed to the structural differences in the ACCase enzyme between grass weeds (monocots) and broadleaf crops (dicots).[1] Broadleaf crops possess a form of ACCase that is less sensitive to these herbicides, enabling them to tolerate the application.[1]

Comparative Efficacy Data

The following tables summarize the efficacy of Fenoxaprop-P-ethyl, Clodinafop-propargyl, Haloxyfop-P-methyl, and Quizalofop-P-ethyl against common and problematic grass weed species as reported in various scientific studies. Efficacy is presented as percent control or as a resistance index (RI), which is the ratio of the herbicide concentration required to inhibit the growth of the resistant population by 50% (GR50) to that of a susceptible population.

Table 1: Efficacy (% Control) of Chiral Propionic Acid Herbicides on Various Weed Species

HerbicideWeed SpeciesApplication Rate% ControlGrowth Stage of WeedReference
Fenoxaprop-P-ethyl Avena fatua (Wild Oat)Recommended Dose>90% (Susceptible Biotype)3-5 leaf stage[2][3]
Echinochloa crus-galli (Barnyardgrass)VariesSee RI in Table 24-leaf stage[4][5]
Clodinafop-propargyl Avena fatua (Wild Oat)60 g a.i./haHigh3-5 leaf stage[6]
Phalaris minor (Canary Grass)60 g a.i./haHighNot Specified[6]
Haloxyfop-P-methyl Echinochloa colona135 g/haHighNot Specified[7]
Eleusine indica135 g/haHighNot Specified[7]
Digitaria sanguinalis135 g/haHighNot Specified[7]
Quizalofop-P-ethyl Echinochloa crus-galli600 ml/ha (8.8% EC)90% (number reduction), 96% (dry weight reduction)Not Specified[8]
Setaria glauca600 ml/ha (8.8% EC)90% (number reduction), 96% (dry weight reduction)Not Specified[8]
Volunteer Wheat36 g/ha>90%Seedling[9]

Table 2: Resistance Index (RI) of Weed Biotypes to Chiral Propionic Acid Herbicides

HerbicideWeed SpeciesResistant/Susceptible Ratio (RI)Reference
Fenoxaprop-P-ethyl Echinochloa crus-galli7.9–14.4[4][5]
Avena fatua4.12 - 5.49[2][3]
Quizalofop-P-ethyl Echinochloa crus-galli2.4–3.1[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. Below are summaries of typical experimental protocols employed in greenhouse and field studies for evaluating herbicides derived from chiral propionic acids.

Greenhouse Bioassay for Herbicide Efficacy

A common method to assess the efficacy of these herbicides is through a whole-plant dose-response bioassay in a controlled greenhouse environment.

  • Plant Material and Growth Conditions: Seeds of susceptible and potentially resistant weed biotypes are sown in pots containing a commercial potting mix.[10] Plants are grown in a greenhouse with controlled temperature (e.g., 28-32°C day/night), humidity (e.g., 65-75% day/night), and natural or supplemented lighting.[10]

  • Herbicide Application: Herbicides are applied at a specific growth stage of the weeds, typically the three- to four-leaf stage.[11] A range of herbicide doses, including a non-treated control, are applied using a cabinet sprayer calibrated to deliver a specific volume of spray solution.

  • Data Collection: Herbicide efficacy is assessed at a set time after treatment, often 14 to 21 days.[12] Assessments can include visual injury ratings, plant height, and fresh or dry weight of the above-ground biomass.[12]

  • Data Analysis: The collected data is used to determine the herbicide rate that causes a 50% reduction in plant growth (GR50) for both susceptible and resistant biotypes.[12] The resistance index (RI) is then calculated by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.[12]

Field Trials for Efficacy Evaluation

Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.

  • Trial Design and Layout: Experiments are typically conducted using a randomized complete block design with multiple replications (usually 3-4).[13][14] Each plot has a defined size, and treatments are randomly assigned within each block.[15]

  • Herbicide Application: Herbicides are applied post-emergence to the crop and weeds at the recommended growth stages.[16] Application is performed using a calibrated backpack or tractor-mounted sprayer to ensure uniform coverage.

  • Data Collection: Weed control efficacy is assessed visually as a percentage of the untreated control at various intervals after application. Data on weed density and biomass are also collected from designated quadrats within each plot.[13][14] Crop tolerance is also evaluated by observing any signs of phytotoxicity.

  • Data Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.[15]

Visualizations

Signaling Pathway: ACCase Inhibition

ACCase_Inhibition cluster_plant_cell Grass Weed Cell Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Formation Cell Membrane Formation Fatty Acid Synthesis->Cell Membrane Formation Plant Growth Plant Growth Cell Membrane Formation->Plant Growth Plant Death Plant Death Plant Growth->Plant Death ACCase->Malonyl-CoA Catalyzes Herbicide Chiral Propionic Acid Herbicide Herbicide->ACCase Inhibits Greenhouse_Bioassay cluster_workflow Greenhouse Bioassay Workflow A 1. Seed Planting (Susceptible & Resistant Biotypes) B 2. Plant Growth (to 3-4 leaf stage) A->B C 3. Herbicide Application (Dose-Response) B->C D 4. Incubation Period (14-21 days) C->D E 5. Data Collection (Visual Injury, Biomass) D->E F 6. Data Analysis (GR50 & RI Calculation) E->F Herbicide_Selectivity cluster_selectivity Basis of Herbicide Selectivity cluster_grass Grass Weed (Monocot) cluster_broadleaf Broadleaf Crop (Dicot) Herbicide Chiral Propionic Acid Herbicide ACCase_S Sensitive ACCase Herbicide->ACCase_S Binds effectively ACCase_T Tolerant ACCase Herbicide->ACCase_T Binds poorly Inhibition ACCase Inhibition ACCase_S->Inhibition Death Plant Death Inhibition->Death No_Inhibition No Significant Inhibition ACCase_T->No_Inhibition Survival Crop Survival No_Inhibition->Survival

References

A Comparative Guide to (R)-(+)-2-Chloropropionic Acid and (R)-2-bromopropionic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of (R)-(+)-2-Chloropropionic acid and (R)-2-bromopropionic acid. These chiral building blocks are pivotal in the synthesis of a wide array of pharmaceuticals and agrochemicals where precise stereochemistry is paramount. This document outlines their comparative performance in nucleophilic substitution reactions, supported by available experimental data and detailed methodologies.

Introduction to Chiral 2-Halopropionic Acids

This compound and (R)-2-bromopropionic acid are valuable chiral synthons in organic synthesis. Their utility stems from the presence of a stereocenter at the C-2 position and a reactive halogen atom, which can be displaced by various nucleophiles. The choice between the chloro- and bromo- derivatives often depends on a balance of reactivity, cost, and availability. Both compounds are frequently employed in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), and aryloxyphenoxypropionate herbicides.[1][2]

Theoretical Comparison: Leaving Group Ability

In nucleophilic substitution reactions, particularly of the S_N2 type, the nature of the leaving group is a critical factor influencing the reaction rate. The leaving group ability of halides increases down the group in the periodic table. This is attributed to the increasing size and polarizability of the halide ion, as well as its decreasing basicity.

Therefore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is because bromide is a larger, more polarizable ion and the conjugate base of a stronger acid (HBr) compared to chloride (HCl). Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond. This fundamental difference in leaving group ability suggests that (R)-2-bromopropionic acid will generally exhibit higher reactivity and faster reaction rates in S_N2 reactions compared to this compound under identical conditions.

Performance in Nucleophilic Substitution Reactions

The primary synthetic application of these molecules is in S_N2 reactions where a nucleophile displaces the halide with an inversion of stereochemistry. A common and industrially significant example is the synthesis of (R)-2-phenoxypropionic acids, key intermediates for various herbicides.[3]

While direct side-by-side comparative studies under identical conditions are scarce in the available literature, we can collate data from various sources to provide an overview of their performance. It is important to note that the following data is compiled from different experiments and should be interpreted with this in mind.

Data Presentation: Synthesis of Aryloxypropionic Acids
Starting MaterialNucleophileProductReaction ConditionsYield/ConversionEnantiomeric PurityReference
(S)-2-chloropropionic acidPhenol (B47542)(R)-2-phenoxypropionic acidKI (catalyst), 125 °C reflux, 1.5 h74.9% (molar conversion)Not Reported[3]
This compound estero-cresol (B1677501)(R)-2-(2-methylphenoxy)propionic acidToluene (B28343), NaOH, 15-20°C for 3h, then reflux~90% (calculated from reported masses)[α]D22 = +18.3°[4]
2-bromopropionic acid ethyl esterMono-benzyl ether of hydroquinone2-(4-(benzyloxy)phenoxy) ethyl propionate (B1217596)Dehydrated ethanol, NaOH, room temp, 4-6hNot explicitly stated for this stepNot Reported[5]

Experimental Protocols

Synthesis of (R)-2-phenoxypropionic acid from (S)-2-chloropropionic acid[3]

Materials:

  • (S)-2-chloropropionic acid

  • Phenol

  • Potassium iodide (KI)

  • Anionic exchange resin (e.g., Amberlite IRA-400)

Procedure:

  • A mixture of (S)-2-chloropropionic acid, phenol, and a catalytic amount of potassium iodide is prepared. The molar ratio of KI: (S)-2-chloropropionic acid: phenol is 0.075: 1.2: 1.0.

  • The reaction mixture is refluxed at 125 °C for 1.5 hours.

  • After cooling, the product, (R)-2-phenoxypropionic acid, is extracted using an anionic exchange resin.

  • The purity of the final product is determined by appropriate analytical methods.

Synthesis of (R)-2-(2-methylphenoxy)propionic acid from this compound methyl ester[4]

Materials:

Procedure:

  • A solution of o-cresol and sodium hydroxide flakes in toluene is cooled to 15 °C.

  • This compound methyl ester is added over 10 minutes, maintaining the temperature between 15° and 20 °C.

  • The mixture is stirred for 3 hours at ambient temperature.

  • The reaction mixture is then heated to reflux.

  • After cooling, water is added, and the aqueous layer is separated.

  • The aqueous layer is acidified with hydrochloric acid and extracted with methylene chloride.

  • The organic layers are combined, dried over sodium sulfate, treated with decolorizing charcoal, filtered, and the solvent is evaporated under reduced pressure to yield the product.

Synthesis of 2-(4-(benzyloxy)phenoxy) ethyl propionate from 2-bromopropionic acid ethyl ester[5]

Materials:

  • Mono-benzyl ether of hydroquinone

  • Sodium hydroxide

  • 2-bromopropionic acid ethyl ester

  • Dehydrated ethanol

Procedure:

  • In a flask, mono-benzyl ether of hydroquinone, sodium hydroxide, and 2-bromopropionic acid ethyl ester are mixed in dehydrated ethanol. The molar ratio is approximately 1:1:1.2-1.5.

  • The mixture is stirred at room temperature for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated through extraction, drying, and concentration.

Mandatory Visualizations

Experimental Workflow: Synthesis of (R)-2-Phenoxypropionic Acid

G cluster_start Starting Materials cluster_reaction SN2 Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Chloro (S)-2-Chloropropionic Acid Reaction_Chloro Reaction with (S)-2-Chloropropionic Acid (e.g., with KI catalyst, 125°C) Start_Chloro->Reaction_Chloro Start_Bromo (R)-2-Bromopropionic Acid Reaction_Bromo Reaction with (R)-2-Bromopropionic Acid (e.g., with base in solvent) Start_Bromo->Reaction_Bromo Nucleophile Phenol / Phenoxide Nucleophile->Reaction_Chloro Nucleophile->Reaction_Bromo Workup Acidification, Extraction, Drying, Concentration Reaction_Chloro->Workup Reaction_Bromo->Workup Product (R)-2-Phenoxypropionic Acid Workup->Product

Caption: General workflow for the synthesis of (R)-2-phenoxypropionic acid.

Signaling Pathway: S_N2 Mechanism for 2-Halopropionic Acids

SN2_Mechanism Reactants (R)-2-Halopropionic Acid (X = Cl, Br) + Nucleophile (Nu⁻) TransitionState {Transition State | [Nu···C···X]⁻} Reactants->TransitionState Backside Attack Products Product (Inversion of Stereochemistry) + Leaving Group (X⁻) TransitionState->Products Bond Formation & Bond Breaking

Caption: The concerted S_N2 mechanism leading to inversion of stereochemistry.

Conclusion

Both this compound and (R)-2-bromopropionic acid are effective chiral building blocks for the synthesis of enantiomerically pure compounds. The primary difference in their performance lies in their reactivity, governed by the leaving group ability of the halide. (R)-2-bromopropionic acid is expected to react faster in S_N2 displacements due to the superior leaving group ability of bromide compared to chloride.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including desired reaction times, cost considerations, and the nature of the nucleophile and reaction conditions. For reactions where a higher reactivity is desired to overcome a less reactive nucleophile or to allow for milder reaction conditions, (R)-2-bromopropionic acid may be the preferred choice. Conversely, for large-scale industrial processes where cost is a major driver, the potentially lower cost of this compound might make it a more attractive option, provided the reaction conditions can be optimized to achieve satisfactory yields and reaction times. Further direct comparative studies are warranted to provide more definitive quantitative data on the relative performance of these two important chiral synthons.

References

A Researcher's Guide to Assessing Cross-Reactivity of (R)-(+)-2-Chloropropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Immunoassay Cross-Reactivity

Immunoassays function on the principle of specific binding between an antibody and its target antigen. Cross-reactivity happens when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. This can lead to inaccurate quantification, potentially causing either falsely elevated or, in competitive immunoassay formats, falsely decreased results. The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the cross-reactant required to produce the same response as a given concentration of the target analyte.

Quantitative Data Summary

To accurately assess the cross-reactivity of (R)-(+)-2-Chloropropionic acid derivatives, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is commonly employed. The following table is a template illustrating how to present the quantitative data obtained from such an assay. The cross-reactivity is calculated using the formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

DerivativeStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundCH₃CHClCOOHValue100
(S)-(-)-2-Chloropropionic acidCH₃CHClCOOHValueValue
2,2-Dichloropropionic acidCH₃CCl₂COOHValueValue
Propionic acidCH₃CH₂COOHValueValue
(R)-2-Bromopropionic acidCH₃CHBrCOOHValueValue

Note: The values in this table are placeholders and would be determined experimentally.

Experimental Protocols

A critical step in developing an immunoassay for a small molecule like this compound is the synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. The carboxylic acid group of this compound can be coupled to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen for antibody production and a coating antigen for the ELISA plate.

Hapten-Carrier Protein Conjugation (Active Ester Method):

  • Activation of this compound: Dissolve this compound in an appropriate organic solvent (e.g., dimethylformamide). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC). Allow the reaction to proceed for several hours at room temperature to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein: Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Slowly add the activated hapten solution to the protein solution while stirring. Allow the conjugation reaction to proceed overnight at 4°C.

  • Purification: Remove the unconjugated hapten and byproducts by dialysis against the appropriate buffer.

Competitive ELISA Protocol for Cross-Reactivity Assessment:

  • Coating: Coat the wells of a microtiter plate with the hapten-carrier protein conjugate (e.g., this compound-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the anti-(R)-(+)-2-Chloropropionic acid antibody and either the standard (this compound) or the potential cross-reacting derivative to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). A color change will occur.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve and determine the IC50 values for the target analyte and each derivative.

Visualizations

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution cluster_detection Detection Coated_Antigen Coating Antigen ((R)-2-CPA-OVA) Secondary_Ab Enzyme-Linked Secondary Antibody Coated_Antigen->Secondary_Ab Binds to captured primary antibody Antibody Primary Antibody Antibody->Coated_Antigen Competes for binding Free_Antigen Free Analyte ((R)-2-CPA or Derivative) Free_Antigen->Antibody Binds in solution Substrate Substrate Secondary_Ab->Substrate Enzyme converts Signal Colorimetric Signal Substrate->Signal Generates

Caption: Principle of a competitive immunoassay for cross-reactivity assessment.

ELISA_Workflow Start Start Coat Coat Plate with (R)-2-CPA-OVA Conjugate Start->Coat Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Ab_Analyte Add Antibody and Standard/Derivative Mixture Wash2->Add_Ab_Analyte Wash3 Wash Add_Ab_Analyte->Wash3 Add_Secondary_Ab Add Enzyme-Linked Secondary Antibody Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze Analyze Data (Calculate IC50 & %CR) Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for competitive ELISA to determine cross-reactivity.

Benchmarking different synthetic routes to (R)-(+)-2-Chloropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to (R)-(+)-2-Chloropropionic acid is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route based on factors such as yield, enantiomeric excess, cost-effectiveness, and environmental impact.

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The stereochemistry at the C-2 position is crucial for the biological activity of many target molecules. Therefore, efficient and stereoselective synthetic methods are of high importance. This guide compares three primary strategies for obtaining the desired (R)-enantiomer:

  • Chiral Pool Synthesis from L-Alanine: This method utilizes the naturally occurring and inexpensive amino acid L-alanine as a chiral starting material. The synthesis involves the diazotization of the amino group followed by nucleophilic substitution with chloride.

  • Chiral Pool Synthesis from L-Lactic Acid: This approach starts from L-lactic acid, another readily available chiral precursor. The synthesis typically involves esterification of the carboxylic acid, followed by chlorination of the hydroxyl group with inversion of stereochemistry, and subsequent hydrolysis of the ester.

  • Kinetic Resolution of Racemic 2-Chloropropionic Acid: This strategy involves the separation of the desired (R)-enantiomer from a racemic mixture. This can be achieved through enzymatic methods, typically using lipases, or by chemical methods employing chiral resolving agents.

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes, providing a clear comparison of their key performance indicators.

Table 1: Comparison of Synthetic Routes to this compound

ParameterSynthesis from L-AlanineSynthesis from L-Lactic AcidEnzymatic Kinetic ResolutionChemical Resolution
Starting Material L-AlanineL-Lactic AcidRacemic 2-Chloropropionic Acid EsterRacemic 2-Chloropropionic Acid
Typical Yield 58-90%[1][2]~80% (for chlorination step)[3]Up to 77.8% (for the acid)[4]11-24% (for resolved acid)[4]
Enantiomeric Excess (ee) >99%[1]97.1% (for the ester)[3]91%[4]83.2-96.7%[4]
Key Reagents Sodium Nitrite/Nitrosyl Chloride, HClThionyl Chloride, Pyridine/CatalystLipase (B570770) (e.g., Porcine Pancreatic Lipase)Chiral Resolving Agent (e.g., Valine, 1-(1-naphthyl)ethylamine)
Reaction Time Several hours to overnight[2]Several hours[3]4-10 hours[4]Varies (includes crystallization)
Key Advantages High enantiomeric purity, readily available starting material.Good yield, readily available starting material.Mild reaction conditions, high enantioselectivity.Established classical method.
Key Disadvantages Use of corrosive and potentially hazardous reagents (NOCl).Use of thionyl chloride, requires multiple steps.Requires screening for optimal enzyme and conditions, separation of product and unreacted substrate.Low yield for the desired enantiomer, expensive resolving agents, requires stoichiometric amounts of resolving agent.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of this compound from L-Alanine (via Diazotization with Nitrosyl Chloride)

This protocol is adapted from a patented procedure which reports high yield and enantiomeric excess.[1]

Materials:

  • L-Alanine (8.9 g, 0.1 mol)

  • 20% Hydrochloric Acid (90.3 g)

  • Nitrosyl chloride

  • Hydrogen chloride gas

  • Sodium carbonate

  • Dichloromethane (B109758)

Procedure:

  • In a 500 mL three-neck flask equipped with a thermometer and a stirrer, dissolve L-alanine in 20% hydrochloric acid.

  • Cool the solution to approximately 5 °C.

  • Introduce a mixed gas of nitrosyl chloride and hydrogen chloride. The molar ratio of nitrosyl chloride to L-alanine should be 1.2:1. Continue to introduce hydrogen chloride gas until the hydrochloric acid is saturated.

  • Monitor the reaction progress. Once the L-alanine is completely converted, stop the introduction of the mixed gas.

  • Continue stirring the reaction mixture for 1 hour at 5 °C.

  • Carefully add solid sodium carbonate in portions to neutralize the excess acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation to obtain (S)-2-chloropropionic acid (Note: The stereochemistry is inverted during the reaction, so starting with L-alanine yields (S)-2-chloropropionic acid. To obtain this compound, one would need to start with D-alanine).

Reported Yield: >90%[1] Reported Enantiomeric Excess (ee): 99.1%[1]

Synthesis of this compound from L-Lactic Acid

This route involves the chlorination of an L-lactic acid ester with thionyl chloride, which proceeds with inversion of configuration, followed by hydrolysis.

Part A: Synthesis of Ethyl (R)-(+)-2-Chloropropionate [3] Materials:

  • Ethyl L-lactate (200 kg)

  • Thionyl chloride (240 kg)

  • Calcium fluoride (B91410) (catalyst, 10 kg)

Procedure:

  • To a reaction kettle equipped with a mechanical stirrer and a hydrogen chloride absorber, add thionyl chloride and the calcium fluoride catalyst.

  • With stirring, add ethyl L-lactate at room temperature (25 °C) at a rate of 5 kg/min .

  • After the addition is complete, heat the mixture to 65-70 °C and stir for 3 hours.

  • Increase the temperature to 170 °C and reflux for 15 hours.

  • Cool the reaction mixture to room temperature and purify by rectification to obtain ethyl D-(+)-2-chloropropionate.

Reported Yield: 79.7%[3] Reported Optical Purity: 97.1%[3]

Part B: Hydrolysis to this compound Materials:

  • Ethyl (R)-(+)-2-chloropropionate

  • Aqueous sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Hydrolyze the ethyl (R)-(+)-2-chloropropionate by heating with an aqueous solution of sodium hydroxide.

  • Monitor the reaction until completion.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of ≤ 1.0.

  • Extract the this compound with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Enzymatic Kinetic Resolution of Racemic 2-Chloropropionic Acid Ester

This method utilizes the stereoselectivity of an enzyme to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[4]

Materials:

  • Racemic 2-chloropropionic acid ester (e.g., methyl or butyl ester)

  • Porcine Pancreatic Lipase (PPL)

  • 0.1 M Phosphate (B84403) buffer (pH 7.2)

  • Dichloromethane

Procedure:

  • In a 500 mL flask, add the racemic 2-chloropropionate (8.23 g) and 250 mL of 0.1 M phosphate buffer (pH 7.2).

  • Add porcine pancreatic lipase (1.5 g).

  • Stir the mixture at 30 °C for 4 hours.

  • After the reaction, separate the enzyme by centrifugation.

  • Extract the reaction mixture with dichloromethane to separate the unreacted (S)-(-)-2-chloropropionate ester.

  • Acidify the aqueous layer to pH ≤ 1.0 with hydrochloric acid.

  • Extract the acidified aqueous layer with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

Reported Yield: 77.8% (for the acid)[4] Reported Enantiomeric Excess (ee): 91%[4]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and the logic of the kinetic resolution process.

Synthesis_from_L_Alanine L_Alanine L-Alanine Intermediate Diazonium Salt Intermediate L_Alanine->Intermediate NaNO2, HCl or NOCl, HCl S_2_CPA (S)-(-)-2-Chloropropionic Acid Intermediate->S_2_CPA Cl- Synthesis_from_L_Lactic_Acid L_Lactic_Acid L-Lactic Acid Ethyl_L_Lactate Ethyl L-Lactate L_Lactic_Acid->Ethyl_L_Lactate Ethanol, H+ Ethyl_R_2_CPA Ethyl (R)-(+)-2-Chloropropionate Ethyl_L_Lactate->Ethyl_R_2_CPA SOCl2, Catalyst (Inversion) R_2_CPA This compound Ethyl_R_2_CPA->R_2_CPA H2O, H+ or OH- Enzymatic_Kinetic_Resolution cluster_0 Racemic Mixture cluster_1 Enzymatic Hydrolysis cluster_2 Products Racemic_Ester Racemic 2-Chloropropionic Acid Ester ((R)-Ester + (S)-Ester) Reaction Lipase + H2O Racemic_Ester->Reaction R_Acid This compound (faster reacting) Reaction->R_Acid Preferential Hydrolysis S_Ester (S)-(-)-2-Chloropropionic Acid Ester (slower reacting) Reaction->S_Ester Unreacted

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of (R)-(+)-2-Chloropropionic acid in both in vitro and in vivo systems. Understanding the biotransformation of this compound is critical for assessing its potential toxicity, pharmacokinetic profile, and overall biological activity. This document summarizes key metabolic pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols to aid in future research.

Executive Summary

Studies on the metabolism of 2-chloropropionic acid enantiomers reveal distinct differences between in vitro and in vivo environments. In vivo, the predominant metabolic pathway for the related L-2-chloropropionic acid in rats is conjugation with glutathione (B108866), leading to the formation of cysteine and mercapturic acid derivatives that are excreted in the urine. A significant portion of the parent compound is also eliminated unchanged or as carbon dioxide. While direct in vitro metabolic studies on this compound are limited, evidence from related compounds suggests two primary in vitro pathways in hepatic preparations: direct glutathione conjugation and potential chiral inversion to its (S)-enantiomer via the formation of a coenzyme A (CoA) thioester.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on L-2-Chloropropionic acid in rats, which provide the most relevant data currently available for understanding the disposition of 2-chloropropionic acid enantiomers.

Table 1: In Vivo Metabolite Profile of L-2-Chloropropionic Acid in Male Rats

MetaboliteMatrixPercentage of Administered Dose (24h)
Unchanged L-2-Chloropropionic AcidUrine~60%
2-S-N-acetylcysteinylpropanoic acid (Mercapturate)UrineSmaller amount than parent compound
2-S-cysteinylpropanoic acidPlasmaDetected as the only metabolite
Carbon DioxideExpired Air~18%

Data extrapolated from a study on L-2-Chloropropionic acid in rats.

Metabolic Pathways

The metabolic pathways of 2-chloropropionic acid enantiomers are influenced by the biological system under investigation.

In Vivo Metabolism

The primary in vivo metabolic pathway for L-2-chloropropionic acid in rats involves conjugation with glutathione (GSH), followed by further processing to mercapturic acid, which is a common detoxification route for electrophilic compounds.

in_vivo_metabolism CPA This compound GSH_conjugate 2-S-Glutathionylpropanoic Acid CPA->GSH_conjugate Glutathione S-transferase (Liver) Unchanged Unchanged (R)-(+)-2-CPA (Urine) CPA->Unchanged CO2 Carbon Dioxide (Expired Air) CPA->CO2 Cysteine_conjugate 2-S-Cysteinylpropanoic Acid GSH_conjugate->Cysteine_conjugate γ-Glutamyltranspeptidase, Dipeptidase Mercapturate 2-S-N-acetylcysteinylpropanoic Acid (Mercapturate) Cysteine_conjugate->Mercapturate N-acetyltransferase in_vitro_metabolism R_CPA This compound GSH_conjugate 2-S-Glutathionylpropanoic Acid R_CPA->GSH_conjugate Glutathione S-transferase (Liver Cytosol) CoA_thioester (R)-2-Chloropropionyl-CoA R_CPA->CoA_thioester Acyl-CoA Synthetase (Requires ATP, CoA) S_CPA (S)-(-)-2-Chloropropionic Acid CoA_thioester->S_CPA Epimerase/Racemase

Safety Operating Guide

Safe Disposal of (R)-(+)-2-Chloropropionic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (R)-(+)-2-Chloropropionic acid are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of this compound, emphasizing safety protocols and operational steps for researchers, scientists, and professionals in drug development.

This compound is a corrosive chemical that requires careful management to mitigate risks of skin burns, eye damage, and respiratory irritation. Adherence to established disposal protocols is paramount to prevent harm to personnel and the environment. The primary method for rendering this acidic waste harmless is through neutralization, followed by appropriate disposal in accordance with local regulations.

Spill Management and Immediate Actions

In the event of a spill, immediate action is necessary to contain and neutralize the acid. Small spills can be managed by covering with an inert absorbent material such as dry lime, sand, or soda ash. The absorbed material should then be collected in a sealed, suitable container for disposal as hazardous waste. For larger spills, the area should be evacuated, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

Quantitative Data for Neutralization and Disposal

The following table summarizes key quantitative parameters for the safe neutralization and disposal of this compound. These values are based on general guidelines for acid neutralization and should be adapted to specific laboratory conditions and local regulations.

ParameterValue/RangeNotes
Neutralizing Agent Concentration 1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solutionPrepare fresh. Use with caution as neutralization is exothermic.
Acid to Neutralizing Agent Ratio Approx. 1:10 (concentrated acid to ice water solution of base)For concentrated acid, slow addition to a large volume of cold base is crucial to control heat generation.[1]
Target pH Range for Neutralized Solution 5.5 - 9.0The final solution should be within this range before disposal down the drain.[1]
Final Concentration of Neutral Salts in Effluent < 1%Dilution is necessary to prevent adverse effects on aquatic life and plumbing.
Water Flush Post-Disposal > 20 parts water to 1 part neutralized solutionEnsures thorough rinsing of the drainage system.[1]

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines a general procedure for neutralizing this compound in a laboratory setting. This procedure should be performed in a certified chemical fume hood while wearing appropriate PPE.

Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃) solution

  • Large beaker or flask (at least 10 times the volume of the acid waste)

  • Ice bath

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Personal Protective Equipment (chemical resistant gloves, safety goggles, face shield, lab coat)

Procedure:

  • Preparation: Place the large beaker or flask in an ice bath on a stir plate within a chemical fume hood. Add a stir bar to the beaker.

  • Dilution of Base: Fill the beaker with the required volume of 1 M NaOH or 1 M Na₂CO₃ solution. For concentrated acid waste, a 1:10 ratio of acid to base solution is recommended.[1]

  • Slow Addition of Acid: While continuously stirring the basic solution, slowly and carefully add the this compound waste dropwise. The addition should be slow to control the exothermic reaction and prevent splashing.

  • Temperature Monitoring: Monitor the temperature of the solution. If the temperature rises significantly, pause the addition of the acid until the solution has cooled.

  • pH Measurement: After all the acid has been added, allow the solution to stir for a few minutes to ensure complete reaction. Check the pH of the solution using a calibrated pH meter or pH strips.

  • pH Adjustment: If the pH is below 5.5, add more 1 M NaOH or Na₂CO₃ solution dropwise until the pH is within the target range of 5.5-9.0.[1] If the pH is above 9.0, a dilute acid (e.g., 1 M HCl) can be carefully added to adjust it.

  • Disposal: Once the pH is confirmed to be within the safe range, the neutralized solution can be disposed of down the sanitary sewer, followed by a large volume of water (at least 20 times the volume of the neutralized solution).[1]

  • Decontamination: Thoroughly clean all equipment used in the neutralization process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Identify (R)-(+)-2-Chloropropionic Acid Waste spill Spill Occurs start->spill Yes no_spill Routine Disposal start->no_spill No small_spill Small Spill spill->small_spill Assess Size large_spill Large Spill spill->large_spill Assess Size absorb Absorb with Inert Material (e.g., soda ash, sand) small_spill->absorb evacuate Evacuate Area & Wear Full PPE large_spill->evacuate collect_spill Collect in Sealed Container absorb->collect_spill hazardous_waste Dispose as Hazardous Waste collect_spill->hazardous_waste contain_spill Contain Spill evacuate->contain_spill neutralize_spill Neutralize with Caution contain_spill->neutralize_spill neutralize_spill->collect_spill neutralize Neutralize Acid Waste (see protocol) no_spill->neutralize check_ph Check pH (5.5-9.0) neutralize->check_ph adjust_ph Adjust pH check_ph->adjust_ph No dispose_sewer Dispose Down Sanitary Sewer with >20x Water Flush check_ph->dispose_sewer Yes adjust_ph->check_ph

Caption: Disposal Workflow for this compound.

It is imperative to consult your institution's specific safety guidelines and local environmental regulations before proceeding with any chemical waste disposal. This document serves as a guide and should be used in conjunction with official safety data sheets and institutional protocols.

References

Comprehensive Safety and Handling Guide for (R)-(+)-2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with (R)-(+)-2-Chloropropionic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

This compound is a corrosive and toxic chemical that requires careful handling to prevent personal injury and environmental contamination.[1][2][3] It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[4][5]

Hazard Identification and Classification
  • GHS Pictograms: Corrosion, Exclamation mark[1]

  • Signal Word: Danger[1][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3][6]

    • H314: Causes severe skin burns and eye damage.[1][3][6]

  • Precautionary Statements: A comprehensive list of precautionary statements can be found on the safety data sheet (SDS) and includes P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Appearance Colorless to light yellow or brown transparent liquid.[2][7][8]
Molecular Formula C₃H₅ClO₂[3][7]
Molecular Weight 108.52 g/mol [3][7]
Boiling Point 185-188 °C (lit.)[1][9]
Density 1.258 g/mL at 20 °C (lit.)[1][9]
Flash Point 101 °C (213.8 °F) - closed cup[1]
Refractive Index n20/D 1.4345 (lit.)[1][9]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the necessary precautions and procedures for safely handling this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area.[8] Use a chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10] Eyewash stations should be readily accessible.[8][11]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[10]

    • Protective Clothing: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[8] Emergency showers should be available.[8][11]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases.[8]

Handling Procedures
  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated work area within a chemical fume hood.

  • During Handling:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not breathe vapors or mist.[8]

    • Measure and dispense the chemical carefully to avoid splashes.

    • Keep containers tightly closed when not in use.[11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin immediately after handling.[8][11]

    • Decontaminate the work area and any equipment used.

    • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[8][11]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste. Place these items in a separate, clearly labeled waste container.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert absorbent material such as sand, dry lime, or soda ash.[2][11] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][11]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[2][10]

Final Disposal
  • All waste containing this compound must be disposed of as hazardous waste.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste & Spill Management ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Work Area in Fume Hood DonPPE->PrepWorkArea HandleChemical Handle Chemical with Care PrepWorkArea->HandleChemical StoreProperly Store in a Cool, Dry, Ventilated Area HandleChemical->StoreProperly Decontaminate Decontaminate Work Area & Equipment StoreProperly->Decontaminate WashHands Wash Hands and Exposed Skin Decontaminate->WashHands SegregateWaste Segregate Chemical and Contaminated Waste DisposeHazardous Dispose as Hazardous Waste via EHS SegregateWaste->DisposeHazardous SpillManagement Spill Management Protocol SpillManagement->DisposeHazardous

Caption: Logical workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-2-Chloropropionic acid
Reactant of Route 2
(R)-(+)-2-Chloropropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.